molecular formula C14H8ClNO2 B091124 1-Amino-5-chloroanthraquinone CAS No. 117-11-3

1-Amino-5-chloroanthraquinone

Cat. No.: B091124
CAS No.: 117-11-3
M. Wt: 257.67 g/mol
InChI Key: QIHMGEKACAOTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-5-chloroanthraquinone is a specialized anthraquinone derivative of significant interest in advanced materials science and pharmaceutical research. Its primary research application is in the development of targeted cancer therapies. A recent spectroscopic and molecular docking study has demonstrated that this compound exhibits a strong binding affinity and acts as an effective inhibitor of c-Met kinase, a protein critically associated with the progression of metastatic medullary thyroid cancer . This targeted inhibition mechanism positions this compound as a promising lead compound for the design of novel thyroid cancer drugs . Beyond its oncological applications, this compound serves as a key intermediate in the synthesis of vibrant dyes and pigments for specialty applications, driven by the chromophoric strength of the anthraquinone core . The ongoing exploration of its electrochemical properties and its role in green chemistry initiatives further underscores its value in modern chemical research . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-5-chloroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16)12(8)14(7)18/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHMGEKACAOTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059447
Record name 9,10-Anthracenedione, 1-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name 1-Amino-5-chloroanthraquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2845
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

117-11-3
Record name 1-Amino-5-chloroanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-5-chloroanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-AMINO-5-CHLOROANTHRAQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1-amino-5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-amino-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-5-chloroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-1-CHLOROANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5D22IE4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-AMINO-5-CHLOROANTHRAQUINONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2579
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Manufacturing of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and manufacturing processes for 1-Amino-5-chloroanthraquinone, a pivotal intermediate in the production of high-performance dyes and a molecule of growing interest in advanced materials science.[1] Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core synthetic methodologies, their underlying chemical principles, and the practical considerations for industrial-scale production.

Introduction: The Significance of this compound

This compound (CAS No. 117-11-3) is a substituted anthraquinone derivative characterized by an amino group at the 1-position and a chlorine atom at the 5-position of the anthraquinone core. This unique substitution pattern imparts valuable properties, making it an essential building block for a range of vat dyes, which are prized for their exceptional fastness to light, washing, and weathering.[2] Beyond its traditional role in the dye industry, the distinct electronic and photophysical characteristics of this compound have opened avenues for its application in the development of organic electronics and chemical sensors.

This guide will explore the primary manufacturing routes for this important intermediate, offering a critical analysis of each method's advantages and limitations. We will examine the reduction of 5-chloro-1-nitroanthraquinone and the amination of 1,5-dichloroanthraquinone, providing detailed protocols, mechanistic insights, and a comparative assessment of their industrial viability.

Synthesis Route 1: Reduction of 5-Chloro-1-nitroanthraquinone

A prevalent method for the synthesis of this compound involves the reduction of 5-chloro-1-nitroanthraquinone.[3][4] This pathway is attractive due to the relatively straightforward nature of the reduction reaction and the availability of the nitro-substituted precursor.

Reaction Principle and Mechanism

The core of this synthesis is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This transformation can be achieved using various reducing agents, with sodium sulfide and hydrazine hydrate being common choices in industrial settings.[3]

The mechanism of nitro group reduction is a stepwise process involving several intermediates. In the case of reduction with sodium sulfide, the sulfide ions act as the reducing agent, and the reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amino group.

Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon, is another effective method for nitro group reduction.[5] However, the choice of reducing agent in an industrial setting is often dictated by factors such as cost, safety, and selectivity.

Experimental Protocol: Reduction using Hydrazine Hydrate

The following protocol is a representative example of the reduction of 5-chloro-1-nitroanthraquinone using hydrazine hydrate in an alkaline aqueous medium.

Materials:

  • 5-Chloro-1-nitroanthraquinone

  • Water

  • Hydrazine hydrate

  • 30% Aqueous sodium hydroxide solution

  • Dioxane (optional, as a co-solvent)

Procedure:

  • A mixture of water, hydrazine hydrate, and 30% aqueous sodium hydroxide solution is prepared in a suitable reactor. Dioxane can be added as a co-solvent to improve solubility.

  • The mixture is heated to approximately 70°C with stirring.

  • 5-Chloro-1-nitroanthraquinone is gradually added to the heated mixture over a period of one hour.

  • The reaction mixture is stirred at 70°C for an additional 30 minutes to ensure complete reduction.

  • After the reaction is complete, the mixture is cooled to 25°C.

  • The precipitated product, this compound, is collected by filtration.

  • The filter cake is washed with water until the filtrate is neutral.

  • The product is then dried to yield this compound.

Industrial-Scale Manufacturing Considerations

On an industrial scale, the reduction of nitro compounds is a highly exothermic process that requires careful temperature control to prevent runaway reactions.[6] The choice of reactor is critical, with stirred tank reactors equipped with efficient cooling systems being standard. Process safety management is paramount, especially when handling hydrazine hydrate, which is a toxic and potentially explosive substance.

The use of sodium sulfide, while a common alternative, presents challenges related to the handling of hydrogen sulfide gas, which is toxic and corrosive.[6] Effluent treatment is a significant consideration for both methods, as the wastewater will contain residual reducing agents and byproducts.

Synthesis Route 2: Amination of 1,5-Dichloroanthraquinone

An alternative and widely used industrial method for producing this compound is the direct amination of 1,5-dichloroanthraquinone.[7] This reaction is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by an amino group.

Reaction Principle and Mechanism: The Ullmann Condensation

This amination is a type of Ullmann condensation reaction, which involves the copper-catalyzed substitution of an aryl halide.[8] The reaction is typically carried out at elevated temperatures and pressures in an aqueous ammonia solution.

The mechanism of this nucleophilic aromatic substitution on the anthraquinone core is facilitated by the electron-withdrawing nature of the carbonyl groups, which activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate. The role of the copper catalyst is to facilitate the carbon-nitrogen bond formation. While the precise mechanism of copper catalysis in Ullmann reactions is complex and has been the subject of extensive research, it is generally accepted to involve oxidative addition and reductive elimination steps.[9]

Synthesis_Amination

Experimental Protocol: High-Pressure Amination

The following protocol describes the amination of 1,5-dichloroanthraquinone under high pressure.

Materials:

  • 1,5-Dichloroanthraquinone (technical grade, 95%)

  • 25% Aqueous ammonia solution

  • Water

Procedure:

  • A high-pressure autoclave is charged with 1,5-dichloroanthraquinone, 25% aqueous ammonia solution, and water.

  • The autoclave is sealed, and the mixture is heated to 200-220°C with vigorous stirring.

  • The reaction is maintained at this temperature for 4-6 hours.

  • After the reaction period, the autoclave is cooled, and the pressure is carefully released.

  • The product mixture is filtered.

  • The solid residue is washed with water until neutral and then dried.

  • The resulting product is a mixture containing this compound, 1,5-diaminoanthraquinone (a byproduct), and some unreacted 1,5-dichloroanthraquinone.[7]

Industrial-Scale Manufacturing and Purification

The high-pressure amination process requires specialized equipment, including robust autoclaves capable of withstanding the operating pressures and corrosive environment.[10] Precise control of temperature and pressure is crucial for optimizing the yield of the desired mono-aminated product and minimizing the formation of the di-aminated byproduct.

A significant challenge in this synthesis route is the separation of this compound from the reaction mixture. The crude product typically contains a substantial amount of 1,5-diaminoanthraquinone. One industrial approach to purification involves a subsequent acylation step. The mixture of aminoanthraquinones is treated with an acylating agent, such as benzoyl chloride. The resulting diacylaminoanthraquinone is significantly less soluble in organic solvents than the monoacylaminochloroanthraquinone, allowing for their separation by filtration. The desired 1-acylamino-5-chloroanthraquinone can then be isolated from the filtrate.

Comparative Analysis of Synthesis Routes

The choice between the reduction and amination routes for the industrial production of this compound depends on several factors, including the availability and cost of starting materials, capital investment for equipment, and environmental considerations.

FeatureReduction of 5-Chloro-1-nitroanthraquinoneAmination of 1,5-Dichloroanthraquinone
Starting Material 5-Chloro-1-nitroanthraquinone1,5-Dichloroanthraquinone
Key Reagents Hydrazine hydrate or sodium sulfideAqueous ammonia, copper catalyst
Reaction Conditions Moderate temperature (e.g., 70°C), atmospheric pressureHigh temperature (200-220°C), high pressure
Primary Byproducts Oxidation products of the reducing agent1,5-Diaminoanthraquinone
Purification Challenges Removal of inorganic salts and residual reducing agentsSeparation of mono- and di-aminated products
Safety Concerns Handling of toxic and potentially explosive hydrazine hydrate or toxic H₂SHigh-pressure operations, handling of ammonia

Purification of this compound

Achieving the high purity of this compound required for its use in high-performance dyes and electronic materials often necessitates further purification steps beyond simple washing and filtration.[2]

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[11][12] The selection of an appropriate solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the crystallization of the pure product upon cooling. For aminoanthraquinones, solvents such as toluene, chlorobenzene, or nitrobenzene have been used.[7][13] The choice of solvent will depend on the specific impurities present and the desired purity level.

Chromatography

For applications requiring very high purity, chromatographic techniques can be employed. Column chromatography, using adsorbents like silica gel or alumina, can effectively separate this compound from closely related impurities.[14] While often used on a laboratory scale, industrial-scale chromatographic separations are becoming more common for high-value chemical intermediates.[15]

Purification_Workflow

Conclusion

The synthesis of this compound is a well-established industrial process with two primary routes, each with its own set of advantages and challenges. The choice of synthesis pathway is a strategic decision for chemical manufacturers, balancing economic, safety, and environmental factors. As the demand for high-performance dyes and novel materials continues to grow, the optimization of these synthetic routes and the development of more efficient and sustainable manufacturing processes will remain an area of active research and development. This guide has provided a foundational understanding of the key chemical and engineering principles involved in the production of this vital chemical intermediate.

References

Molecular structure and IUPAC name of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Amino-5-chloroanthraquinone: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate, historically significant in the synthesis of high-performance vat dyes. Its unique molecular architecture, characterized by a rigid polycyclic aromatic anthraquinone core substituted with both an electron-donating amino group and an electron-withdrawing chlorine atom, imparts a rich set of chemical and electronic properties. This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, established synthetic routes, and analytical characterization. Furthermore, it explores the transition of this molecule from its traditional role in the dye industry to its emerging applications in advanced materials science, including organic electronics and fluorescent sensors, as well as its potential in biomedical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.

Chapter 1: Molecular Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical compound is fundamental to scientific research and development. This compound is known by several identifiers across various chemical databases and regulatory frameworks.

  • IUPAC Name : 1-amino-5-chloroanthracene-9,10-dione[1][2]

  • CAS Number : 117-11-3[2][3][4][5]

  • Synonyms : 5-Chloro-1-aminoanthraquinone, 1-Amino-5-chloro-9,10-anthracenedione[2]

Molecular Structure

The structure of this compound is based on the anthracene-9,10-dione (anthraquinone) core. An amino group (-NH₂) is substituted at the C1 position, and a chlorine atom (-Cl) is at the C5 position. This specific substitution pattern is crucial to its reactivity and coloristic properties. The presence of both electron-donating (-NH₂) and electron-withdrawing (-Cl) groups on the conjugated aromatic system creates a push-pull electronic effect, which is key to its function as a chromophore and its potential in optoelectronic applications.[4][6]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, processing, and application. It is a solid compound at room temperature, appearing as red to reddish-brown crystals or powder.[1][6] Its polycyclic aromatic nature results in low solubility in water, but it exhibits good solubility in various organic solvents, a characteristic leveraged in its synthesis and purification.[6]

PropertyValueSource
Molecular Formula C₁₄H₈ClNO₂[1][2][7]
Molecular Weight 257.67 g/mol [1][2]
Appearance Red or reddish-brown crystals/powder[6]
Melting Point 215-216 °C[2]
Solubility Insoluble in water; Soluble in acetone, chloroform[6]
Canonical SMILES C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)Cl[2][8]
InChIKey QIHMGEKACAOTPE-UHFFFAOYSA-N[2][8]

Chapter 2: Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound is critical for its commercial availability. The primary industrial methods are designed for scalability and cost-effectiveness.

  • Reduction of 5-Chloro-1-nitroanthraquinone : A common and direct method involves the selective reduction of the nitro group on 5-chloro-1-nitroanthraquinone.[1] This pathway is favored due to the well-established chemistry of nitro group reduction, which can be achieved using various reducing agents like sodium sulfide. The choice of reducing agent is critical to avoid affecting the chloro and carbonyl functional groups.

  • Amination of 1,5-Dichloroanthraquinone : An alternative route involves the nucleophilic aromatic substitution of a chlorine atom on 1,5-dichloroanthraquinone with ammonia.[9] This reaction typically requires high temperatures (190-240 °C) and pressure in an autoclave. The rationale behind these harsh conditions is to overcome the deactivating effect of the carbonyl groups on the anthraquinone ring, making the chlorine atoms less susceptible to nucleophilic attack. The process is designed to favor mono-substitution over di-substitution, leading to the desired product.[9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Amination of 1,5-Dichloroanthraquinone

This protocol is adapted from established patent literature and represents a viable method for laboratory-scale synthesis.[9]

Objective: To synthesize this compound from 1,5-dichloroanthraquinone.

Materials:

  • 1,5-Dichloroanthraquinone (technical grade, e.g., 95%)

  • 25% Ammonia solution (aqueous)

  • Deionized water

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 83 g of 1,5-dichloroanthraquinone.

  • Reagent Addition: Add 100 ml of a 25% strength aqueous ammonia solution and 300 ml of deionized water to the autoclave.

    • Causality Note: The excess water serves as a solvent and helps to moderate the reaction pressure. The ammonia solution provides the nucleophile for the substitution reaction.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 220 °C while stirring continuously. Maintain this temperature for 4 hours.

    • Causality Note: The high temperature and resulting pressure are necessary to drive the nucleophilic aromatic substitution, which is otherwise slow on the deactivated anthraquinone ring system. Stirring ensures homogeneity and efficient mass transfer.

  • Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature and carefully vent to release any residual pressure.

  • Product Isolation: Open the autoclave and filter the resulting solid product from the reaction mixture.

  • Washing and Purification: Wash the collected solid with deionized water until the filtrate is neutral. This step is crucial to remove unreacted ammonia and any water-soluble byproducts.

  • Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

Self-Validation: The purity of the final product should be assessed using techniques like HPLC, and its identity confirmed by melting point analysis and spectroscopic methods (FTIR, NMR).

Chapter 3: Applications and Future Prospects

Core Application: Intermediate for Vat Dyes

Historically, the primary use of this compound is as a key intermediate in the manufacture of vat dyes.[1][5] Its structure provides a robust chromophore and reactive sites (the amino group and the chlorine atom) for building larger, more complex dye molecules.[4] Dyes derived from this intermediate are known for their exceptional fastness to light, washing, and weathering, making them suitable for high-quality textiles like outdoor fabrics and premium apparel.[4]

Emerging Applications in Advanced Materials

The unique electronic properties of this compound have opened doors to applications beyond traditional dyes.[4]

  • Organic Electronics : The compound is being investigated for use in organic light-emitting diodes (OLEDs).[4][10] Its conjugated system allows for efficient charge transport and its structure can be tuned to emit light at specific wavelengths, making it a candidate for emissive or charge-transport layers in OLED devices.[10]

  • Fluorescent Sensors : The fluorescence of the anthraquinone core can be modulated by its substituents. The amino group, in particular, can interact with analytes like metal ions, leading to detectable changes in fluorescence intensity or wavelength.[6][10] This property is being explored for the development of sensitive and selective chemical sensors for environmental or biomedical diagnostics.[3][4][6]

Potential in Biomedical Research

The anthraquinone scaffold is present in several anticancer agents. Preliminary research has explored derivatives of this compound for their potential biological activity, including in the development of new anticancer drugs.[3][4] The amino group provides a handle for further chemical modification to improve bioavailability and target specificity.

cluster_applications Application Pathways cluster_dyes cluster_materials cluster_biomed A This compound B Vat Dye Synthesis A->B C Advanced Materials A->C D Biomedical Research A->D B1 High-Performance Textiles B->B1 C1 OLEDs C->C1 C2 Fluorescent Sensors C->C2 D1 Anticancer Drug Development D->D1

Caption: Application landscape for this compound.

Chapter 4: Safety, Handling, and Toxicology

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

  • H315 : Causes skin irritation.[11]

  • H319 : Causes serious eye irritation.[1][11]

  • H335 : May cause respiratory irritation.[11]

The compound is marked with the "Warning" signal word.[1][11]

Safe Handling and Personal Protective Equipment (PPE)

Given its irritant properties, strict adherence to safety protocols is mandatory.

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[11]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[7][11]

    • Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[7][11]

    • Respiratory Protection : If dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.[11]

  • Handling : Avoid contact with skin, eyes, and clothing. Prevent dust formation and accumulation. Wash hands thoroughly after handling.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Toxicological Summary

The systemic toxicity of this compound is considered low.[1] However, it is a known irritant.[5][7] Much of the severe toxicity data is extrapolated from the general class of anthraquinones, which, upon ingestion in large quantities, can have a cathartic effect and potentially cause kidney damage.[1][5] There is no evidence of this compound being an endocrine disruptor.[11]

Conclusion

This compound remains a compound of significant industrial relevance. While its foundation is firmly rooted in the dye and pigment industry, its future is increasingly tied to the field of advanced materials and biomedical science. The unique interplay of its functional groups on a stable aromatic platform provides a rich ground for scientific exploration. A thorough understanding of its synthesis, properties, and safety is essential for any professional aiming to innovate with this versatile molecule, whether for creating more durable colors or for developing the next generation of electronic and diagnostic technologies.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Amino-5-chloroanthraquinone, a substituted anthraquinone historically recognized for its role as a key intermediate in the synthesis of vat dyes, is emerging as a versatile scaffold in advanced scientific research.[1][2] Its unique electronic and photophysical properties, stemming from the conjugated anthraquinone core functionalized with electron-donating amino and electron-withdrawing chloro groups, have opened new avenues for exploration in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides an in-depth exploration of the burgeoning research applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. We will delve into its synthesis, its utility in the development of novel anticancer agents and fluorescent chemosensors, and its prospective role in organic electronics. This guide is designed to be a practical resource, replete with experimental insights, detailed protocols, and a robust framework of scientific evidence to inspire and facilitate future innovation.

Physicochemical Properties and Synthesis

This compound (CAS No. 117-11-3) is a red or reddish-brown crystalline powder with a molecular formula of C₁₄H₈ClNO₂ and a molecular weight of 257.68 g/mol .[3] It is characterized by its limited solubility in water but shows good solubility in organic solvents such as acetone and chloroform. This solubility profile is a direct consequence of its molecular structure, which combines a large, nonpolar polycyclic aromatic system with polar amino and chloro substituents.

PropertyValueReference
Molecular FormulaC₁₄H₈ClNO₂[3]
Molecular Weight257.68 g/mol [3]
AppearanceRed or reddish-brown crystalline powder[3]
Melting Point204-210 °C[4]
SolubilityInsoluble in water; Soluble in acetone, chloroform[3]

The primary route for the synthesis of this compound is through the reduction of 5-chloro-1-nitroanthraquinone.[3][5] A common laboratory-scale and industrial method involves the use of sodium sulfide as the reducing agent. While specific protocols may vary, the general principle involves the selective reduction of the nitro group to an amino group without affecting the chloro substituent or the anthraquinone core.

A patented method for the preparation of 1-acylamino-5-chloroanthraquinones provides insight into the synthesis of the parent amino compound.[6] This process involves the reaction of 1,5-dichloroanthraquinone with aqueous ammonia at elevated temperatures (190-240 °C) in an autoclave. This reaction yields a mixture containing this compound and 1,5-diaminoanthraquinone. The subsequent acylation of this mixture allows for the separation of the mono- and di-acylated products based on their differential solubilities.[6]

Applications in Drug Discovery and Development: A Scaffold for Novel Anticancer Agents

The anthraquinone core is a well-established pharmacophore in oncology, with clinically used drugs such as doxorubicin and mitoxantrone featuring this structural motif. These compounds primarily exert their anticancer effects through mechanisms like DNA intercalation and inhibition of topoisomerase II. Anthraquinone derivatives, including those derived from this compound, are being actively investigated for their potential as next-generation anticancer agents.

The cytotoxic potential of anthraquinone derivatives is often linked to their ability to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. The specific substitution pattern on the anthraquinone ring system plays a crucial role in modulating this biological activity.

The general workflow for evaluating the anticancer potential of this compound derivatives is outlined below:

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture cytotoxicity Cytotoxicity Assays (MTT, XTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 ros ROS Generation Assay ic50->ros apoptosis Apoptosis Assay (Flow Cytometry) ros->apoptosis dna DNA Interaction Studies dna->apoptosis

Figure 1: A generalized workflow for the investigation of this compound derivatives as potential anticancer agents.

Advanced Materials Science: Fluorescent Chemosensors

The inherent fluorescence of the anthraquinone scaffold can be modulated by the introduction of various functional groups. This property makes this compound an attractive building block for the design of fluorescent chemosensors for the detection of metal ions and other analytes. The amino group can act as a recognition site, and its interaction with an analyte can lead to a detectable change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission.

A notable example is the development of a highly selective and ultrasensitive fluorescent chemosensor for ferric ions (Fe³⁺) based on poly(this compound) (PACA).[7] This polymer was synthesized via a chemically oxidative interfacial polymerization method. The resulting sensor exhibits significant fluorescence quenching in the presence of Fe³⁺, allowing for its detection at ultra-low concentrations.

Key Performance Characteristics of PACA-based Fe³⁺ Sensor:

ParameterValueReference
Detection Limit2.0 x 10⁻¹¹ M[7]
Linear Range1.0 x 10⁻¹⁰ to 1.0 x 10⁻⁴ M[7]
Quenching MechanismStatic quenching due to complex formation[7]
Experimental Protocol: Synthesis of Poly(this compound) (PACA) for Chemosensor Applications

This protocol is based on the chemically oxidative interfacial polymerization method.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (oxidant)

  • Dodecylbenzenesulfonic acid (dopant and surfactant)

  • Chloroform (organic solvent)

  • Deionized water

Procedure:

  • Monomer Solution: Dissolve a specific amount of this compound in chloroform.

  • Aqueous Oxidant Solution: Prepare an aqueous solution of ammonium persulfate and dodecylbenzenesulfonic acid.

  • Interfacial Polymerization: Carefully layer the aqueous oxidant solution on top of the organic monomer solution in a reaction vessel. The polymerization will occur at the interface of the two immiscible liquids.

  • Reaction: Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours).

  • Isolation of Polymer: After the reaction is complete, the precipitated polymer is collected by filtration.

  • Purification: The polymer is washed sequentially with deionized water, methanol, and acetone to remove any unreacted monomer, oxidant, and dopant.

  • Drying: The purified polymer is dried under vacuum to obtain a fine powder.

chemosensor_workflow cluster_synthesis Sensor Synthesis cluster_sensing Analyte Detection polymerization Interfacial Polymerization of This compound purification Purification and Characterization of PACA polymerization->purification solution Prepare PACA Solution purification->solution addition Addition of Fe³⁺ solution->addition fluorescence Fluorescence Spectroscopy addition->fluorescence quenching Measure Quenching fluorescence->quenching

Figure 2: A schematic workflow for the synthesis of a PACA-based fluorescent sensor and its application in the detection of Fe³⁺.

Emerging Applications in Organic Electronics

The unique electronic properties of this compound, including its ability to absorb and emit light within specific wavelengths, make it a promising candidate for applications in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[8] Anthracene derivatives are widely used in OLEDs as emitting materials, as well as hole and electron-transporting materials.[9][10][11]

The combination of an electron-donating amino group and an electron-withdrawing chloro group on the anthraquinone core can be strategically utilized to tune the energy levels (HOMO/LUMO) of the material. This tunability is critical for designing efficient charge-transporting and emissive layers in OLED devices. While specific research on the direct application of this compound in OLEDs is still emerging, the broader class of anthraquinone derivatives has shown significant promise.[12]

The general structure of a multilayer OLED device where an anthraquinone derivative could be incorporated is shown below:

oled_structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (e.g., Anthraquinone Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Figure 3: A simplified schematic of a multilayer OLED device structure, highlighting the potential placement of an anthraquinone-based material in the emissive layer.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. It is classified as causing serious eye irritation.[3] It may also cause skin and respiratory tract irritation.[4] The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Conclusion and Future Outlook

This compound has transcended its traditional role as a dye intermediate to become a molecule of significant interest in diverse research fields. Its adaptable structure provides a robust platform for the development of novel anticancer agents, highly sensitive fluorescent chemosensors, and potentially, new materials for organic electronics. The causality behind its utility lies in the synergistic interplay between the anthraquinone core and its functional substituents, which govern its biological activity and photophysical properties.

The protocols and data presented in this guide serve as a testament to the versatility of this compound and are intended to be a self-validating system for researchers embarking on studies with this compound. As research continues to uncover the full extent of its capabilities, we can anticipate further innovative applications of this remarkable molecule in addressing challenges in medicine, environmental monitoring, and technology.

References

Navigating the Safe Handling of 1-Amino-5-chloroanthraquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 1-Amino-5-chloroanthraquinone (CAS No. 117-11-3), a crucial intermediate in the synthesis of vat dyes and a compound of interest in advanced materials research.[1][2] Professionals in research, development, and manufacturing are equipped here with the necessary knowledge to mitigate risks and ensure a secure laboratory environment. This document moves beyond a standard safety data sheet by elucidating the rationale behind safety protocols, grounded in the specific chemical and toxicological properties of the compound.

Chemical and Physical Identity

A thorough understanding of the physical and chemical properties of this compound is foundational to its safe handling. This solid, crystalline substance, appearing as red or reddish-brown, is characterized by its limited solubility in water but greater solubility in organic solvents like acetone and chloroform.[3] Its stability under normal conditions is a key factor in its storage and handling.[4]

PropertyValueSource
Molecular Formula C₁₄H₈ClNO₂--INVALID-LINK--[5]
Molecular Weight 257.67 g/mol --INVALID-LINK--[6]
CAS Number 117-11-3--INVALID-LINK--[5]
Appearance Red or reddish-brown crystals or powder--INVALID-LINK--[3]
Melting Point 210 °C--INVALID-LINK--[7]
Boiling Point 500.9±50.0 °C (Predicted)--INVALID-LINK--[7]
Solubility Insoluble in water; Soluble in organic solvents such as acetone and chloroform.--INVALID-LINK--[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4]

The following diagram illustrates the GHS classification for this compound:

GHS_Classification cluster_GHS GHS Hazard Classification Signal_Word {Signal Word | Warning} Pictogram Irritant Hazard_Statements Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Emergency_Response cluster_Exposure Exposure Event cluster_Actions Immediate First-Aid Actions Exposure Exposure to This compound Eye_Contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. Exposure->Eye_Contact Eyes Skin_Contact Skin Contact: Wash with soap and water for 15 mins. Seek medical attention if irritation persists. Exposure->Skin_Contact Skin Inhalation Inhalation: Move to fresh air. Provide artificial respiration if needed. Seek medical attention. Exposure->Inhalation Inhaled Ingestion Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention. Exposure->Ingestion Ingested

References

Unlocking the Therapeutic Promise of Substituted Anthraquinones: A Guide to Biological Activities and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Anthraquinone Scaffold

The 9,10-anthraquinone core, a simple tricyclic aromatic ketone, represents a "privileged scaffold" in medicinal chemistry.[1][2] Naturally occurring in plants, fungi, and lichens, and also accessible through robust synthetic routes, this planar system is the foundation for a vast array of compounds with significant biological activities.[3][4] Its ability to intercalate into DNA and participate in redox cycling has long been recognized as the basis for the activity of legacy anticancer drugs like doxorubicin and mitoxantrone.[1][5][6] However, the field has evolved dramatically. Modern research focuses on the targeted modification of the anthraquinone core with various substituents, which dramatically alters the molecule's physicochemical properties and biological targets. These substitutions—ranging from simple hydroxyl and amino groups to more complex side chains—fine-tune the compound's efficacy and can mitigate the toxicities associated with older agents.[6][7]

This guide provides an in-depth exploration of the primary biological activities of substituted anthraquinones, moving beyond a simple catalog of effects. As application scientists, our goal is to understand not just what a compound does, but how and why. We will dissect the structure-activity relationships (SAR), delve into the molecular mechanisms, and provide validated experimental protocols to empower researchers in their own discovery and development efforts. We will focus on four key areas of therapeutic interest: anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Part 1: Anticancer Activity - Beyond Intercalation

While the DNA-intercalating properties of anthracyclines like doxorubicin are well-documented, the cardiotoxicity associated with this mechanism has driven the development of new derivatives with alternative modes of action.[3][6] Modern substituted anthraquinones target a variety of cellular processes to achieve their potent antiproliferative effects.[1][7]

Core Mechanisms of Action

The anticancer effects of novel anthraquinones are multifaceted, often converging on the induction of programmed cell death (apoptosis) and cell cycle arrest.[7][8]

  • Induction of Apoptosis via ROS/JNK Pathway: A significant mechanism involves the generation of reactive oxygen species (ROS).[5] For instance, certain amide-substituted anthraquinone derivatives have been shown to induce tumor cell apoptosis by activating the ROS-JNK signaling pathway. This cascade leads to the release of cytochrome C from the mitochondria into the cytoplasm, a key step in the intrinsic apoptotic pathway.[5] The subsequent activation of caspases executes the apoptotic program.[5][8]

  • Topoisomerase and Kinase Inhibition: Many anthraquinones function as inhibitors of essential cellular enzymes. They can target topoisomerases, enzymes critical for managing DNA topology during replication, leading to DNA damage and cell death.[1] Additionally, they can inhibit protein kinases, such as phosphoglycerate mutase 1 (PGAM1), which are crucial for regulating cancer cell metabolism and proliferation.[1]

  • Cell Cycle Arrest: Substituted anthraquinones can halt the progression of the cell cycle, preventing cancer cells from dividing. Emodin and aloe-emodin, for example, have been shown to induce cell cycle arrest, providing time for DNA repair mechanisms to engage or for apoptosis to be initiated if the damage is too severe.[8]

Diagram 1: Anticancer Mechanism of Action

Anticancer_Mechanism cluster_0 Anthraquinone Derivative cluster_1 Cellular Effects cluster_2 Downstream Pathways cluster_3 Cellular Outcome AQ Substituted Anthraquinone ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS TOPO Topoisomerase Inhibition AQ->TOPO KINASE Kinase Inhibition AQ->KINASE JNK JNK Pathway Activation ROS->JNK DNA_Damage DNA Damage TOPO->DNA_Damage Metabolism Altered Cell Metabolism KINASE->Metabolism Apoptosis Apoptosis JNK->Apoptosis DNA_Damage->Apoptosis Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cycle_Arrest Metabolism->Cycle_Arrest

Caption: Key anticancer mechanisms of substituted anthraquinones.

Structure-Activity Relationship (SAR) Insights

The specific substituents on the anthraquinone ring are critical determinants of anticancer potency and selectivity.

  • Amide and Methylene Groups: The addition of an amide group can enhance specificity for cancer cell proteins.[1] Interestingly, replacing a nitrogen atom in a chloroacetamide side chain with a methylene moiety has been observed to decrease cytotoxic activity, highlighting the importance of heteroatoms in the side chain for target interaction.[1]

  • Hydroxyl Groups: The position and number of hydroxyl (-OH) groups influence activity. For example, 1,3-dihydroxy-9,10-anthraquinone derivatives have shown selective cytotoxicity against specific cancer cell lines like HepG2.[1]

  • Chlorination: The introduction of chlorine atoms can significantly enhance cytotoxicity. Chlorinated anthraquinones have demonstrated potent activity against various cell lines, including NCI-H460 (lung), SF-268 (CNS), and MCF-7 (breast).[9]

Tabulated Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various substituted anthraquinones against different human cancer cell lines, presented as IC₅₀ (the concentration required to inhibit 50% of cell growth).

Compound Class/DerivativeCancer Cell LineIC₅₀ ValueReference
Anthraquinone-thiosemicarbazone (Derivative 34)K562 (Leukemia)2.17 µM[1]
Anthraquinone-thiosemicarbazone (Derivative 35)K562 (Leukemia)2.35 µM[1]
1,3-dihydroxy-anthraquinone (Derivative 15)HepG2 (Liver)1.23 µM (ED₅₀)[1]
PGAM1 Inhibitor (Compound 58)PGAM1 Enzyme0.27 µM[1]
1-nitro-2-acyl anthraquinone-leucine (8a)HCT116 (Colon)17.80 µg/mL[5]
Chlorinated Anthraquinone (Compound 72)MCF-7 (Breast)6.64 µM[9]
Chlorinated Anthraquinone (Compound 72)SF-268 (CNS)7.11 µM[9]
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The causality behind this choice is its reliability and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of living cells.

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, HeLa, A549) in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test anthraquinone compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[5]

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.[5]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 490 nm using a microplate reader. The absorbance value is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Renewed Weapon Against Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Anthraquinones, both natural and synthetic, have demonstrated broad-spectrum activity against bacteria and fungi.[2][10]

Core Mechanisms of Action

Anthraquinones disrupt microbial viability through several mechanisms, often targeting the cell envelope and essential metabolic processes.

  • Biofilm Inhibition: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Many anthraquinones are highly effective at inhibiting biofilm formation or eradicating mature biofilms at concentrations that are not toxic to the bacteria themselves (i.e., sub-MIC).[11][12] This suggests an interference with quorum sensing or adhesion mechanisms rather than a direct bactericidal effect.[11]

  • Cell Wall and Membrane Disruption: Compounds like emodin can increase the permeability of the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[10] This disruption can also potentiate the effects of other antibiotics.

  • Inhibition of Nucleic Acid and Protein Synthesis: The planar structure of anthraquinones allows them to intercalate into bacterial DNA, interfering with replication and transcription. They can also inhibit essential enzymes involved in protein synthesis.[2]

Structure-Activity Relationship (SAR) Insights
  • Hydroxyl Groups: For antibacterial activity, the presence and position of hydroxyl groups are critical. For instance, against V. carchariae, the presence of phenolic hydroxyl groups at positions C-2 and C-4 significantly increases biofilm adhesion inhibition activity.[11] Conversely, the absence of these groups or the addition of -OH groups at positions C-5, C-6, and C-8 can lead to a 10- to 100-fold decrease in inhibitory activity.[11]

  • Isopentenyl Groups: The addition of di-isopentenyl groups can enhance the antibacterial activity of the anthraquinone core.[2]

  • Glycosylation: Anthraquinones often exist in nature as glycosides. The sugar moiety can affect the compound's solubility and ability to penetrate the bacterial cell wall.[2]

Tabulated Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various anthraquinones against different bacterial strains.

CompoundBacterial StrainMIC ValueReference
RheinStaphylococcus aureus (various strains)12.5 µg/mL[12]
TetrahydrobostrycinBacillus subtilis, Bacillus cereus2.5 µM[9]
TetrahydrobostrycinEscherichia coli6.25 µM[9]
AverantinStreptococcus pyogenes, S. aureus≤ 3.13 µg/mL[9]
2-hydroxyanthraquinoneP. elyakovii (biofilm inhibition)0.001 µg/mL[11]
2-hydroxyanthraquinoneV. carchariae (biofilm inhibition)0.01 µg/mL[11]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is chosen because it is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight on an appropriate agar plate. Select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test anthraquinone compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into the broth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization (blue when no growth, pink when growth occurs).

Part 3: Anti-inflammatory and Antioxidant Activities - Quenching the Flames

Inflammation and oxidative stress are intertwined pathological processes at the root of many chronic diseases.[13][14] Substituted anthraquinones exhibit potent activities in both arenas, often through related mechanisms.[15][16]

Core Mechanisms of Action
  • Antioxidant Activity (Radical Scavenging): Many anthraquinones are excellent antioxidants. Their phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, superoxide anions, and hydroxyl radicals.[15][16] This activity helps protect cells from oxidative damage to lipids, proteins, and DNA.[9][15]

  • Anti-inflammatory Activity (Inhibition of Pro-inflammatory Mediators): Anthraquinones can suppress inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[14][17] For example, they can inhibit the secretion of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[17] This is often achieved by modulating inflammatory signaling pathways, such as inhibiting NF-κB activation or down-regulating the NLRP3 inflammasome, a key component of the innate immune response.[14][15]

Diagram 2: Anti-inflammatory & Antioxidant Workflow

Anti_Inflammatory_Workflow cluster_0 In Vitro Chemical Assay cluster_1 Cell-Based Assay cluster_2 Measurement & Outcome cluster_3 Interpretation DPPH DPPH Radical Solution Spectro Spectrophotometry (Loss of Purple Color) DPPH->Spectro AQ1 Anthraquinone Compound AQ1->Spectro Scavenging Macrophages RAW 264.7 Macrophages LPS LPS Stimulation ELISA ELISA for TNF-α, IL-6 Macrophages->ELISA Supernatant LPS->Macrophages Activates AQ2 Anthraquinone Compound AQ2->Macrophages Treats Antioxidant Antioxidant Activity Spectro->Antioxidant AntiInflam Anti-inflammatory Activity ELISA->AntiInflam

Caption: Workflow for assessing antioxidant and anti-inflammatory activity.

Structure-Activity Relationship (SAR) Insights

The antioxidant and anti-inflammatory activities are highly dependent on the substitution pattern, particularly the hydroxyl groups.

  • Number and Position of -OH Groups: For antioxidant activity, both the number and the relative positions of hydroxyl groups are crucial. Purpurin (1,2,4-trihydroxyanthraquinone) exhibits significantly higher DPPH radical scavenging and lipid peroxidation inhibition activity compared to anthraquinones with fewer or differently positioned hydroxyl groups, like anthrarufin (1,5-dihydroxy) or chrysazin (1,8-dihydroxy).[15] This suggests that vicinal hydroxyl groups enhance radical scavenging capacity.

  • O-methylation: The methylation of a hydroxyl group generally reduces antioxidant activity. For example, the O-methylation of eurotinone was found to slightly decrease its DPPH radical scavenging ability.[9]

Tabulated Antioxidant Activity Data

The following table shows the DPPH radical scavenging activity of different anthraquinones, presented as IC₅₀ values.

CompoundDPPH Radical Scavenging IC₅₀Reference
Eurotinone6.0 µM[9]
O-methylated Eurotinone11.0 µM[9]
PurpurinHighest activity among tested AQs*[15]
AnthrarufinLower activity than purpurin[15]
ChrysazinLower activity than purpurin[15]

*Specific IC₅₀ value not provided in the source, but noted as the most potent.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay is selected for its simplicity, speed, and reliability in screening the radical-scavenging activity of compounds. It provides a robust system for evaluating the antioxidant potential based on hydrogen-donating ability.

Principle: The DPPH (1,1-diphenyl-2-picrylhydrazyl) is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm. When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade. The degree of discoloration is proportional to the scavenging activity of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test anthraquinone compounds in a suitable solvent (e.g., ethanol or methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH working solution to each well.

  • Compound Addition: Add varying concentrations of the test compound solutions to the wells. Include a positive control (e.g., ascorbic acid or BHA) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion and Future Outlook

Substituted anthraquinones continue to be a remarkably versatile and productive scaffold for drug discovery. While early research was dominated by their role as DNA intercalators in chemotherapy, the focus has rightly shifted to developing derivatives with more specific and safer mechanisms of action. The ability to fine-tune biological activity—be it anticancer, antimicrobial, or anti-inflammatory—through precise chemical modification underscores the enduring potential of this chemical class.[1][6][7]

For researchers and drug development professionals, the path forward involves a multi-pronged approach. High-throughput screening of diverse anthraquinone libraries against novel biological targets will continue to yield promising hits. A deeper understanding of SAR through computational modeling and experimental validation will enable the rational design of next-generation compounds with enhanced potency and reduced off-target effects. Finally, exploring innovative drug delivery systems can help overcome challenges related to the solubility and bioavailability of some derivatives, ultimately translating the immense potential of substituted anthraquinones from the laboratory to the clinic.

References

An In-depth Technical Guide to the Intrinsic Fluorescent Properties of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the intrinsic fluorescent properties of 1-Amino-5-chloroanthraquinone, a molecule of significant interest in the fields of materials science, chemical sensing, and drug development. While historically recognized as a key intermediate in the synthesis of vat dyes, its unique photophysical characteristics are now being leveraged for advanced applications.[1][2] This document synthesizes theoretical principles with practical experimental insights to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's fluorescence behavior. The guide delves into the structural basis of its fluorescence, the profound influence of the microenvironment, detailed experimental protocols for characterization, and its emerging applications.

Introduction: Beyond a Dye Intermediate

This compound (CAS: 117-11-3) is an anthraquinone derivative characterized by an amino group at the C1 position and a chlorine atom at the C5 position of the anthraquinone core.[2] This substitution pattern bestows the molecule with unique electronic and chemical properties that are foundational to its utility.[2] While its role in producing high-performance dyes with exceptional light and wash fastness is well-established, contemporary research is increasingly focused on its intriguing electronic and photophysical characteristics.[1][2] These properties are being explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[1]

The rigid, planar structure and conjugated π-system of the anthraquinone core are prerequisites for fluorescence.[3] However, the nature and position of substituents dramatically modulate the photophysical output. This guide will specifically elucidate how the interplay between the electron-donating amino group and the electron-withdrawing chloro-substituent, in conjunction with the anthraquinone framework, dictates the intrinsic fluorescent properties of this compound.

The Structural and Electronic Basis of Fluorescence

The fluorescence of this compound originates from its extended π-conjugated system. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of a photon, observed as fluorescence.

The presence of the amino group (-NH2) as an electron-donating group and the carbonyl groups (-C=O) as electron-withdrawing moieties on the anthraquinone scaffold induces an intramolecular charge transfer (ICT) character in the excited state.[4] This ICT is a critical determinant of the molecule's fluorescent behavior. Upon excitation, there is a shift of electron density from the amino group towards the anthraquinone core.[5][6] This leads to a more polar excited state compared to the ground state, which has profound implications for the molecule's interaction with its environment.

The chlorine atom at the C5 position, being an electron-withdrawing group, further influences the electronic distribution within the molecule, although its effect is generally less pronounced than the amino group's contribution to the ICT process.

Logical Relationship: From Structure to Fluorescence

A Anthraquinone Core (π-conjugated system) D Intramolecular Charge Transfer (ICT) State A->D B Amino Group (-NH2) (Electron-Donating) B->D C Chloro Group (-Cl) (Electron-Withdrawing) C->D E Intrinsic Fluorescence D->E caption Structural contributions to fluorescence.

Caption: Key molecular components influencing the fluorescent properties.

Photophysical Properties: A Detailed Examination

While specific, comprehensive photophysical data for this compound is not extensively available in the public domain, we can infer its properties from its close analogue, 1-aminoanthraquinone (1-AAQ). The chloro-substituent is expected to induce minor shifts in the spectral properties and potentially influence the non-radiative decay pathways.

Absorption and Emission Spectra

For 1-AAQ, the absorption spectrum typically shows a broad band in the visible region, which is attributed to the ICT transition.[4] For instance, in acetone, 1-AAQ exhibits an absorption peak at approximately 503 nm.[5][6] The fluorescence emission is red-shifted relative to the absorption, a phenomenon known as the Stokes shift. This shift is a direct consequence of the energy loss due to vibrational relaxation and solvent reorientation around the more polar excited state. The emission spectra of aminoanthraquinones are generally broad and unstructured.[7][8]

Parameter 1-Aminoanthraquinone (in Acetone) Expected for this compound
Absorption λmax ~503 nm[5][6]Similar, with potential minor shifts
Emission λmax Red-shifted from absorptionRed-shifted, likely in the 550-650 nm range
Stokes Shift Significant, characteristic of ICTSignificant, characteristic of ICT
Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many aminoanthraquinones, the quantum yield is often low and highly dependent on the environment.[7] This is due to efficient non-radiative decay pathways, such as intersystem crossing and internal conversion, which compete with fluorescence.

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For 1-AAQ in acetone, a fluorescence lifetime of 454 ps has been reported.[5][6] This short lifetime is also indicative of efficient non-radiative decay processes.

Parameter 1-Aminoanthraquinone (in Acetone) Expected for this compound
Fluorescence Quantum Yield (Φf) Generally low[7]Expected to be low, influenced by the chloro-substituent
Fluorescence Lifetime (τ) 454 ps[5][6]Likely in the picosecond to nanosecond range

Environmental Influences on Fluorescence (Solvatochromism)

The ICT character of this compound makes its fluorescence highly sensitive to the polarity of its microenvironment. This phenomenon, known as solvatochromism, is a key feature of this class of molecules.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. Conversely, in non-polar solvents, the emission is typically at shorter wavelengths (hypsochromic or blue-shifted). This pronounced solvatochromism makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of local environments, such as in polymers or biological systems. For instance, the fluorescence of 1-AAQ is completely quenched in the non-polar solvent n-hexane.[5][6]

Experimental Protocols for Fluorescence Characterization

The following section provides a detailed, step-by-step methodology for the characterization of the fluorescent properties of this compound.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound powder. Dissolve the powder in a high-purity, spectroscopy-grade solvent (e.g., dimethylformamide - DMF) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilute working solutions from the stock solution in the desired solvent or solvent mixtures. The final concentration should be low enough to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]

  • Solvent Blank: Use the same batch of high-purity solvent as a blank for background subtraction.

Measurement of Fluorescence Spectra
  • Instrumentation: Utilize a calibrated spectrofluorometer.

  • Cuvette: Use a standard 1 cm path length quartz cuvette.

  • Excitation and Emission Wavelengths:

    • To determine the emission spectrum, excite the sample at a wavelength corresponding to its absorption maximum (e.g., determined from a UV-Vis spectrum). Scan the emission monochromator across a range of longer wavelengths.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator across a range of shorter wavelengths.

  • Slit Widths: Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol).

  • Absorbance Measurement: Measure the absorbance of both the sample and the standard at the same excitation wavelength. The absorbance values should be kept below 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: Calculate the quantum yield using the following equation:[1]

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Experimental Workflow: Fluorescence Characterization

cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_quant Quantum Yield Determination A Prepare Stock Solution B Prepare Dilute Working Solutions A->B C Prepare Solvent Blank B->C D Acquire Emission Spectrum B->D E Acquire Excitation Spectrum B->E F Measure Absorbance (Sample & Standard) B->F C->D C->E G Measure Integrated Fluorescence Intensity (Sample & Standard) F->G H Calculate Relative Quantum Yield G->H caption Workflow for characterizing fluorescent properties.

Caption: A streamlined workflow for the experimental characterization.

Emerging Applications in Sensing

The sensitivity of the fluorescence of this compound to its environment makes it a promising candidate for the development of fluorescent sensors. For example, a polymer synthesized from this compound, Poly(this compound) (PACA), has been developed as a highly sensitive and selective fluorescent chemosensor for the detection of ferric ions (Fe³⁺) in semi-aqueous solutions. The fluorescence of the PACA polymer is significantly quenched in the presence of Fe³⁺, allowing for the quantitative detection of this ion at ultra-low concentrations. This quenching is attributed to the formation of a non-fluorescent complex between the polymer and the ferric ions.

Conclusion and Future Outlook

This compound is a molecule with a rich photophysical profile that extends far beyond its traditional role as a dye intermediate. Its intrinsic fluorescence, governed by an intramolecular charge transfer state, is highly sensitive to environmental polarity. While a comprehensive dataset of its photophysical parameters is still emerging, a strong understanding of its behavior can be inferred from its parent compound, 1-aminoanthraquinone. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further characterize this and similar molecules. The demonstrated application of its polymeric derivative as a fluorescent sensor for metal ions opens exciting avenues for the development of novel sensing platforms for environmental monitoring and biomedical diagnostics. Future research should focus on a systematic investigation of the photophysical properties of this compound in a wide range of solvents and the exploration of its potential in other advanced applications, such as organic electronics and bio-imaging.

References

Methodological & Application

Application Notes and Protocols: 1-Amino-5-chloroanthraquinone as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of chemical sensing and diagnostics, the demand for sensitive, selective, and robust fluorescent probes is insatiable. This document serves as a comprehensive technical guide to the application of 1-Amino-5-chloroanthraquinone, a versatile anthraquinone derivative, as a powerful fluorescent sensor. While historically recognized for its role as a dye intermediate, its unique photophysical properties are now being harnessed for advanced analytical applications.

This guide moves beyond a simple recitation of facts. It is designed to provide you, the researcher, with the foundational knowledge and practical protocols necessary to leverage this molecule in your work. We will delve into the "why" behind the "how," offering insights into the causality of experimental choices and ensuring that the described protocols are self-validating systems. Our focus will be on the polymerized form of this compound, Poly(this compound) (PACA), which has demonstrated exceptional capabilities as a fluorescent chemosensor, particularly for the detection of ferric ions (Fe³⁺).

Section 1: The Emergence of Poly(this compound) (PACA) as a High-Performance Fluorescent Sensor

This compound (ACA) is a substituted anthraquinone, a class of aromatic organic compounds known for their stability and diverse applications.[1] While the monomer itself possesses inherent fluorescent properties, its polymerization into PACA significantly enhances its utility as a sensor. The polymeric structure offers several advantages, including increased signal amplification due to the collective response of multiple sensing units and improved stability.

The primary application that has been extensively documented is the use of PACA as a highly selective and ultrasensitive fluorescent chemosensor for the detection of ferric ions (Fe³⁺).[2][3] This is of significant interest as iron is a crucial element in many biological and environmental systems, and its dysregulation is associated with various pathological conditions and environmental contamination.

Core Principle: Fluorescence Quenching

The sensing mechanism of PACA for Fe³⁺ is based on the phenomenon of fluorescence quenching.[2][3] In its native state, the PACA polymer exhibits strong fluorescence upon excitation at a specific wavelength. However, in the presence of Fe³⁺ ions, this fluorescence is significantly diminished or "quenched." This change in fluorescence intensity is directly proportional to the concentration of Fe³⁺, forming the basis for quantitative analysis.

The Signaling Pathway: A Static Quenching Mechanism

The quenching of PACA's fluorescence by Fe³⁺ is a static process.[2][3] This means that the quenching is not due to collisional deactivation of the excited state (dynamic quenching). Instead, it arises from the formation of a non-fluorescent ground-state complex between the PACA polymer and the Fe³⁺ ions.[2][3] The amino groups and carbonyl groups on the anthraquinone units of the polymer chain likely act as binding sites for the ferric ions, leading to the formation of this stable, non-emissive complex.

cluster_0 Sensing Mechanism PACA PACA (Fluorescent) Complex [PACA-Fe³⁺] Complex (Non-Fluorescent) PACA->Complex Complexation Emission Fluorescence Emission (λem) PACA->Emission Emission Fe3 Fe³⁺ Fe3->Complex NoEmission No Emission Complex->NoEmission Non-radiative decay Excitation Excitation Light (λex) Excitation->PACA Absorption Excitation->Complex Absorption

Caption: Static quenching mechanism of PACA by Fe³⁺.

Section 2: Synthesis and Characterization of the PACA Fluorescent Sensor

The synthesis of PACA is achieved through a chemically oxidative interfacial polymerization of the this compound monomer.[2][3] This method allows for the formation of a polymeric material with desirable sensing properties.

Detailed Synthesis Protocol for Poly(this compound) (PACA)

Materials and Reagents:

  • This compound (ACA) (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Deionized water

  • Methanol

Equipment:

  • Beakers and flasks

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Step-by-Step Procedure:

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of the oxidant by dissolving a specific amount of ammonium persulfate in a dilute hydrochloric acid solution. The acidic medium is crucial for the oxidative polymerization process.

  • Preparation of the Organic Phase: Dissolve the this compound monomer in chloroform to create the organic phase.

  • Interfacial Polymerization: Carefully layer the organic phase containing the monomer over the aqueous phase containing the oxidant in a beaker. The polymerization will occur at the interface of these two immiscible liquids.

  • Initiation of Polymerization: Gently stir the biphasic system at room temperature. The polymerization is typically carried out for several hours to ensure a good yield. A dark-colored precipitate of the PACA polymer will form at the interface and disperse into the organic phase.

  • Isolation of the Polymer: After the reaction is complete, separate the organic phase. The PACA polymer can be precipitated by adding a non-solvent like methanol.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with deionized water and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified PACA polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. The final product should be a fine, dark powder.[3]

Note: The yield and properties of the resulting PACA can be influenced by factors such as the concentration of reactants, the molar ratio of oxidant to monomer, and the reaction time. Optimization of these parameters may be necessary to achieve the desired sensor performance.

Characterization of the PACA Sensor

To ensure the successful synthesis and to understand the properties of the PACA sensor, the following characterization techniques are recommended:

  • UV-Vis Spectroscopy: To determine the absorption properties of the polymer.

  • Fluorescence Spectroscopy: To characterize the excitation and emission spectra and to determine the fluorescence quantum yield. The excitation maximum for PACA is typically around 334 nm, with an emission maximum around 414 nm in DMF.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups in the polymer structure.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To determine the molecular weight distribution of the polymer.[3]

Property Typical Value/Observation Significance
Appearance Fine, dark powder[3]Indicates successful polymerization.
Solubility Soluble in organic solvents like DMF and DMSO.Crucial for preparing sensor solutions.
Excitation Max (λex) ~334 nm in DMF[3]Optimal wavelength for exciting the sensor.
Emission Max (λem) ~414 nm in DMF[3]Wavelength for measuring fluorescence intensity.

Section 3: Application Protocol for the Detection of Ferric Ions (Fe³⁺)

This section provides a detailed protocol for the use of the synthesized PACA polymer as a fluorescent sensor for the quantification of Fe³⁺ in a semi-aqueous solution.

Preparation of Solutions
  • PACA Stock Solution: Prepare a stock solution of PACA in a suitable organic solvent such as Dimethylformamide (DMF). A typical concentration is in the range of 1-10 µg/mL.

  • Fe³⁺ Standard Solutions: Prepare a series of standard solutions of Fe³⁺ by dissolving a salt like ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in deionized water. The concentration range should be chosen based on the expected concentration in the samples and the linear range of the sensor.

  • Buffer Solution: Prepare a buffer solution to maintain the pH of the final solution at 7.0. A phosphate buffer or a HEPES buffer can be used.

Step-by-Step Protocol for Fe³⁺ Detection
  • Preparation of the Sensor Solution: In a series of vials, add a fixed volume of the PACA stock solution.

  • Addition of Buffer: Add an appropriate volume of the pH 7.0 buffer to each vial.

  • Addition of Fe³⁺ Standards: To create a calibration curve, add increasing volumes of the Fe³⁺ standard solutions to the vials. For the blank, add the same volume of deionized water.

  • Sample Preparation: For unknown samples, prepare them in a similar semi-aqueous matrix (e.g., DMF/water 9:1 v/v) and add a known volume to a vial containing the PACA solution and buffer.

  • Incubation: Allow the solutions to incubate at room temperature for a short period (e.g., 5-10 minutes) to ensure the complexation reaction between PACA and Fe³⁺ reaches equilibrium.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution using a spectrofluorometer. Set the excitation wavelength to the determined optimum (e.g., 334 nm) and record the emission intensity at the emission maximum (e.g., 417 nm in a semi-aqueous solution).[3]

start Start prep_paca Prepare PACA Stock Solution start->prep_paca prep_fe Prepare Fe³⁺ Standards start->prep_fe prep_buffer Prepare pH 7.0 Buffer start->prep_buffer add_paca Add PACA to Vials prep_paca->add_paca add_fe Add Fe³⁺ Standards/Sample prep_fe->add_fe add_buffer Add Buffer to Vials prep_buffer->add_buffer add_paca->add_buffer add_buffer->add_fe incubate Incubate at Room Temperature add_fe->incubate measure Measure Fluorescence incubate->measure plot Plot Calibration Curve measure->plot quantify Quantify Fe³⁺ in Sample plot->quantify end End quantify->end

Caption: Experimental workflow for Fe³⁺ detection.

Data Analysis and Quantification
  • Calibration Curve: Plot the fluorescence intensity (or the ratio of the fluorescence intensity of the blank to the sample, F₀/F) as a function of the Fe³⁺ concentration. A linear relationship should be observed within a certain concentration range.

  • Linear Range and Limit of Detection (LOD): Determine the linear working range of the sensor from the calibration curve. The LOD can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve. The PACA sensor has been reported to have an ultra-low detection limit of 2.0 × 10⁻¹¹ M and a wide linear range from 1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁴ M.[2][3]

  • Quantification of Unknown Samples: Use the equation of the linear regression from the calibration curve to determine the concentration of Fe³⁺ in the unknown samples based on their measured fluorescence intensity.

Selectivity and Interference

The PACA sensor exhibits high selectivity for Fe³⁺ over other common metal ions.[3] It is good practice to perform interference studies by measuring the fluorescence response of the sensor in the presence of Fe³⁺ and a potential interfering ion. The results of such studies confirm the high selectivity of the PACA sensor for Fe³⁺.[3]

Parameter Reported Value Reference
Linear Range 1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁴ M[2],[3]
Limit of Detection (LOD) 2.0 × 10⁻¹¹ M[2],[3]
pH 7.0[2],[3]
Solvent System Semi-aqueous (e.g., DMF/water)[2],[3]
Response Time < 5 minutes[3]

Section 4: Potential and Future Applications

While the application of PACA for Fe³⁺ detection is well-established, the unique properties of this compound and its derivatives suggest a broader potential for sensing applications.

Sensing of Other Metal Ions

The coordination chemistry of the amino and carbonyl groups in the anthraquinone structure is not limited to Fe³⁺. It is plausible that PACA or modified versions of the polymer could be developed as fluorescent sensors for other metal ions. Further research is needed to explore the selectivity and sensitivity of PACA towards a wider range of metal cations.

Anion Sensing

Derivatives of anthraquinone have been investigated for their ability to act as colorimetric and fluorescent sensors for anions. The design of specific receptors appended to the this compound core could lead to the development of novel anion-selective probes.

Bioimaging

The inherent fluorescence of anthraquinone derivatives makes them attractive candidates for bioimaging applications. Their ability to intercalate into DNA and their cell permeability can be tuned through chemical modifications.[4] Further functionalization of this compound could lead to the development of fluorescent probes for imaging specific cellular components or processes.

Section 5: Conclusion

Poly(this compound) has emerged as a highly promising material for fluorescent chemical sensing. Its application as an ultrasensitive and selective sensor for ferric ions showcases its potential in environmental monitoring, clinical diagnostics, and various industrial applications. The straightforward synthesis, robust performance, and clear sensing mechanism make it an attractive tool for researchers. The protocols and insights provided in this guide are intended to empower scientists and professionals to confidently apply this technology and to inspire further innovation in the field of fluorescent chemosensors based on the versatile this compound scaffold.

References

Application Notes and Protocols for the Synthesis of Arylamino-Anthraquinone Dyes from 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Brilliance of Anthraquinone Dyes

Anthraquinone dyes represent a significant class of colorants, prized for their vibrant shades, exceptional stability, and robust performance across various applications, from textiles to advanced materials.[1] The core structure, 9,10-dioxoanthracene, is itself colorless, but the introduction of electron-donating auxochromes, such as amino (-NH₂) and hydroxyl (-OH) groups, at specific positions (α-positions: 1, 4, 5, 8) leads to a bathochromic shift, resulting in a rich palette of colors from reds to blues.[1] These dyes are renowned for their excellent lightfastness, a property attributed to the rigid and planar anthraquinone scaffold.[1]

This application note provides detailed laboratory protocols for the synthesis of arylamino-anthraquinone dyes, utilizing the versatile and indispensable chemical intermediate, 1-Amino-5-chloroanthraquinone (CAS: 117-11-3). This compound, with its strategically positioned amino and chloro functional groups, serves as an excellent starting material for creating high-performance dyes with exceptional resistance to light, washing, and weathering.[1] We will explore two primary synthetic strategies: the Ullmann condensation for C-N bond formation at the chloro-position and acylation of the existing amino group.

Chemical and Physical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueReference
IUPAC Name 1-amino-5-chloroanthracene-9,10-dione
CAS Number 117-11-3
Molecular Formula C₁₄H₈ClNO₂
Molecular Weight 257.67 g/mol
Appearance Powder
Melting Point 210 °C

Safety and Handling

This compound is a chemical that requires careful handling to minimize risk to laboratory personnel.

  • Hazard Identification: Causes serious eye irritation. May cause skin irritation and sensitization.[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

    • Consult the Safety Data Sheet (SDS) for complete safety and disposal information.

Synthetic Protocols

Two distinct protocols are provided, demonstrating the versatility of this compound as a dye precursor.

Protocol 1: Synthesis of 1-Amino-5-(p-tolylamino)anthraquinone via Ullmann Condensation

This protocol details the synthesis of a vibrant red-violet dye through a copper-catalyzed Ullmann condensation, a classic and reliable method for forming C-N bonds with aryl halides.[3] The reaction involves the nucleophilic substitution of the chlorine atom on the anthraquinone core with an arylamine.

Caption: Ullmann condensation of this compound.

  • This compound (1.0 eq)

  • p-Toluidine (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Nitrobenzene (solvent)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M solution

  • Distilled water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add this compound (1.0 eq), p-toluidine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a sufficient volume of nitrobenzene to the flask to ensure good stirring of the reaction mixture.

  • Reaction: Heat the mixture with stirring to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to 80 °C. Add ethanol to precipitate the product.

  • Isolation: Filter the hot mixture through a Buchner funnel and wash the filter cake with hot ethanol to remove unreacted p-toluidine and nitrobenzene.

  • Purification: Resuspend the crude product in a dilute aqueous solution of hydrochloric acid to neutralize any remaining base. Filter the suspension, wash the filter cake with distilled water until the washings are neutral, and then dry the product in an oven at 80 °C.

Protocol 2: Synthesis of 1-Benzoylamino-5-chloroanthraquinone via Acylation

This protocol demonstrates the modification of the amino group of this compound through acylation with benzoyl chloride. This reaction yields an intermediate that can be further elaborated into more complex dye structures.

Caption: Acylation of this compound.

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine (solvent and base)

  • Methanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in pyridine.

  • Addition of Acylating Agent: Heat the solution to 100 °C. Add benzoyl chloride (1.1 eq) dropwise to the solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture under reflux for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Filter the mixture and wash the collected solid with methanol.

  • Purification: The filtrate (containing the product) is diluted with water to precipitate the 1-Benzoylamino-5-chloroanthraquinone. The mixture is stirred for 1 hour at room temperature.

  • Final Product: Filter the precipitate, wash with water until the washings are neutral, and dry in an oven at 80 °C.

Characterization of Synthesized Dyes

The successful synthesis of the target dyes should be confirmed through various analytical techniques.

Spectroscopic Data for Arylamino-Anthraquinone Dyes

The introduction of an arylamino group at the 5-position of 1-aminoanthraquinone is expected to cause a significant shift in the absorption spectrum.

Dyeλmax (nm)SolventExpected ColorReference
1-Amino-5-(p-tolylamino)anthraquinone~540-560DichloromethaneRed-Violet[4][5]
1-Benzoylamino-5-chloroanthraquinone~420-440DichloromethaneYellow[4]

Note: The exact λmax can vary depending on the solvent and the specific substitution pattern.

Analytical Techniques:
  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which dictates its color. The absorption spectra of anthraquinone dyes typically show strong bands in the 200-300 nm region (π→π* transitions) and weaker, broader bands in the visible region (n→π* transitions).[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the synthesized molecule. Key vibrational bands to look for include N-H stretching (for the amino and amido groups), C=O stretching (for the quinone and amide carbonyls), and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye and confirm the successful coupling or acylation.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its identity.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of anthraquinone dyes. The protocols detailed in this application note for Ullmann condensation and acylation provide robust and reproducible methods for the preparation of novel colorants. The choice of reaction partner for the Ullmann condensation or the acylating agent allows for the fine-tuning of the final dye's color and properties. Careful characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized dyes. These methods open avenues for researchers and drug development professionals to explore new chromophores with tailored properties for diverse applications.

References

Application Notes & Protocols for Chemical Reactions Involving 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ACAQ-ANP-2026-01

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures involving 1-Amino-5-chloroanthraquinone (CAS No. 117-11-3). It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for specific experimental choices. The protocols detailed herein cover key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, as well as methods for purification and characterization. All procedures are grounded in established scientific literature to ensure reliability and reproducibility.

Introduction: The Versatile Anthraquinone Core

This compound is a pivotal chemical intermediate distinguished by its anthraquinone framework functionalized with both an amino and a chloro group.[1] This unique structure provides two distinct reactive sites, making it a highly versatile building block in organic synthesis.[2] Historically, its primary application has been in the manufacturing of high-performance vat dyes, where its chromophoric properties and stability are paramount for creating brilliant, long-lasting colors.[1] More recently, its derivatives are being explored for applications in advanced materials science, such as organic electronics, and as scaffolds in medicinal chemistry for the development of novel therapeutic agents, including anticancer drugs.[1][3][4]

The reactivity of this compound is dominated by the chemistry of its two functional groups. The chlorine atom, activated by the electron-withdrawing nature of the anthraquinone system, is susceptible to nucleophilic aromatic substitution and is an excellent handle for modern cross-coupling reactions. The amino group can undergo traditional reactions such as acylation and diazotization, providing further avenues for molecular elaboration.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is the foundation of successful and safe experimentation.

PropertyValueSource
CAS Number 117-11-3[1][5]
Molecular Formula C₁₄H₈ClNO₂[5][6]
Molecular Weight 257.67 g/mol [5][6]
Appearance Red or reddish-brown crystals or powder[2]
Melting Point 204-210 °C[7]
Solubility Insoluble in water; Soluble in organic solvents like acetone and chloroform.[2]
Physical State Solid at room temperature.[2]

Critical Safety & Handling Protocols

This compound is classified as an irritant and requires careful handling to minimize exposure. Adherence to safety protocols is not merely procedural; it is a prerequisite for valid scientific work.

GHS Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[6][8][9]

  • H335: May cause respiratory irritation.[8]

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[7][8]

    • Body Protection: Wear a lab coat and ensure exposed skin is covered.[7][8]

  • Hygiene: Wash hands thoroughly after handling.[8] Avoid creating dust during transfer.[10]

  • Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of it as hazardous waste.[10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off immediately with plenty of soap and water.[8]

    • Inhalation: Remove the person to fresh air.[8]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8]

    • In all cases of exposure, seek medical attention if symptoms persist.[8]

Experimental Protocols: Core Synthetic Transformations

The dual functionality of this compound allows for a range of synthetic modifications. The protocols below detail two of the most powerful and widely used reaction classes: Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which both target the C-Cl bond.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[11] It is particularly effective for coupling aryl halides with aryl boronic acids.[12] For this compound, this reaction allows for the introduction of a new aryl or vinyl substituent at the 5-position, significantly expanding molecular complexity. The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a base is critical. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[12]

Protocol 1: Synthesis of 1-Amino-5-phenylanthraquinone

Objective: To demonstrate a typical Suzuki-Miyaura coupling procedure by reacting this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition: Briefly remove the gas inlet and add the Pd(PPh₃)₄ catalyst (0.05 equiv). The catalyst is air-sensitive, so this step should be performed swiftly under a positive pressure of inert gas.

  • Solvent Addition: Add a 4:1 mixture of toluene and water. The biphasic solvent system is effective for dissolving both the organic reagents and the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or toluene to yield the pure 1-Amino-5-phenylanthraquinone.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (II) Pd0->OxAdd R¹-X Transmetal Transmetalation Complex (II) OxAdd->Transmetal [R²-B(OR)₃]⁻ ReductElim Reductive Elimination Complex (II) Transmetal->ReductElim ReductElim->Pd0 R¹-R² (Product) R1X 1-Amino-5-chloro- anthraquinone (R¹-X) R1X->OxAdd Boronic R²-B(OH)₂ Activated [R²-B(OH)₃]⁻ Boronic->Activated + OH⁻ Activated->Transmetal Base Base (e.g., Na₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[13] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, often surpassing classical methods like nucleophilic aromatic substitution.[13] The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand.[14] This ligand facilitates the key steps of oxidative addition and reductive elimination, allowing for the coupling of aryl halides with a wide variety of amines.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.

Protocol 2: Synthesis of a 1-Amino-5-(arylamino)anthraquinone Derivative

Objective: To provide a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

Step-by-Step Methodology:

  • Inert Setup: In a glovebox or using Schlenk line techniques, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 equiv), the Xantphos ligand (0.04 equiv), and the base sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask or reaction tube. The use of anhydrous and anaerobic conditions is critical as both the catalyst and the strong base are sensitive to air and moisture.

  • Reagent Addition: Add this compound (1.0 equiv) to the flask.

  • Solvent and Amine: Add anhydrous toluene, followed by the liquid amine (morpholine, 1.5 equiv) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 8-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-amino-5-(morpholino)anthraquinone.

Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_base Base Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (II) Pd0->OxAdd Ar-X AmideComplex Palladium Amide Complex (II) OxAdd->AmideComplex + R₂NH - HX (via Base) ReductElim Reductive Elimination AmideComplex->ReductElim ReductElim->Pd0 Ar-NR₂ (Product) ArX 1-Amino-5-chloro- anthraquinone (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->OxAdd Base Base (e.g., NaOtBu) Base->OxAdd

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Product Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the outcome of any chemical reaction. The identity and purity of the synthesized this compound derivatives must be confirmed using standard analytical techniques.

Purification Techniques
  • Recrystallization: This is a primary method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. Common solvents for anthraquinone derivatives include ethanol, toluene, and acetic acid.

  • Column Chromatography: For separating mixtures or removing closely related impurities, column chromatography on silica gel is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

Analytical Characterization

The following table summarizes the key analytical methods used to confirm the structure and purity of the reaction products.

TechniquePurposeExpected Observations
TLC Reaction monitoring and preliminary purity assessment.A single spot for the purified product with a different Rf value from the starting materials.
HPLC Quantitative purity analysis.A major peak corresponding to the product, allowing for purity calculation (e.g., >95%).[17]
Melting Point Identity and purity check.A sharp, defined melting range consistent with literature values for known compounds.
Mass Spec. (MS) Molecular weight confirmation.A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the product.[17]
¹H NMR Structural elucidation of the proton framework.Signals in the aromatic region (typically 7-9 ppm) with characteristic splitting patterns. Appearance of new signals from the coupled group and disappearance of signals from the starting material.
¹³C NMR Characterization of the carbon skeleton.Signals for carbonyl carbons (~180 ppm) and aromatic carbons (110-150 ppm).[18]

References

The Versatile Intermediate: 1-Amino-5-chloroanthraquinone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block in Dye and Materials Chemistry

1-Amino-5-chloroanthraquinone stands as a cornerstone intermediate in the landscape of organic synthesis, prized for its unique molecular architecture that marries a reactive amino group with a strategically positioned chlorine atom on a rigid anthraquinone scaffold.[1] This combination of functionalities provides a versatile platform for the construction of complex organic molecules, most notably high-performance vat dyes renowned for their exceptional durability and vibrant colors.[1][2] Beyond its traditional role in the textile industry, the distinct electronic and photophysical properties of this compound are paving the way for its application in advanced materials, including organic electronics and chemical sensors.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and protocols for the effective utilization of this compound in a range of synthetic transformations. We will delve into the causality behind experimental choices, providing not just procedural steps but also the underlying chemical principles that govern these reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in synthesis. This reddish-brown crystalline powder exhibits poor solubility in water but is soluble in various organic solvents.[5]

PropertyValueSource
CAS Number 117-11-3--INVALID-LINK--[6]
Molecular Formula C₁₄H₈ClNO₂--INVALID-LINK--[6]
Molecular Weight 257.67 g/mol --INVALID-LINK--[6]
Appearance Red or reddish-brown crystals or powder--INVALID-LINK--[5]
Melting Point 204-210 °C--INVALID-LINK--[7]
Solubility Insoluble in water; Soluble in acetone, chloroform, nitrobenzene, and xylene--INVALID-LINK--, --INVALID-LINK--[5]

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by the nucleophilicity of the amino group and the susceptibility of the chloro-substituent to nucleophilic aromatic substitution, often under metal-catalyzed conditions. This dual reactivity allows for a stepwise and controlled elaboration of the anthraquinone core.

Synthesis of Vat Dyes: The Ullmann Condensation Pathway

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen and carbon-oxygen bonds, and it is extensively used in the synthesis of anthraquinone-based vat dyes.[8] This copper-catalyzed reaction allows for the coupling of aryl halides with amines, phenols, and other nucleophiles.[8]

A key transformation in the synthesis of many vat dyes involves the acylation of the amino group of this compound, followed by an Ullmann condensation to introduce an arylamino group at the 5-position. The initial acylation serves to protect the amino group and modulate the electronic properties of the anthraquinone system.

Causality of Experimental Choices:

  • Acylation First: The amino group is highly reactive and would compete with the desired nucleophilic substitution at the chloro position. Acylation deactivates the amino group, preventing self-condensation and other side reactions.

  • Copper Catalysis: The Ullmann condensation requires a copper catalyst to facilitate the coupling of the aryl amine with the relatively unreactive aryl chloride. The copper catalyst cycles through different oxidation states to enable the carbon-nitrogen bond formation.

  • High-Boiling Solvent: These reactions are typically carried out in high-boiling polar aprotic solvents like nitrobenzene or N-methylpyrrolidone to achieve the high temperatures (often >150 °C) required for the Ullmann condensation to proceed at a reasonable rate.[8]

This protocol is adapted from established procedures for the acylation and subsequent Ullmann condensation of haloanthraquinones.[1]

Part A: Benzoylation of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (10.0 g, 38.8 mmol) in nitrobenzene (100 mL).

  • Addition of Reagent: While stirring at room temperature, add benzoyl chloride (6.5 g, 46.2 mmol) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 150 °C and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., toluene:ethyl acetate 9:1).

  • Work-up: Cool the reaction mixture to room temperature. The product, 1-benzoylamino-5-chloroanthraquinone, will precipitate. Filter the solid, wash with methanol (3 x 50 mL), and dry under vacuum.

Part B: Ullmann Condensation with Aniline

  • Reaction Setup: In a clean and dry three-necked round-bottom flask, combine the 1-benzoylamino-5-chloroanthraquinone from Part A (5.0 g, 13.8 mmol), aniline (2.6 g, 27.6 mmol), anhydrous potassium carbonate (3.8 g, 27.6 mmol), and copper(I) iodide (0.26 g, 1.38 mmol).

  • Solvent Addition: Add nitrobenzene (50 mL) to the flask.

  • Reaction: Heat the mixture to 180-190 °C under a nitrogen atmosphere and maintain for 6-8 hours, with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 80 °C and add methanol (100 mL) to precipitate the product. Filter the crude product, wash with hot methanol, then with a dilute hydrochloric acid solution to remove excess aniline and copper catalyst, and finally with water until the washings are neutral. Dry the product under vacuum.

Ullmann_Condensation_Workflow cluster_part_a Part A: Benzoylation cluster_part_b Part B: Ullmann Condensation A1 This compound A_Reaction Reaction in Nitrobenzene 150 °C, 2h A1->A_Reaction A2 Benzoyl Chloride A2->A_Reaction A_Workup Cool, Filter, Wash with Methanol A_Reaction->A_Workup A_Product 1-Benzoylamino-5-chloroanthraquinone B1 1-Benzoylamino-5-chloroanthraquinone A_Product->B1 Intermediate A_Workup->A_Product B_Reaction Reaction in Nitrobenzene 180-190 °C, 6-8h B1->B_Reaction B2 Aniline B2->B_Reaction B3 CuI / K₂CO₃ B3->B_Reaction B_Workup Cool, Precipitate with Methanol, Filter, Wash B_Reaction->B_Workup B_Product 1-Benzoylamino-5-anilinoanthraquinone B_Workup->B_Product

Caption: Workflow for the synthesis of a vat dye precursor.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9] This reaction has found widespread application in the synthesis of pharmaceuticals and complex organic materials due to its mild reaction conditions and high functional group tolerance.

The chloro-substituent at the 5-position of this compound can be readily displaced through a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups. This opens up avenues for the synthesis of novel dyes with tailored photophysical properties and for the creation of potential drug candidates.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Suzuki coupling. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]

  • Base: A base is required to activate the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex that can undergo transmetalation with the palladium center.[9]

  • Anhydrous Conditions: While many Suzuki couplings are tolerant of water, for sensitive substrates or to minimize side reactions like protodeboronation, anhydrous conditions are often preferred.

This protocol is a representative example of a Suzuki-Miyaura coupling involving a chloroanthraquinone derivative.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 g, 3.88 mmol), 4-methoxyphenylboronic acid (0.71 g, 4.66 mmol), and potassium phosphate (2.47 g, 11.64 mmol).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (44 mg, 0.20 mmol) and a suitable phosphine ligand, such as SPhos (159 mg, 0.39 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-amino-5-(4-methoxyphenyl)anthraquinone.

Suzuki_Miyaura_Workflow Start This compound Reaction Suzuki-Miyaura Coupling 100 °C, 12-16h Start->Reaction BoronicAcid 4-Methoxyphenylboronic Acid BoronicAcid->Reaction Catalyst Pd(OAc)₂ / SPhos Catalyst->Reaction Base K₃PO₄ Base->Reaction Solvent Anhydrous Dioxane Solvent->Reaction Workup Cool, Dilute, Filter through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Amino-5-(4-methoxyphenyl)anthraquinone Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The anthraquinone scaffold is a well-established pharmacophore found in several anticancer agents. The ability to functionalize the this compound core through reactions like the Ullmann condensation and Suzuki coupling allows for the synthesis of diverse libraries of compounds for biological screening. For instance, the introduction of different aryl or heteroaryl groups at the 5-position can modulate the DNA-intercalating properties and enzyme inhibitory activities of the resulting molecules. The amino group at the 1-position can also be further modified to introduce cationic side chains, a strategy that has been shown to enhance anticancer activity in some anthraquinone analogs.[1]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its dual reactivity allows for a range of transformations, making it a key building block for the synthesis of high-performance dyes and a promising scaffold for the development of new materials and potential therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively harness the synthetic potential of this important chemical.

References

Application Notes and Protocols for the Solubilization of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the dissolution of 1-Amino-5-chloroanthraquinone (ACQ), a vital chemical intermediate in the synthesis of vat dyes and a compound of increasing interest in materials science and biomedical research.[1][2] Due to its polycyclic aromatic structure, ACQ exhibits poor solubility in aqueous solutions, a common challenge for researchers.[3] This guide outlines the fundamental principles governing its solubility, provides detailed, validated protocols for its dissolution in various organic solvents, and offers practical insights into solvent selection based on downstream applications. Safety protocols, troubleshooting, and quality control measures are also discussed to ensure reliable and safe handling.

Introduction: Understanding this compound

This compound (CAS No. 117-11-3) is a solid, reddish-brown crystalline powder characterized by a rigid, planar anthraquinone core.[3] This structure, while responsible for its valuable chromophoric and electronic properties, is inherently hydrophobic, leading to negligible solubility in water but moderate to good solubility in select organic solvents.[3] Its applications are diverse, ranging from its traditional role as a precursor for high-performance dyes to emerging uses in organic electronics and as a scaffold in the development of novel therapeutic agents, including potential anticancer drugs.[1][2][4]

The ability to prepare homogenous, stable solutions of ACQ is a critical first step for its successful application in any experimental or industrial context. This protocol provides the foundational knowledge to achieve consistent and reproducible solubilization.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties is paramount for safe and effective handling.

Physicochemical Data

The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 1-amino-5-chloro-9,10-anthracenedione[5]
CAS Number 117-11-3[5][6]
Molecular Formula C₁₄H₈ClNO₂[5][6]
Molecular Weight 257.67 g/mol [5][6]
Appearance Red or reddish-brown crystals or powder[3]
Melting Point 215-216 °C[6]
Density ~1.563 g/cm³[3]
Water Solubility Insoluble[3]
Organic Solubility Soluble in acetone, chloroform, DMSO, DMF[3][7]
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All handling should be performed in accordance with established laboratory safety standards.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[8]

  • Mandatory Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: Laboratory coat.

  • Handling Recommendations:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

    • Avoid direct contact with skin and eyes.[10]

    • Wash hands thoroughly after handling.[8]

    • Disposal of waste material must be conducted in consultation with environmental regulatory agencies.[5][9]

Principles of Dissolution for Anthraquinone Derivatives

The dissolution of a solid compound like ACQ into a solvent is governed by the principle "like dissolves like." The nonpolar, aromatic structure of ACQ requires solvents with appropriate polarity to overcome the crystal lattice energy of the solid.

Causality of Solvent Choice: The presence of amino and chloro groups introduces some polarity, but the large anthracene backbone dominates the molecule's character, making it most soluble in polar aprotic solvents or certain chlorinated solvents.[3] For biological applications, creating a concentrated stock solution in a water-miscible organic solvent is the standard and necessary approach. This allows for subsequent dilution into aqueous media (e.g., cell culture medium, assay buffers) while keeping the final solvent concentration low to minimize toxicity or interference.[7]

Solvent Selection for Specific Research Applications

The choice of solvent is dictated by the compound's solubility and the compatibility of the solvent with the intended downstream application.

cluster_input Step 1: Define Application cluster_decision Step 2: Select Solvent Category cluster_output Step 3: Recommended Solvents app Intended Application bio Biological Assays (Cell Culture, Enzymology) app->bio e.g., Anticancer Screening org_syn Organic Synthesis & Purification app->org_syn e.g., Dye Synthesis mat_sci Materials Science (Sensors, Electronics) app->mat_sci e.g., Film Deposition dmso DMSO (Primary) DMF (Alternative) bio->dmso High dissolving power, water-miscible chloroform Chloroform Acetone Toluene org_syn->chloroform Good solubility for reactions & chromatography various Application-Specific (e.g., Toluene, THF) mat_sci->various Solubility & processing compatibility

Caption: Solvent selection logic for this compound.

  • For Biological Assays (In Vitro): Dimethyl sulfoxide (DMSO) is the most recommended solvent.[7] It has exceptional dissolving power for many heterocyclic compounds and is miscible with aqueous culture media. Dimethylformamide (DMF) can be an alternative, though it is often more toxic to cells.

  • For Organic Synthesis: Solvents like chloroform, acetone, or toluene are often suitable, depending on the specific reaction conditions.[3][11] For purification via recrystallization, glacial acetic acid has been shown to be effective for the parent anthraquinone structure.[12]

  • For Materials Science: The choice is highly dependent on the final application (e.g., thin-film preparation, sensor development). Solvents that allow for controlled evaporation and are compatible with other formulation components are preferred.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, a self-validating system that ensures complete dissolution before dilution to working concentrations.

Materials
  • This compound (ACQ) powder

  • Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Pipettes

Experimental Workflow

start Start weigh 1. Accurately weigh ACQ powder (e.g., 2.58 mg for 1 mL of 10 mM stock) start->weigh transfer 2. Transfer powder to a suitable vial weigh->transfer add_solvent 3. Add the calculated volume of DMSO transfer->add_solvent dissolve 4. Aid Dissolution add_solvent->dissolve vortex Vortex vigorously (1-2 minutes) dissolve->vortex sonicate Sonicate in water bath (5-10 minutes) dissolve->sonicate warm Gentle warming (37°C) if necessary dissolve->warm check 5. Visually inspect for complete dissolution (No visible particulates) vortex->check sonicate->check warm->check check->dissolve No, repeat step 4 store 6. Aliquot and store at -20°C or -80°C check->store Yes end End: Ready for Use store->end

Caption: Standard workflow for dissolving this compound.

Step-by-Step Methodology
  • Calculation: Determine the mass of ACQ required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 0.001 L * 257.67 g/mol = 0.00258 g = 2.58 mg.

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated amount of ACQ powder and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial containing the ACQ powder.

  • Facilitating Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[7]

    • If needed, gentle warming in a 37°C water bath can further aid dissolution.[7] Caution: Avoid excessive heat which could degrade the compound.

  • Verification: Visually inspect the solution against a light source. It should be a clear, homogenous colored solution with no visible solid particles.

  • Storage: For stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[7] Store tightly sealed at -20°C or -80°C, protected from light.

Quality Control: Concentration Verification (Optional)

For applications requiring precise concentration, the stock solution can be verified using UV-Visible Spectroscopy.

  • Dilute a small aliquot of the stock solution in a suitable solvent (one that does not interfere with the absorbance spectrum).

  • Measure the absorbance at the characteristic λmax of ACQ.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), provided the molar absorptivity (ε) is known or has been determined empirically. While specific data for ACQ is not always readily available, this method is excellent for confirming consistency between batches.[13]

Troubleshooting

  • Problem: Compound precipitates when diluted into an aqueous buffer.

    • Cause: The final concentration exceeds the solubility limit of ACQ in the mixed aqueous/organic solvent system.

    • Solution 1: Increase the final percentage of the organic solvent in the working solution, if tolerated by the experimental system.

    • Solution 2: Lower the final working concentration of ACQ.

    • Solution 3: Vortex the working solution immediately before use to ensure it is a uniform suspension, though a true solution is always preferable.

References

Application Notes and Protocols: The Role of 1-Amino-5-chloroanthraquinone in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Amino-5-chloroanthraquinone (1,5-ACAQ) is a versatile chemical intermediate, historically recognized for its pivotal role in the synthesis of high-performance vat dyes.[1] Its unique molecular architecture, featuring a rigid anthraquinone core functionalized with both an electron-donating amino group and an electron-withdrawing chloro group, imparts a distinct set of electronic, photophysical, and reactive properties.[1][2] These characteristics are now being leveraged beyond traditional dyestuffs, positioning 1,5-ACAQ as a valuable building block in the burgeoning field of advanced materials. This guide provides an in-depth exploration of 1,5-ACAQ's applications in organic electronics, fluorescent sensing, and as a precursor to functional polymers. We offer detailed experimental protocols, mechanistic insights, and characterization methodologies tailored for researchers, materials scientists, and drug development professionals.

Introduction to this compound (1,5-ACAQ)

This compound is a polycyclic aromatic compound that appears as a red or reddish-brown crystalline powder.[2] The anthraquinone scaffold provides a stable, conjugated system, while the substituents at the 1 and 5 positions dictate its reactivity and potential applications. The amino group serves as a reactive site for derivatization and influences the molecule's electronic properties, while the chlorine atom can be substituted through various nucleophilic reactions, allowing for further functionalization.[1][2] This dual reactivity makes 1,5-ACAQ a highly adaptable precursor for complex molecular designs.

Physicochemical Properties

A summary of the key properties of 1,5-ACAQ is presented below for quick reference.

PropertyValueSource
CAS Number 117-11-3[3][4]
Molecular Formula C₁₄H₈ClNO₂[5]
Molecular Weight 257.67 g/mol [5]
Appearance Red or reddish-brown crystals/powder[2]
Melting Point ~210 °C[6]
Solubility Insoluble in water; Soluble in acetone, chloroform, and other organic solvents.[2]
Topological Polar Surface Area 60.2 Ų[5]

Synthesis of this compound

The reliable synthesis of high-purity 1,5-ACAQ is fundamental to its application. Several methods have been established, with the most common industrial routes involving either the reduction of a nitro-precursor or the selective amination of a dichloro-anthraquinone.[5][7]

Protocol: Synthesis via Reduction of 5-Chloro-1-nitroanthraquinone

This method is a standard laboratory and industrial procedure for producing 1,5-ACAQ.[6] It involves the selective reduction of the nitro group to an amino group.

Causality: Sodium sulfide is a common and effective reducing agent for converting aromatic nitro groups to amines. The reaction proceeds via a series of single-electron transfers, and the alkaline conditions help to facilitate the process. The choice of solvent and temperature is critical to ensure complete reaction while minimizing side products.

Materials:

  • 5-Chloro-1-nitroanthraquinone

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Hydrochloric acid (for workup, if necessary)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Buchner funnel and filter paper

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of sodium sulfide nonahydrate in a mixture of water and ethanol.

  • Addition of Reactant: Gradually add 5-chloro-1-nitroanthraquinone powder to the stirred sodium sulfide solution at room temperature.

  • Reaction: Gently heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with a dilute sodium sulfide solution to remove unreacted starting material, followed by hot water until the filtrate is neutral.

  • Drying: Dry the purified red-brown powder in a vacuum oven at 60-70°C.

Workflow Diagram: Synthesis of 1,5-ACAQ

G cluster_synthesis Synthesis Workflow start Start: 5-Chloro-1-nitroanthraquinone reaction Reduction Reaction (Reflux, 2-4h) start->reaction reagents Reagents: - Sodium Sulfide (Na₂S) - Water/Ethanol Solvent reagents->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Na₂S solution and Hot Water filtration->washing drying Vacuum Drying washing->drying product End Product: This compound drying->product G cluster_oled OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Host + 1,5-ACAQ Derivative Dopant) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode G cluster_sensing Fluorescence Sensing Mechanism Sensor 1,5-ACAQ Derivative (Fluorophore) Complex Sensor-Analyte Complex (Altered Fluorescence) Sensor->Complex + Light_Out1 Strong Emission Sensor->Light_Out1 Analyte Analyte (e.g., Metal Ion) Light_Out2 Quenched/Enhanced Emission Complex->Light_Out2 Light_In Excitation Light Light_In->Sensor Light_In->Complex

References

The Versatility of 1-Amino-5-chloroanthraquinone in Chemical Sensor Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical sensing, the demand for sensitive, selective, and robust detection platforms is paramount. This guide delves into the multifaceted applications of 1-Amino-5-chloroanthraquinone (ACA) as a pivotal component in the fabrication of advanced chemical sensors. Traditionally recognized for its role as an intermediate in the synthesis of vat dyes, the unique electronic and structural characteristics of ACA are now being harnessed to develop sophisticated optical and electrochemical sensors for a range of analytes, from metal ions to biological molecules.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also field-proven protocols to facilitate the practical implementation of ACA-based sensing technologies.

The Foundation: Understanding this compound's Sensing Potential

This compound is an organic compound characterized by an anthraquinone core functionalized with an amino group and a chlorine atom.[3] This specific arrangement of functional groups imparts distinct properties that are highly advantageous for chemical sensor design.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₄H₈ClNO₂
Molecular Weight 257.67 g/mol [4]
Appearance Powder
Melting Point 204-210 °C

The anthraquinone moiety provides a redox-active and chromophoric/fluorophoric core. The amino and chloro substituents modulate the electron density of the aromatic system, influencing its absorption and emission spectra, as well as its electrochemical behavior. These tunable properties are the cornerstone of ACA's utility in sensor fabrication.

Optical Sensing Applications: Leveraging Fluorescence and Colorimetry

The inherent fluorescent properties of anthraquinone derivatives make them excellent candidates for optical sensing.[5] The interaction of the sensor with a target analyte can induce a measurable change in its fluorescence intensity ("turn-off" or "turn-on" sensing) or a shift in its emission wavelength.[6][7][8]

Highly Sensitive Detection of Ferric Ions (Fe³⁺) with Poly(this compound)

One of the most well-documented applications of ACA is in the form of its polymer, poly(this compound) (PACA), for the ultrasensitive and selective detection of ferric ions (Fe³⁺).[1][9][10]

Sensing Mechanism: The sensing mechanism is based on fluorescence quenching. The PACA polymer exhibits strong fluorescence. Upon the addition of Fe³⁺, a non-fluorescent complex is formed between the polymer and the ferric ions. This interaction leads to a significant decrease in the fluorescence intensity, which is proportional to the concentration of Fe³⁺. This process is known as static quenching.[9][10]

PACA PACA (Fluorescent) Complex PACA-Fe³⁺ Complex (Non-fluorescent) PACA->Complex + Fe³⁺ Fe3 Fe³⁺ Fe3->Complex Quenching Fluorescence Quenching Complex->Quenching

Fluorescence quenching mechanism of PACA by Fe³⁺.

Performance Characteristics of PACA-based Fe³⁺ Sensor:

ParameterValueReference
Detection Method Fluorescence Quenching[9][10]
Linear Range 1.0 × 10⁻¹⁰ to 1.0 × 10⁻⁴ M[9][10]
Limit of Detection (LOD) 2.0 × 10⁻¹¹ M[9][10]
Selectivity High selectivity for Fe³⁺ over other common metal ions[1]
Protocol 1: Synthesis of Poly(this compound) (PACA) via Oxidative Interfacial Polymerization

This protocol is adapted from the work of Huang et al. (2013).[9]

Materials:

  • This compound (ACA)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Distilled water

  • Organic solvent (e.g., chloroform or nitrobenzene)

  • Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • Monomer Solution: Dissolve a specific amount of ACA monomer in the chosen organic solvent.

  • Oxidant Solution: Prepare an aqueous solution of ammonium persulfate and hydrochloric acid.

  • Polymerization: Carefully layer the aqueous oxidant solution on top of the organic monomer solution in a reaction vessel. The polymerization will occur at the interface.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) with continuous stirring for a specified duration (e.g., 72 hours).

  • Isolation: After the reaction is complete, the PACA particles will precipitate. Isolate the polymer by filtration.

  • Purification: Wash the collected polymer sequentially with distilled water and methanol to remove unreacted monomer, oxidant, and byproducts.

  • Drying: Dry the purified PACA polymer under vacuum to obtain a fine black powder.

Protocol 2: Fluorescence-based Detection of Fe³⁺ using PACA

Materials:

  • PACA polymer

  • Dimethylformamide (DMF)

  • HEPES buffer (pH 7.0)

  • Standard solutions of Fe³⁺ of known concentrations

  • Solutions of other metal ions for selectivity testing

  • Fluorometer

Procedure:

  • PACA Stock Solution: Prepare a stock solution of PACA in DMF (e.g., 10 µg/mL).

  • Working Solution: Dilute the PACA stock solution with a semi-aqueous solution (e.g., DMF/water 9:1 v/v) to a working concentration (e.g., ~6 µg/mL).

  • Measurement:

    • Place a known volume of the PACA working solution into a cuvette.

    • Record the initial fluorescence spectrum (e.g., excitation at 334 nm, emission scan from 350 to 600 nm).[1]

    • Add a small aliquot of the Fe³⁺ standard solution to the cuvette.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.[9]

    • Record the fluorescence spectrum again.

  • Quantification: The decrease in fluorescence intensity at the emission maximum (around 417 nm in DMF/water) is proportional to the concentration of Fe³⁺ added.[1]

  • Selectivity Test: Repeat the measurement procedure using solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, etc.) at the same concentration as Fe³⁺ to assess the selectivity of the sensor.

Electrochemical Sensing Applications: Harnessing Redox Properties

The anthraquinone core of ACA is electrochemically active, undergoing reversible redox reactions. This property can be exploited for the development of electrochemical sensors. By immobilizing ACA or its derivatives onto an electrode surface, the interaction with an analyte can modulate the electrochemical signal, allowing for quantitative detection.

Modification of Glassy Carbon Electrodes for Analyte Detection

Glassy carbon electrodes (GCEs) are commonly used as a substrate for modification due to their wide potential window, low background current, and chemical inertness. ACA can be immobilized on a GCE surface through various methods, including electropolymerization or drop-casting of a polymer/composite mixture.[11]

cluster_0 Electrode Modification cluster_1 Electrochemical Detection GCE Bare Glassy Carbon Electrode (GCE) Modification Modification with This compound (e.g., drop-casting, electropolymerization) GCE->Modification Modified_GCE ACA-Modified GCE Modification->Modified_GCE Interaction Electrocatalytic Interaction Modified_GCE->Interaction Analyte Analyte (e.g., Dopamine) Analyte->Interaction Signal Change in Electrochemical Signal (e.g., peak current, peak potential) Interaction->Signal

Workflow for electrochemical sensing with an ACA-modified electrode.
Protocol 3: Fabrication of an ACA-Modified Glassy Carbon Electrode

This is a general protocol that can be adapted for specific applications.

Materials:

  • Glassy carbon electrode (GCE)

  • This compound (ACA) or Poly(this compound) (PACA)

  • Suitable solvent (e.g., DMF)

  • Chitosan or Nafion solution (optional, as a binder and film-former)

  • Alumina slurry (for polishing)

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

Procedure:

  • Electrode Polishing:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror-like finish.[11]

    • Rinse thoroughly with distilled water and sonicate in distilled water and then ethanol to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of Modification Slurry:

    • Disperse a small amount of PACA powder in a suitable solvent like DMF.

    • For improved film stability, a binder such as chitosan or Nafion can be added to the dispersion and sonicated to form a homogeneous slurry.

  • Electrode Modification (Drop-casting):

    • Carefully drop-cast a small, known volume (e.g., 5-10 µL) of the prepared slurry onto the polished GCE surface.[11]

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen, leaving a thin film of the ACA-based material on the electrode surface.

  • Electrochemical Characterization:

    • Characterize the modified electrode using cyclic voltammetry (CV) in a suitable electrolyte solution (e.g., phosphate buffer saline, PBS) to confirm the successful modification and to study the electrochemical behavior of the immobilized ACA. A typical CV of an anthraquinone-modified electrode will show characteristic redox peaks.

Potential Application in Dopamine Sensing

While specific studies on this compound for dopamine sensing are not abundant in the initial literature search, the electrocatalytic properties of anthraquinone-modified electrodes suggest their potential for this application. Dopamine is an electroactive neurotransmitter, and its detection is crucial for the diagnosis of neurological disorders.[11][12] Anthraquinone derivatives can act as electron transfer mediators, facilitating the oxidation of dopamine at a lower potential and with enhanced sensitivity.[13]

Anticipated Sensing Mechanism: The ACA-modified electrode would likely catalyze the oxidation of dopamine to dopamine-o-quinone. This enhanced electrochemical reaction would result in an increased oxidation peak current in techniques like cyclic voltammetry or differential pulse voltammetry (DPV), which would be proportional to the dopamine concentration.

Performance Comparison of Anthraquinone-Derivative-Based Electrochemical Sensors for Neurotransmitters:

Sensor MaterialAnalyteLinear Range (µM)LOD (µM)Reference
Poly(AHQ)/rGO/GCEDopamine--[13]
CuO/GraphiteDopamine--[14]
Poly(NR)/P[15]A[9]HQae/CB/GCEDopamine0.01 - 10000.01[16]

Note: Data for a this compound specific sensor for dopamine is not yet available and represents an area for future research.

Exploring New Frontiers: Biosensing and Beyond

The unique properties of this compound open doors to a wider range of sensing applications, including the detection of other biologically relevant molecules.[5]

Colorimetric Sensing of Other Metal Ions

Functionalized 1-aminoanthraquinone derivatives have been shown to act as colorimetric sensors for other metal ions, such as copper (Cu²⁺).[15] The binding of the metal ion to a chelating group attached to the aminoanthraquinone core can induce a significant color change, allowing for visual or spectrophotometric detection.

Potential in Bio-imaging

Fluorescent small molecules are valuable tools for bio-imaging applications.[5] While specific studies using this compound for live-cell imaging are still emerging, its inherent fluorescence and the potential for functionalization make it a promising candidate for developing probes to visualize specific cellular components or processes.[17]

Conclusion and Future Perspectives

This compound and its polymer have demonstrated significant potential as robust and sensitive materials for chemical sensor fabrication. The well-established application of PACA for the ultrasensitive detection of ferric ions highlights the power of this platform. The exploration of its utility in electrochemical sensing and for the detection of a broader range of analytes, including other metal ions and biologically important molecules, is a promising and active area of research.

The protocols provided in this guide offer a starting point for researchers to fabricate and test their own ACA-based sensors. Further optimization of sensor design, including the use of nanomaterials to enhance performance and the development of novel functionalization strategies, will undoubtedly lead to the development of next-generation chemical sensors with even greater sensitivity, selectivity, and real-world applicability.

References

Synthesis of High-Performance Anthraquinone-Carbazole Vat Dyes from 1-Amino-5-chloroanthraquinone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of high-performance anthraquinone-carbazole vat dyes, commencing from the versatile intermediate, 1-Amino-5-chloroanthraquinone. Anthraquinone-based vat dyes are renowned for their exceptional fastness properties, making them invaluable in the textile industry and for applications requiring durable colorants.[1] This document provides a step-by-step protocol, delving into the critical chemical transformations, including the protection of the amino group, a copper-catalyzed Ullmann condensation to form a trianthrimide intermediate, and the final carbazolization to yield the target vat dye. The causality behind experimental choices, safety precautions, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of Anthraquinone Vat Dyes

Vat dyes, a prominent class of colorants, are prized for their brilliant hues and outstanding resistance to light, washing, and chemical degradation.[2] Their robust nature stems from their application method: they are applied to substrates in a soluble, reduced "leuco" form and are then oxidized to an insoluble pigment within the fibers.[3] Among vat dyes, those derived from the anthraquinone scaffold are particularly notable for their stability and diverse color palette.

The starting material for the synthesis outlined herein, this compound, is a key intermediate in the production of various high-performance dyes.[1] Its structure offers two reactive sites: an amino group that can be readily functionalized and a chloro group that can participate in coupling reactions. This guide will focus on a synthetic route to a carbazole-type vat dye, a class of dyes known for their brown, khaki, and grey shades with excellent fastness properties.[3]

Overall Synthetic Strategy

The synthesis of the target anthraquinone-carbazole vat dye from this compound is a multi-step process that can be broadly divided into three key stages:

  • Protection of the Amino Group: The amino group of this compound is first protected, typically through acylation, to prevent side reactions in the subsequent coupling step. Benzoylation is a common and effective method for this purpose.

  • Ullmann Condensation to form a Trianthrimide: The protected this compound derivative undergoes a copper-catalyzed Ullmann condensation with another aminoanthraquinone molecule to form a trianthrimide. This reaction is a cornerstone in the synthesis of complex anthraquinone dyes.[4][5]

  • Carbazolization (Cyclization): The trianthrimide intermediate is then subjected to a cyclization reaction to form the final carbazole structure, yielding the high-performance vat dye.

This overall workflow is depicted in the diagram below:

Synthesis_Workflow Start This compound Protected_Intermediate 1-Benzamido-5-chloroanthraquinone Start->Protected_Intermediate Acylation (Benzoylation) Trianthrimide Trianthrimide Intermediate Protected_Intermediate->Trianthrimide Ullmann Condensation Final_Dye Anthraquinone-Carbazole Vat Dye Trianthrimide->Final_Dye Carbazolization (Cyclization)

Caption: Overall synthetic workflow from this compound to a high-performance anthraquinone-carbazole vat dye.

Part 1: Protection of the Amino Group - Synthesis of 1-Benzamido-5-chloroanthraquinone

The initial step in the synthesis is the protection of the primary amino group of this compound. This is crucial to prevent its reaction during the subsequent Ullmann condensation. Benzoylation is a robust method for this purpose, yielding the stable 1-Benzamido-5-chloroanthraquinone.

Reaction Scheme:

Benzoylation_Reaction cluster_reactants Reactants cluster_products Product This compound This compound 1-Benzamido-5-chloroanthraquinone 1-Benzamido-5-chloroanthraquinone This compound->1-Benzamido-5-chloroanthraquinone Pyridine, o-Dichlorobenzene Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->1-Benzamido-5-chloroanthraquinone

Caption: Benzoylation of this compound.

Experimental Protocol: Benzoylation

This protocol is adapted from established procedures for the acylation of aminoanthraquinones.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound257.6625.8 g0.1
Benzoyl Chloride140.5715.5 g (12.9 mL)0.11
Pyridine79.108.7 g (8.9 mL)0.11
o-Dichlorobenzene147.00250 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add this compound (25.8 g, 0.1 mol) and o-dichlorobenzene (250 mL).

  • Stir the suspension and heat the mixture to 100-110 °C.

  • Add pyridine (8.7 g, 0.11 mol) to the suspension.

  • Slowly add benzoyl chloride (15.5 g, 0.11 mol) dropwise over 30 minutes.

  • After the addition is complete, raise the temperature to 140-150 °C and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • The product, 1-Benzamido-5-chloroanthraquinone, will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with methanol (2 x 50 mL) and then with hot water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 80-100 °C.

Expected Yield: 85-90%

Characterization: The product should be a yellow to reddish-yellow solid. The structure can be confirmed by IR spectroscopy (presence of amide C=O and N-H stretching bands) and ¹H NMR spectroscopy.

Part 2: Ullmann Condensation - Synthesis of the Trianthrimide Intermediate

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that is pivotal in the synthesis of poly-anthraquinone structures.[4] In this step, 1-Benzamido-5-chloroanthraquinone is coupled with 1-aminoanthraquinone to form a trianthrimide.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_products Product 1-Benzamido-5-chloroanthraquinone 1-Benzamido-5-chloroanthraquinone Trianthrimide Intermediate Trianthrimide Intermediate 1-Benzamido-5-chloroanthraquinone->Trianthrimide Intermediate Copper Catalyst, Base, High-Boiling Solvent 1-Aminoanthraquinone 1-Aminoanthraquinone 1-Aminoanthraquinone->Trianthrimide Intermediate Carbazolization Trianthrimide Intermediate Trianthrimide Intermediate Anthraquinone-Carbazole Vat Dye Anthraquinone-Carbazole Vat Dye Trianthrimide Intermediate->Anthraquinone-Carbazole Vat Dye Concentrated Sulfuric Acid or AlCl₃/Pyridine

References

Investigating the Photophysical Properties of 1-Amino-5-chloroanthraquinone for Optical Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-5-chloroanthraquinone (ACAQ) is a synthetic anthraquinone derivative that is attracting significant interest beyond its traditional use as a dye intermediate.[1][2] Its rigid, planar structure and the presence of both an electron-donating amino group and an electron-withdrawing chloro group on the anthraquinone core suggest intriguing photophysical properties.[3] These characteristics make ACAQ a promising candidate for applications in advanced optical and electronic devices, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[4] This application note provides a comprehensive guide for researchers to investigate the key photophysical parameters of ACAQ, including its absorption and emission characteristics, molar absorptivity, and fluorescence quantum yield. Furthermore, it outlines protocols to study the influence of the solvent environment on these properties, a phenomenon known as solvatochromism.

The strategic placement of the amino and chloro substituents on the anthraquinone scaffold can lead to significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with a pronounced sensitivity of the molecule's fluorescence to the polarity of its local environment.[5] Understanding and quantifying these photophysical properties are crucial for designing and optimizing novel optical materials and devices. This guide presents detailed, step-by-step protocols for the systematic characterization of ACAQ, enabling researchers to unlock its full potential in materials science and drug development.

I. Fundamental Photophysical Parameters and Their Significance

A thorough understanding of the following photophysical parameters is essential for evaluating the potential of this compound in optical applications:

  • UV-Visible Absorption Spectrum: This spectrum reveals the wavelengths of light that ACAQ absorbs. The wavelength of maximum absorbance (λmax) is a key characteristic.

  • Molar Absorptivity (ε): This parameter quantifies how strongly a substance absorbs light at a specific wavelength. A high molar absorptivity is desirable for applications requiring efficient light harvesting.

  • Fluorescence Emission Spectrum: This spectrum shows the wavelengths of light emitted by ACAQ after it has been excited. The wavelength of maximum emission (λem) is a critical parameter.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often advantageous in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratio.

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial for bright fluorescent materials.

  • Solvatochromism: The change in the absorption and/or emission spectral properties of a compound with a change in the polarity of the solvent. This property is indicative of changes in the electronic distribution upon excitation and is particularly relevant for sensing applications.

II. Experimental Protocols

This section provides detailed protocols for the systematic investigation of the photophysical properties of this compound.

A. Preparation of Stock and Working Solutions

Accurate solution preparation is fundamental to obtaining reliable and reproducible data.

Materials:

  • This compound (ACAQ) powder

  • Spectroscopic grade solvents of varying polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Dimethylformamide (DMF), Ethanol, Methanol)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Ultrasonic bath

Protocol:

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh a precise amount of ACAQ powder using an analytical balance.

    • Dissolve the powder in a small amount of a suitable solvent (e.g., DMF, in which it is known to be soluble) in a volumetric flask of the desired volume.[6]

    • Use an ultrasonic bath to ensure complete dissolution.

    • Carefully add the solvent to the calibration mark of the volumetric flask.

    • Mix the solution thoroughly by inverting the flask several times.

  • Working Solutions:

    • Prepare a series of working solutions of different concentrations by serial dilution of the stock solution. These will be used for determining molar absorptivity.

    • For solvatochromism studies, prepare solutions of the same low concentration (to avoid aggregation) in each of the selected spectroscopic grade solvents.

B. UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for acquiring the UV-Vis absorption spectrum of ACAQ and determining its molar absorptivity.

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer

Protocol:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize according to the manufacturer's instructions.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the blank solvent (the same solvent used to prepare the ACAQ solution).

    • Place the cuvette in the reference beam path of the spectrophotometer.

    • Fill a second matched quartz cuvette with the same blank solvent and place it in the sample beam path.

    • Perform a baseline correction to zero the absorbance across the selected wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute ACAQ working solution before filling it.

    • Acquire the absorption spectrum of the solution.

    • Repeat this step for all the prepared working solutions, progressing from the lowest to the highest concentration.

    • For solvatochromism studies, record the absorption spectrum of the ACAQ solution in each of the different solvents.

Data Analysis: Molar Absorptivity Determination

  • Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

  • Record the absorbance value at λmax for each of the working solutions of known concentration.

  • Plot a graph of absorbance at λmax (on the y-axis) versus concentration (in mol/L, on the x-axis).

  • According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the plot should be linear and pass through the origin.

  • Perform a linear regression of the data. The slope of the line will be equal to the molar absorptivity (ε) in L mol-1 cm-1.

C. Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of ACAQ.

Instrumentation:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector. The instrument should be capable of providing corrected emission spectra.

Protocol:

  • Sample Preparation:

    • Use a dilute solution of ACAQ with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λex). This is typically the wavelength of maximum absorption (λmax) determined from the UV-Vis spectrum.

    • Set the desired emission wavelength range for scanning. This range should be broader than the expected emission to capture the entire spectrum.

  • Blank Measurement:

    • Fill a clean fluorescence cuvette with the blank solvent.

    • Record the emission spectrum of the blank to check for any fluorescent impurities.

  • Sample Measurement:

    • Fill the cuvette with the dilute ACAQ solution.

    • Record the fluorescence emission spectrum.

    • For solvatochromism studies, repeat the measurement for ACAQ solutions in each of the different solvents, keeping the excitation wavelength and concentration constant.

D. Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield.[7] It involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

  • A suitable fluorescence quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54; or Rhodamine 6G in ethanol, Φf = 0.95). The standard should absorb and emit in a similar spectral region as the sample.

  • The same solvents used for the ACAQ solutions.

Protocol:

  • Prepare a series of dilutions of both the ACAQ sample and the quantum yield standard in the same solvent.

  • Measure the UV-Vis absorbance of each dilution at the chosen excitation wavelength. The absorbance values should be kept below 0.1 to ensure linearity.

  • Measure the fluorescence emission spectrum for each dilution of the sample and the standard, using the same excitation wavelength and instrument settings.

  • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope (Gradient) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (Grads / Gradr) * (ns2 / nr2)

    Where:

    • Φr is the quantum yield of the reference standard.

    • Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.

    • ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively.

III. Data Presentation and Expected Results

A. Photophysical Data of this compound

The following table provides a template for summarizing the key photophysical data obtained for ACAQ. Based on available literature, the absorption and emission spectra of the ACAQ monomer in DMF are known, allowing for an estimation of the absorption and emission maxima in this solvent. For other solvents, this table serves as a framework for organizing experimentally determined data.

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm)ε (L mol-1 cm-1)λem (nm)Stokes Shift (cm-1)Φf
Cyclohexane2.021.427TBDTBDTBDTBDTBD
Toluene2.381.497TBDTBDTBDTBDTBD
Dichloromethane8.931.424TBDTBDTBDTBDTBD
Acetonitrile37.51.344TBDTBDTBDTBDTBD
DMF38.31.431~480TBD~600~4167TBD
Ethanol24.51.361TBDTBDTBDTBDTBD
Methanol32.71.329TBDTBDTBDTBDTBD
TBD: To be determined experimentally.

Note on Expected Trends (Solvatochromism):

For molecules like ACAQ with potential intramolecular charge transfer character, a positive solvatochromism is generally expected. This means that as the polarity of the solvent increases, the emission maximum (λem) should shift to longer wavelengths (a red shift). This is due to the greater stabilization of the more polar excited state by the polar solvent molecules. The absorption maximum (λmax) may show a less pronounced shift. The fluorescence quantum yield is also often affected by the solvent environment. In many cases, an increase in solvent polarity can lead to a decrease in quantum yield due to the promotion of non-radiative decay pathways.[8]

B. Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Molar_Absorptivity_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare ACAQ Stock Solution B Prepare Serial Dilutions (Working Solutions) A->B C Record UV-Vis Spectra of Working Solutions B->C D Plot Absorbance vs. Concentration C->D E Perform Linear Regression D->E F Calculate Molar Absorptivity (ε) from Slope E->F

Caption: Workflow for Molar Absorptivity Determination.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Dilutions of ACAQ and Standard B Measure Absorbance at λex A->B C Measure Corrected Emission Spectra A->C B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Slopes (Grad_s, Grad_r) E->F G Calculate Quantum Yield (Φf) F->G

Caption: Workflow for Relative Quantum Yield Determination.

IV. Discussion and Field-Proven Insights

The investigation of this compound's photophysical properties is not merely a data collection exercise; it is a crucial step in evaluating its suitability for specific applications. For instance, in the context of OLEDs, a high fluorescence quantum yield in the solid state or in a non-polar host matrix is desirable. The emission color, determined by λem, will dictate its role as a blue, green, or red emitter.

For fluorescent sensing applications, a significant solvatochromic shift is a key indicator of the molecule's potential. A large change in fluorescence intensity or emission wavelength in response to changes in the local environment's polarity can be harnessed to detect specific analytes or to probe biological microenvironments. The quenching of fluorescence in the presence of certain metal ions could also be explored for sensor development.

It is important to note that the photophysical properties of anthraquinone derivatives can be complex. The presence of both the amino and chloro substituents can influence the nature of the lowest excited singlet state (n,π* vs. π,π*), which in turn affects the fluorescence properties. In some cases, intersystem crossing to the triplet state can be a competing deactivation pathway, leading to low fluorescence quantum yields. Time-resolved fluorescence spectroscopy can provide further insights into the excited-state dynamics of ACAQ.

V. Conclusion

This application note provides a comprehensive framework for the systematic investigation of the photophysical properties of this compound. By following the detailed protocols for UV-Visible absorption and fluorescence spectroscopy, researchers can obtain critical data on its molar absorptivity, fluorescence quantum yield, and solvatochromic behavior. This information is indispensable for assessing the potential of ACAQ in the development of novel optical devices, including OLEDs and fluorescent sensors. The provided workflows and data presentation templates will aid in the systematic collection and analysis of results, paving the way for new discoveries and applications of this versatile molecule.

VI. References

  • BenchChem. (2025). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 1-Aminoanthraquinone. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2009). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2006). Solvent polarity and intramolecular hydrogen bonding effects on the photophysical properties of 1-amino-9,10-anthraquinone dye. Retrieved from --INVALID-LINK--

  • Academic Research Publishing Group. (n.d.). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Retrieved from --INVALID-LINK--

  • PubMed. (2007). Solvatochromism, preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone in binary mixtures and the molecular recognition towards p-tert-butyl-calix[6]arene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Aminoanthraquinone. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound: Versatile Intermediate for Dyes and Advanced Materials. Retrieved from --INVALID-LINK--

  • DrugFuture. (n.d.). 1-Aminoanthraquinone. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). The Role of this compound in Modern Dye Manufacturing. Retrieved from --INVALID-LINK--

  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-Aminoanthraquinone 97%. Retrieved from --INVALID-LINK--

References

Unlocking the Anticancer Potential of 1-Amino-5-chloroanthraquinone: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-Amino-5-chloroanthraquinone in Oncology

The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful anticancer agents, including doxorubicin and mitoxantrone.[1][2][3] These molecules primarily exert their cytotoxic effects through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[3][4][5] The vast chemical space offered by the anthraquinone core allows for extensive structural modifications, enabling the fine-tuning of biological activity, selectivity, and toxicity profiles.[6][7]

This compound (CAS: 117-11-3) is an intriguing, yet underexplored, derivative within this class.[8] While its primary industrial application has been as an intermediate in the synthesis of vat dyes, its unique substitution pattern—featuring both an electron-donating amino group and an electron-withdrawing chloro group—warrants a thorough investigation into its potential as a novel anticancer agent.[9][10][11] Preliminary research into similar amino- and chloro-substituted anthraquinones has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that this compound could represent a promising starting point for the development of a new generation of targeted cancer therapeutics.[2][12]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the systematic evaluation of this compound's anticancer potential. The methodologies outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental step, ensuring the generation of robust and reproducible data.

Part 1: Initial In Vitro Screening for Cytotoxic Activity

The first critical step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability and metabolic activity.[13][14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[13]

Recommended Human Cancer Cell Lines for Initial Screening

A diverse panel of cell lines is recommended to assess the breadth of activity and potential tumor-type specificity of this compound.

Cell LineTissue of OriginRationale for Inclusion
MCF-7 Breast AdenocarcinomaRepresents hormone-responsive breast cancer.[14][16]
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer, an aggressive subtype.[14][16]
HCT116 Colon CarcinomaA well-characterized model for colorectal cancer.[17][18]
A549 Lung CarcinomaA common model for non-small cell lung cancer.[19]
PC3 Prostate CarcinomaRepresents androgen-independent prostate cancer.[20]
HeLa Cervical CancerA widely used and well-characterized cancer cell line.[2][20]
Experimental Protocol 1: MTT Cytotoxicity Assay

Materials:

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in their appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[16]

  • Cell Seeding: Harvest cells during their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to create a series of working concentrations (e.g., 0.1 to 100 µM).[15] Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, carefully remove the old medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the treated wells) and untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C, protected from light.[21]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis cell_culture 1. Culture Cancer Cells seed_cells 2. Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells 4. Treat Cells with Compound seed_cells->treat_cells prep_compound 3. Prepare 1-Amino-5- chloroanthraquinone Dilutions prep_compound->treat_cells incubate_48_72h 5. Incubate for 48-72h treat_cells->incubate_48_72h add_mtt 6. Add MTT Reagent incubate_48_72h->add_mtt incubate_4h 7. Incubate for 4h add_mtt->incubate_4h solubilize 8. Solubilize Formazan incubate_4h->solubilize read_absorbance 9. Read Absorbance (570nm) solubilize->read_absorbance calc_ic50 10. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once the cytotoxic activity of this compound is established, the next crucial step is to investigate the underlying mechanism of cell death. For many anthraquinone derivatives, this involves the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle at specific checkpoints.[4][20]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[22][23] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24][25] Dual staining with Annexin V and PI allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[23]

Experimental Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cells treated with this compound (at IC50 concentration)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Apoptosis_Pathway cluster_trigger Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase drug This compound bax Bax Activation drug->bax bcl2 Bcl-2 Inhibition drug->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito Inhibits cyt_c Cytochrome c Release mito->cyt_c casp9 Caspase-9 Activation cyt_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide (PI) stoichiometrically binds to double-stranded DNA.[27] The amount of PI fluorescence emitted from stained cells is directly proportional to the amount of DNA they contain. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[1][28] By analyzing the distribution of a cell population across these phases, it is possible to determine if a compound induces cell cycle arrest at a specific checkpoint.

Experimental Protocol 3: Cell Cycle Analysis

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[29][30]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).[28]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events per sample.

Part 3: Investigating Potential Molecular Mechanisms

The planar structure of anthraquinones suggests potential interactions with DNA and related enzymes. Further investigation into these mechanisms can provide a more detailed understanding of the compound's mode of action.

DNA Intercalation

Anthraquinones can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[5][31][32] This can disrupt DNA replication and transcription, leading to cell death. While direct visualization of intercalation often requires advanced biophysical techniques, indirect evidence can be obtained through assays that measure changes in DNA stability or the displacement of known DNA intercalating dyes.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA tangles during replication.[33][34] Many anthraquinone-based drugs, such as doxorubicin, act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.[35] The activity of this compound on topoisomerase II can be assessed using commercially available in vitro relaxation or decatenation assays.[33]

Reactive Oxygen Species (ROS) Generation

Some anthraquinones can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[4][19][36] Excessive ROS can induce oxidative stress, damage cellular components including DNA, and trigger apoptosis.[4][37] Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.[37]

Molecular_Mechanisms cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes compound This compound dna_intercalation DNA Intercalation compound->dna_intercalation topo_inhibition Topoisomerase II Inhibition compound->topo_inhibition ros_generation ROS Generation compound->ros_generation dna_damage DNA Damage dna_intercalation->dna_damage topo_inhibition->dna_damage ros_generation->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential molecular mechanisms of this compound.

Part 4: In Vivo Efficacy Evaluation in Xenograft Models

Promising results from in vitro studies should be validated in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the efficacy of anticancer agents.[38][39]

Experimental Protocol 4: Human Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line with demonstrated in vitro sensitivity to this compound

  • Matrigel (optional, to support tumor growth)

  • Sterile PBS and syringes

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal, oral). The control group should receive the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²) / 2).

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a systematic and scientifically rigorous framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The data generated from these studies will be crucial in determining its cytotoxic potency, elucidating its mechanism of action, and assessing its in vivo efficacy. Positive outcomes from this comprehensive evaluation would strongly support the further development of this compound and its analogues as novel cancer therapeutics, potentially leading to new and more effective treatments for patients.

References

Troubleshooting & Optimization

Common challenges and solutions in the synthesis of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Amino-5-chloroanthraquinone

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate for vat dyes and advanced materials. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights.

Troubleshooting Guide: Common Experimental Challenges & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, particularly via the common route of aminating 1,5-dichloroanthraquinone.

Question 1: My reaction yields a mixture of products, primarily the desired this compound, 1,5-diaminoanthraquinone, and unreacted 1,5-dichloroanthraquinone. How can I improve the selectivity for the mono-amino product?

Answer:

This is the most prevalent challenge in this synthesis. The direct amination of 1,5-dichloroanthraquinone is a consecutive reaction where the desired product can react further to form the di-amino byproduct. Controlling the reaction conditions is paramount to maximizing the yield of this compound.

Causality: The second amination reaction (formation of 1,5-diaminoanthraquinone) often has a comparable or even faster reaction rate than the first amination under certain conditions, leading to a product mixture. The composition of this mixture can be 50-60% mono-amino product, 30-40% di-amino product, and 2-5% unreacted starting material[1].

Solutions & Protocol Adjustments:

  • Temperature Control: The reaction temperature is a critical factor. A patented process suggests that temperatures between 190°C and 240°C are effective, with a preferred range of 200°-220°C[1]. Lowering the temperature within this range may slow down the second amination more significantly than the first, thus favoring the mono-substituted product. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Reaction Time: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction at the point of maximum this compound concentration, before significant di-amino formation, is crucial.

  • Ammonia Concentration: The concentration of aqueous ammonia can be varied. While a high concentration of ammonia is necessary to drive the reaction, an excessive amount may favor the formation of the di-amino product. Experiment with ammonia concentrations in the range of 14-25% to find a balance between reaction rate and selectivity[1].

  • Stoichiometry: Carefully control the molar ratio of ammonia to 1,5-dichloroanthraquinone. Using a smaller excess of ammonia might limit the extent of the second amination.

Question 2: I am struggling with the purification of this compound from the reaction mixture. Standard crystallization techniques are not giving me a pure product. What are my options?

Answer:

The separation of the components of the reaction mixture is notoriously difficult due to their similar polarities and solubilities. Recrystallization from sulfuric acid has been reported to be challenging and result in unsatisfactory yields[1]. A more effective, albeit multi-step, method involves chemical derivatization.

Recommended Purification Protocol: Acylation and Selective Separation

This process leverages the difference in solubility between the acylated mono-amino and di-amino products.

  • Acylation of the Reaction Mixture:

    • Take the crude reaction mixture containing this compound, 1,5-diaminoanthraquinone, and 1,5-dichloroanthraquinone.

    • Dissolve the mixture in an inert organic solvent such as nitrobenzene, toluene, or o-dichlorobenzene[1].

    • Add an acylating agent, for example, benzoyl chloride, in a quantity sufficient to acylate all amino groups present.

    • Heat the reaction mixture to a temperature between 100°C and 180°C to facilitate the acylation[1].

  • Separation of Acylated Products:

    • The resulting 1,5-dibenzoylaminoanthraquinone is significantly less soluble in the organic solvent compared to 1-benzoylamino-5-chloroanthraquinone[1].

    • Filter the hot reaction mixture. The precipitate will be the di-acylated product, which can be washed with a hot solvent to remove any remaining mono-acylated product.

    • The filtrate now contains the more soluble 1-benzoylamino-5-chloroanthraquinone.

  • Isolation and Hydrolysis:

    • The desired mono-acylated product can be crystallized from the filtrate, for instance, by adding a less polar solvent like methanol[1].

    • The purified 1-benzoylamino-5-chloroanthraquinone can then be hydrolyzed back to this compound using standard methods, such as heating with a strong acid or base.

Question 3: Are there alternative synthetic routes to this compound that might offer better selectivity or milder reaction conditions?

Answer:

Yes, alternative routes exist, though they may involve more steps. One common alternative is the reduction of 5-chloro-1-nitroanthraquinone[2][3].

Synthetic Route: Reduction of 5-chloro-1-nitroanthraquinone

This method avoids the formation of the di-amino byproduct.

  • Nitration of 1-chloroanthraquinone: The first step is the nitration of 1-chloroanthraquinone to obtain 5-chloro-1-nitroanthraquinone. This reaction requires careful control to achieve the desired regioselectivity.

  • Reduction of the Nitro Group: The nitro group of 5-chloro-1-nitroanthraquinone is then reduced to an amino group. Common reducing agents for this transformation include sodium sulfide[2][3].

Workflow for Reduction of 5-chloro-1-nitroanthraquinone

A 1-Chloroanthraquinone B Nitration (e.g., HNO3/H2SO4) A->B C 5-Chloro-1-nitroanthraquinone B->C D Reduction (e.g., Na2S) C->D E This compound D->E cluster_0 Amination cluster_1 Purification A 1,5-Dichloroanthraquinone B Aqueous Ammonia (High T, P) A->B C Crude Product Mixture (Mono-amino, Di-amino, Unreacted) B->C D Acylation (e.g., Benzoyl Chloride) C->D E Acylated Mixture D->E F Filtration E->F G Insoluble Di-acyl Product F->G H Soluble Mono-acyl Product F->H I Hydrolysis H->I J Pure this compound I->J

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1-Amino-5-chloroanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-amino-5-chloroanthraquinone and its derivatives. As crucial intermediates in the manufacturing of high-performance vat dyes and pharmaceuticals, the efficient synthesis of these molecules is of paramount importance.[1][2][3] The primary synthetic route involves the selective mono-amination of 1,5-dichloroanthraquinone. This process, while conceptually straightforward, is often plagued by challenges such as low yield, competitive formation of the 1,5-diaminoanthraquinone byproduct, and difficult purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles. We will explore the nuances of both traditional copper-catalyzed Ullmann-type reactions and modern palladium-catalyzed Buchwald-Hartwig amination pathways to empower you to overcome common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of this compound from 1,5-dichloroanthraquinone.

Issue 1: Low or No Yield of the Desired Product

Q: My amination reaction is showing very low conversion of 1,5-dichloroanthraquinone, resulting in a poor yield. What are the likely causes and how can I fix this?

A: Low or no yield is a common problem that can typically be traced back to the catalyst system, reaction conditions, or reagents.

Potential Causes & Solutions:

  • Inactive Catalyst: The catalytic species, whether Copper(I) or Palladium(0), is the heart of the reaction.

    • Copper-Catalyzed (Ullmann-type): The active species is Cu(I).[4] If you are using copper powder (Cu(0)) or a Cu(II) salt, ensure your conditions can generate Cu(I) in situ. Often, using a fresh, high-purity Cu(I) salt like CuI or CuBr is more reliable.[4] Traditional Ullmann reactions sometimes used "activated" copper powder, prepared by reducing copper sulfate with zinc metal.[5]

    • Palladium-Catalyzed (Buchwald-Hartwig): The active catalyst is a Pd(0) species. Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality. The bulky, electron-rich phosphine ligands are critical for stabilizing the catalyst and promoting the reaction.[6]

  • Inappropriate Ligand or Base: The choice of ligand and base is critical and interdependent.

    • Ligand: For Ullmann reactions, ligands like 1,10-phenanthroline or amino acids can accelerate the notoriously slow traditional process.[4][5] For Buchwald-Hartwig reactions, the choice of a bulky phosphine ligand (e.g., XPhos, SPhos, BINAP) is essential for achieving high yields, especially with less reactive aryl chlorides.[6][7][8]

    • Base: The base deprotonates the amine, making it a more effective nucleophile. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common.[9] For Ullmann reactions, bases like K₃PO₄ or Cs₂CO₃ are often used.[4] The base must be strong enough to deprotonate the amine but not so harsh that it causes decomposition of the substrate or ligand.

  • Suboptimal Temperature:

    • Traditional Ullmann condensations often require very high temperatures (>180 °C) in polar aprotic solvents like DMF or NMP.[5]

    • Modern ligand-accelerated Ullmann and Buchwald-Hartwig reactions can proceed at much milder temperatures (e.g., 80-120 °C).[4][10] If you observe no reaction, a stepwise increase in temperature is a logical optimization step. Conversely, if you see decomposition (dark tarry byproducts), the temperature may be too high.

  • Solvent and Reagent Purity:

    • The presence of water can be detrimental, leading to catalyst deactivation or hydrolysis side reactions.[4] Using anhydrous solvents and ensuring reagents are dry is crucial.

    • High-boiling polar aprotic solvents like DMF, NMP, dioxane, or toluene are typically used to ensure the reagents remain in solution at the required reaction temperature.[5]

Issue 2: Excessive Formation of 1,5-Diaminoanthraquinone Byproduct

Q: My reaction produces a significant amount of the 1,5-diaminoanthraquinone byproduct, which is difficult to separate from my desired 1-amino-5-chloro product. How can I improve selectivity?

A: This is the central challenge of this synthesis. The mono-aminated product can react further to yield the di-aminated byproduct. Improving selectivity requires careful control over reaction conditions.

Potential Causes & Solutions:

  • Reaction Time and Stoichiometry:

    • Over-reaction: Allowing the reaction to run for too long is the most common cause of over-amination. Monitor the reaction progress closely using TLC or LC-MS and stop it once the consumption of the starting 1,5-dichloroanthraquinone plateaus.

    • Excess Amine/Ammonia: Using a large excess of the aminating agent will statistically favor the formation of the diamino product. Use a controlled amount, typically 1.0 to 1.5 equivalents of the amine.

  • High Temperature: Higher temperatures can provide the activation energy needed for the less reactive this compound intermediate to react a second time. Running the reaction at the lowest effective temperature can significantly improve selectivity for the mono-amino product.[1] A patented process suggests temperatures between 190°C and 240°C, but careful control is needed to balance reaction rate and selectivity.[1]

  • Process Control: For industrial applications, continuous-flow reactors can offer superior control over residence time and temperature, minimizing the formation of the diamino byproduct.[11]

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate this compound from the unreacted starting material and the 1,5-diaminoanthraquinone byproduct using column chromatography due to their similar polarities. Are there better methods?

A: Yes, this is a well-documented challenge. A highly effective, field-proven method involves derivatization to exploit differences in solubility.[1]

Chemical Purification Protocol (Acylation Method):

This process, adapted from patent literature, avoids tedious chromatography by converting the amino compounds into acylamino derivatives with vastly different solubility profiles.[1]

  • Crude Reaction Mixture: Take the entire crude, dried solid from your amination reaction, which contains 1,5-dichloroanthraquinone (starting material), this compound (product), and 1,5-diaminoanthraquinone (byproduct).

  • Acylation: Dissolve the crude mixture in a high-boiling solvent like nitrobenzene or o-dichlorobenzene. Heat the solution (e.g., to 125-150 °C) and add an acylating agent, such as benzoyl chloride, dropwise. Stir for 1-3 hours.[1]

  • Selective Precipitation: The acylation converts the amino groups to benzoylamino groups. The resulting 1,5-dibenzoylaminoanthraquinone is significantly less soluble in the hot organic solvent than 1-benzoylamino-5-chloroanthraquinone.

  • Hot Filtration: Filter the hot reaction mixture. The sparingly soluble 1,5-dibenzoylaminoanthraquinone will be collected as a solid on the filter paper. Wash it with more hot solvent.[1]

  • Product Crystallization: The filtrate now contains the more soluble desired product, 1-benzoylamino-5-chloroanthraquinone. Add a less polar solvent like methanol to the filtrate to induce crystallization of your product.[1]

  • Hydrolysis (Optional): If the free amine is required, the purified 1-benzoylamino-5-chloroanthraquinone can be hydrolyzed back to this compound using standard methods (e.g., acid or base hydrolysis).

Workflow & Decision Making

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Initial Synthesis Attempt analysis Analyze Crude Product (TLC/LCMS) start->analysis result Low Yield or Impure Product analysis->result low_conv High % of Starting Material (SM)? result->low_conv Yes high_byproduct High % of Diamino Byproduct? result->high_byproduct No cause_low_conv Potential Causes: - Inactive Catalyst - Wrong Ligand/Base - Temp Too Low low_conv->cause_low_conv low_conv->high_byproduct No solution_low_conv Solutions: 1. Use fresh Cu(I) or Pd(0) catalyst. 2. Screen ligands and bases. 3. Increase temperature incrementally. cause_low_conv->solution_low_conv success Optimized Synthesis solution_low_conv->success cause_byproduct Potential Causes: - Reaction Time Too Long - High Temperature - Excess Amine high_byproduct->cause_byproduct Yes purification_issue Difficulty in Purification? high_byproduct->purification_issue No solution_byproduct Solutions: 1. Monitor reaction closely (TLC). 2. Reduce reaction temperature. 3. Use stoichiometric amine. cause_byproduct->solution_byproduct solution_byproduct->success solution_purification Solution: Use Acylation-Filtration Method to separate derivatives based on solubility. purification_issue->solution_purification Yes purification_issue->success No solution_purification->success

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Comparative Overview of Synthetic Methods

The choice between a copper- or palladium-catalyzed system depends on factors like cost, desired reaction conditions, and substrate scope.

ParameterUllmann-type CondensationBuchwald-Hartwig Amination
Catalyst Copper source (CuI, CuBr, Cu(0))[4][5]Palladium source (Pd(OAc)₂, Pd₂(dba)₃)[7][10]
Ligand Often optional but accelerated by diamines, amino acids, or phenanthrolines[4][12]Essential; bulky, electron-rich phosphines (e.g., XPhos, BINAP) or NHCs[6][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃[4]NaOt-Bu, K₃PO₄, LiHMDS[9][13]
Solvent High-boiling polar aprotic (DMF, NMP, Pyridine)[5][14]Anhydrous ethers or aromatic hydrocarbons (Dioxane, Toluene, THF)[8]
Temperature Typically high (100-220 °C)[5]Generally milder (80-120 °C)
Advantages Low catalyst cost.Broader substrate scope, higher functional group tolerance, milder conditions, generally higher yields.[7]
Disadvantages Often requires harsh conditions, stoichiometric copper, and has a narrower substrate scope.[5]High cost of palladium and ligands, sensitivity to air and moisture.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis using a modern palladium-catalyzed system, which often provides better results than traditional methods.

Materials:

  • 1,5-dichloroanthraquinone

  • Ammonia (0.5 M solution in 1,4-dioxane) or desired primary/secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,5-dichloroanthraquinone (1.0 eq), XPhos (0.04 eq), and Pd₂(dba)₃ (0.01 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.2 eq).

  • Solvent & Amine: Add anhydrous toluene via syringe, followed by the amine source (1.1 eq). If using ammonia, add the 0.5 M solution in dioxane.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of two new, more polar spots (mono- and di-amino products).

  • Work-up: Once the starting material is consumed or the reaction stalls, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or, more effectively, by the acylation method described in Issue 3 .

References

Techniques for the purification of 1-Amino-5-chloroanthraquinone from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Amino-5-chloroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate from crude reaction mixtures. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during your experiments.

I. Understanding the Compound and Common Impurities

This compound is a solid, reddish-brown crystalline powder.[1] It is an important intermediate in the synthesis of vat dyes.[2][3] The crude product, often synthesized via the reduction of 5-chloro-1-nitroanthraquinone, can contain several process-related impurities.[2][3] Understanding the nature of these impurities is the first step toward effective purification.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 5-chloro-1-nitroanthraquinone.

  • Isomeric Byproducts: Other isomers of amino-chloroanthraquinone or dichloroanthraquinones formed during synthesis.[4]

  • Over-reduction Products: Diaminoanthraquinone derivatives.[5]

  • Degradation Products: Various oxidized or hydrolyzed species.

A visual representation of the purification starting point is shown below.

Caption: Composition of a typical crude reaction mixture.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of this compound.

Q1: My crude product has a very dark, almost black appearance, instead of the expected reddish-brown. What could be the cause?

A1: A significantly darker color often indicates the presence of highly conjugated impurities or degradation products. This can result from excessive reaction temperatures or prolonged reaction times during synthesis. It is also possible that residual oxidizing or nitrating agents are present. Before proceeding with purification, it is advisable to perform a preliminary wash of the crude solid with a non-polar solvent like hexane to remove some of the more non-polar, highly colored impurities.

Q2: I am observing poor solubility of my crude product in common organic solvents for recrystallization. What do you recommend?

A2: this compound has limited solubility in many common solvents at room temperature.[1] The key to successful recrystallization is to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solubility is influenced by both the amino and chloro groups, as well as the large anthracene backbone.[1] Consider using solvents like acetone, chloroform, or toluene.[1] It may also be beneficial to use a mixed solvent system to fine-tune the solubility.

Q3: After recrystallization, my yield is very low. How can I improve it?

A3: Low yield after recrystallization can be due to several factors:

  • Choice of Solvent: The solvent may be too good at dissolving the product, even at low temperatures.

  • Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.

  • Cooling Process: Rapid cooling can lead to the formation of fine, impure crystals and trap impurities. A slow, gradual cooling process is recommended.

  • Premature Crystallization: If the solution is cooled too quickly, the product may crystallize out along with impurities.

To improve your yield, try using the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize precipitation.

Q4: I am having difficulty separating isomeric impurities. What is the best approach?

A4: Isomeric impurities can be particularly challenging to separate due to their similar physical and chemical properties. While recrystallization may not be effective, column chromatography is the preferred method for such separations.[6][7] The choice of stationary and mobile phases is critical. A normal-phase chromatography setup using silica gel as the stationary phase is often effective for separating anthraquinone derivatives.[8] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can provide the necessary resolution.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem Potential Cause Troubleshooting Steps
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.- Use a lower-boiling solvent. - Add a co-solvent in which the compound is less soluble.
No Crystal Formation The solution is not supersaturated. The solution is cooling too slowly.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Colored Impurities in Crystals The impurities co-crystallized with the product. The crystals were not washed properly.- Perform a second recrystallization. - Wash the crystals with a small amount of cold, fresh solvent after filtration.
Low Purity After Recrystallization The chosen solvent does not effectively differentiate between the product and impurities.- Experiment with different solvent systems. A trial-and-error approach on a small scale can be efficient.
Workflow for Solvent Selection in Recrystallization

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Guide 2: Troubleshooting Column Chromatography

Column chromatography is a versatile purification technique, but its success depends on careful parameter selection and execution.[6][7][9][10]

Problem Potential Cause Troubleshooting Steps
Poor Separation Incorrect mobile phase polarity. Column overloading.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. - Use a less polar mobile phase for better separation of non-polar compounds and vice-versa. - Reduce the amount of crude material loaded onto the column.
Cracked or Channeled Column Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly without any air bubbles. - Gently tap the column during packing to settle the adsorbent.
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).
Band Tailing The compound is interacting too strongly with the stationary phase. The sample is not concentrated enough when loaded.- Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase. - Dissolve the sample in the minimum amount of solvent before loading.
General Protocol for Column Chromatography Purification
  • Stationary Phase Selection: For this compound, silica gel (60-120 mesh) is a suitable stationary phase.

  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of around 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase to elute the compounds based on their polarity.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow A Select Stationary and Mobile Phases (via TLC) B Pack the Column A->B C Load the Crude Sample B->C D Elute with Mobile Phase (Isocratic or Gradient) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->D Separation incomplete G Combine Pure Fractions F->G Fractions are pure H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A step-by-step workflow for purification by column chromatography.

Guide 3: Troubleshooting Acid-Base Extraction for Amine Impurities

Acid-base extraction can be a useful preliminary purification step to remove basic or acidic impurities.[11][12] Since the target compound is an amine, this technique must be applied judiciously.

Problem Potential Cause Troubleshooting Steps
Product Loss into Aqueous Layer The aqueous acid solution is too concentrated, protonating the desired product.- Use a dilute acid solution (e.g., 1-5% HCl). - Carefully monitor the pH of the aqueous layer.
Emulsion Formation Vigorous shaking of the separatory funnel. High concentration of solutes.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Incomplete Removal of Basic Impurities Insufficient washing with the acidic solution.- Perform multiple extractions with the dilute acid solution.[13]

IV. References

  • Vertex AI Search. (n.d.). This compound | Solubility of Things. Retrieved January 5, 2026, from 1

  • PubChem. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Separation of anthraquinone derivatives by paper chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • MDPI. (2014). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 1-Amino-5-chloro-4-hydroxyanthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound Formula. Retrieved January 5, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • Academic Journals. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f.. Retrieved January 5, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 5, 2026, from --INVALID-LINK--

  • Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Retrieved January 5, 2026, from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved January 5, 2026, from --INVALID-LINK--

  • European Patent Office. (n.d.). Process for the purification of anthraquinone derivatives. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2015). Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi. Retrieved January 5, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Amines - Workup. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). How do I extract anthraquinones from a plant roots?. Retrieved January 5, 2026, from --INVALID-LINK--

  • CoLab. (2025). Novel Extraction and Purification Technologies for Anthraquinones: Towards Sustainable Food Preservation Solutions. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 1-acylamino-5(8)-chloroanthraquinones. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Purification of anthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved January 5, 2026, from --INVALID-LINK--

  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved January 5, 2026, from --INVALID-LINK--

  • Benchchem. (n.d.). Identifying and removing amine impurities from Benzonitrile. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of 1-amino-anthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of 1-amino-anthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of 1-aminoanthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 5, 2026, from --INVALID-LINK--

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved January 5, 2026, from --INVALID-LINK--

  • YouTube. (2019). Column Chromatography. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Process for purifying 1-aminoanthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • BOC Sciences. (n.d.). Exploring the Potential of this compound in Advanced Materials. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of chloroanthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 5, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 1-Aminoanthraquinone. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Understanding the Degradation Pathways of 1-Amino-5-chloroanthraquinone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-5-chloroanthraquinone. This guide is designed to provide in-depth, practical insights into the stability and degradation of this compound. As your partner in research, we aim to move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your results are reliable.

This document is structured to address common challenges and questions through detailed troubleshooting guides, validated experimental protocols, and a thorough exploration of the underlying degradation mechanisms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of this compound.

Q1: What are the primary environmental factors that induce the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: light (photodegradation), pH (hydrolysis), and the presence of oxidizing agents. The anthraquinone core is susceptible to photochemical reactions, while the chloro- and amino- substituents are potential sites for hydrolytic and oxidative attack, respectively.[1][2] Understanding the interplay of these factors is crucial for designing stable formulations and predicting the compound's environmental fate.

Q2: In what types of solvents is this compound most stable?

A2: this compound is a solid, crystalline compound with low solubility in water but better solubility in organic solvents like acetone and chloroform.[3] For stability studies, it is often dissolved in a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The stability in these solutions is highly dependent on the pH and the exclusion of light. Generally, neutral to slightly acidic conditions and storage in amber vials or in the dark will minimize degradation.

Q3: What are the regulatory guidelines I should follow when conducting degradation studies?

A3: Regulatory bodies like the FDA and international bodies that produce ICH guidelines provide a framework for "forced degradation" or "stress testing."[2][4] These studies are essential for developing and validating stability-indicating analytical methods. Key guidelines include ICH Q1A (R2) for stability testing and ICH Q1B for photostability testing.[1][5] These guidelines recommend exposing the drug substance to conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light to identify potential degradation products.[1][2][6] A degradation of 5-20% is generally considered suitable for method validation.[1][4]

Q4: How can I distinguish between degradation products and impurities from the synthesis process?

A4: This is a critical aspect of stability studies. A well-characterized starting material is essential. You should analyze a reference standard of this compound using your analytical method to establish a baseline impurity profile. Degradation products are identified as new peaks that appear or existing peaks that grow over time under stress conditions, which are absent or present at lower levels in the unstressed sample. Comparing the impurity profile of a stressed sample to a control sample stored under normal conditions is the definitive way to make this distinction.

Part 2: Troubleshooting Guide for Degradation Studies

This section is formatted in a question-and-answer style to directly address specific issues encountered during experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
No significant degradation is observed under stress conditions (e.g., <5%). 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. Incorrect sample preparation or analytical error.1. Intensify Stress Conditions: Increase the temperature (in 10°C increments), extend the exposure time, or use stronger acid/base/oxidizing agent concentrations.[1] For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B (minimum 1.2 million lux hours).[1][2] 2. Confirm Method Suitability: Verify that your analytical method can detect small changes. Inject a known, slightly lower concentration standard to ensure the method is sensitive enough.
Complete or near-complete degradation occurs too rapidly. 1. Stress conditions are too harsh.1. Reduce Stress Intensity: Decrease the temperature, shorten the exposure time, or use more dilute stress agents. The goal of forced degradation is to achieve partial degradation (5-20%) to observe the pathway, not to destroy the molecule completely.[4]
Poor peak shape (tailing, fronting) for the parent compound or degradants in HPLC. 1. Secondary Silanol Interactions: Aromatic amines are prone to interacting with free silanol groups on the HPLC column packing, causing peak tailing.[7] 2. Column Overload: Injecting too concentrated a sample. 3. Mismatched Solvents: The injection solvent is much stronger than the mobile phase.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amine to keep it in a single ionic state. 2. Use Mobile Phase Additives: Add a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to block active silanol sites.[7] 3. Use a Modern Column: Employ end-capped columns or those with low silanol activity.[8] 4. Dilute the Sample: Reduce the sample concentration or injection volume.[7]
Baseline noise or drift in the HPLC chromatogram. 1. Contaminated mobile phase or solvents.[9] 2. Inadequate mobile phase degassing.[9] 3. Detector lamp instability. 4. System leaks.[10]1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases.[9][11] 2. Degas Mobile Phase: Use an in-line degasser or sonicate the mobile phase before use.[9][11] 3. System Maintenance: Allow the detector lamp to warm up properly. Check for leaks around fittings and seals.[9][10]
Difficulty in identifying degradation products. 1. Co-elution of degradants with the parent peak or other impurities. 2. Degradants lack a chromophore for UV detection. 3. Insufficient concentration for detection.1. Method Optimization: Adjust the HPLC gradient, mobile phase composition, or column chemistry to improve resolution. 2. Use Mass Spectrometry (LC-MS): LC-MS is the preferred technique for identifying unknown degradants as it provides molecular weight information, which is crucial for structure elucidation.[12] 3. Concentrate the Sample: If degradant levels are very low, consider concentrating the sample before analysis.
Part 3: Core Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for conducting a forced degradation study.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the likely degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Rationale: A stock solution in an organic solvent ensures solubility before dilution into aqueous stress media.

2. Application of Stress Conditions: (Prepare all samples in duplicate and include a control sample protected from stress for each condition).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid powder in a hot air oven at 80°C for 48 hours. Then, dissolve to 100 µg/mL for analysis.

  • Photodegradation: Expose the solution (100 µg/mL in 1:1 acetonitrile:water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1][2] A parallel sample should be wrapped in aluminum foil as a dark control.

3. Sample Neutralization and Preparation:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Filter the samples through a 0.45 µm syringe filter before injection.[13]

  • Rationale: Neutralization stops the reaction, and filtration prevents particulates from damaging the HPLC system.[9]

4. HPLC-UV/MS Analytical Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).

  • Rationale: A gradient elution is necessary to separate the non-polar parent compound from potentially more polar degradation products. Formic acid is a volatile buffer suitable for LC-MS.[8]

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid photo Photolysis (ICH Q1B Light) stock->photo thermal Thermal (Solid, 80°C) stock->thermal neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize filter Filter (0.45 µm) neutralize->filter hplc HPLC-UV/MS Analysis filter->hplc data Data Interpretation (Peak Purity, Mass ID) hplc->data

Caption: Workflow for the forced degradation study of this compound.

Part 4: Mechanistic Insights & Degradation Pathways

The structure of this compound suggests several potential degradation pathways. Forced degradation studies help to elucidate which of these are most likely to occur.

  • Hydrolytic Degradation:

    • Under basic conditions , the chloro group at the 5-position is susceptible to nucleophilic substitution by a hydroxide ion, potentially forming 1-Amino-5-hydroxyanthraquinone. The hydrolysis of chloro groups on aromatic rings is a known reaction pathway.[14][15]

    • Under acidic conditions , the amino group may be protonated, but significant degradation of the core structure is less common unless harsh conditions are applied. The primary degradation route is still likely to involve the chloro group, although at a slower rate than in basic media.

  • Photodegradation:

    • Anthraquinone derivatives are known to be photoreactive.[16] Irradiation with UV or visible light can excite the molecule to a higher energy state, making it susceptible to reaction.[17]

    • One potential pathway involves reductive cleavage of the C-Cl bond, generating a radical intermediate that can then react with solvent or oxygen.

    • Another pathway involves photosubstitution, where the chloro group is replaced by another group from the solvent system. For example, irradiation in the presence of sulfite has been shown to lead to sulfonation at the 2-position for similar compounds.[17]

    • The anthraquinone ring system itself can also undergo cleavage under prolonged irradiation, leading to smaller aromatic compounds like phthalic acid derivatives.[18][19]

  • Oxidative Degradation:

    • The amino group is a primary target for oxidation. Reaction with hydrogen peroxide can lead to the formation of nitroso or nitro derivatives, or even polymerization.

    • The aromatic rings can also be oxidized, leading to hydroxylated derivatives or ring-opening products, ultimately mineralizing the compound to smaller molecules under strong oxidative stress.[12]

Visualization: Potential Degradation Pathways

G parent This compound hydrolysis_prod 1-Amino-5-hydroxyanthraquinone parent->hydrolysis_prod Base-catalyzed Hydrolysis photo_prod1 Dechlorinated Product (1-Aminoanthraquinone) parent->photo_prod1 Photolysis (Reductive Dehalogenation) photo_prod2 Ring Cleavage Products (e.g., Phthalic Acid Derivatives) parent->photo_prod2 Photolysis (Extensive) oxid_prod Oxidized Amino Group (e.g., Nitroso/Nitro Derivative) parent->oxid_prod Oxidation (H₂O₂)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting and Increasing Low Yields in 1-Amino-5-chloroanthraquinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Amino-5-chloroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We provide in-depth, cause-and-effect explanations and validated protocols to help you optimize your synthetic procedures.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, which is typically prepared via the nucleophilic amination of 1,5-dichloroanthraquinone.

Q1: My reaction shows low or no conversion of the 1,5-dichloroanthraquinone starting material. What are the likely causes and how can I resolve this?

A1: Low conversion is a frequent issue that typically points to problems with reaction kinetics or the activity of the catalytic system. The primary causes can be broken down into reagent quality, reaction conditions, and catalyst efficacy.

Causality Analysis: The amination of an aryl chloride is often an energetically demanding step. The reaction relies on a catalyst (typically copper or palladium-based) to facilitate the formation of the C-N bond. If any component of this system is compromised or the conditions are not optimal, the activation energy barrier for the reaction will not be overcome, leading to a stalled or sluggish conversion.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality:

    • Ammonia Source: Ensure you are using a fresh, properly concentrated source of aqueous ammonia or a high-purity ammonia gas. Depleted or old sources are a common cause of failure.

    • Solvent Purity: The reaction is sensitive to moisture and oxygen, especially if using a palladium-catalyzed system like the Buchwald-Hartwig amination.[1][2] Use dry, degassed, high-purity solvents.

    • Starting Material: Confirm the purity of your 1,5-dichloroanthraquinone. Impurities can sometimes interfere with the catalyst.

  • Evaluate the Catalytic System:

    • Ullmann Reaction (Copper-Catalyzed): Traditional Ullmann couplings often require high temperatures (>180 °C) and stoichiometric amounts of copper.[3] If using catalytic copper, ensure the copper source (e.g., CuI, Cu₂O) is not oxidized or deactivated. The use of "activated" copper powder can sometimes be necessary.[3] A patent for a similar process notes that while a copper catalyst reduces reaction time, its absence can lead to higher yields of the desired product, albeit with longer reaction times.[4][5]

    • Buchwald-Hartwig Reaction (Palladium-Catalyzed): This reaction is highly dependent on the integrity of the palladium catalyst and the phosphine ligand.[6] These reagents are sensitive to air and moisture. Ensure they have been stored under an inert atmosphere. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are known to improve reaction efficiency.[6][7]

  • Optimize Reaction Conditions:

    • Temperature: Many amination reactions of chloroanthraquinones require high temperatures, often in the range of 190-240 °C, and are performed in an autoclave to maintain pressure.[8] Insufficient temperature is a primary reason for low conversion. Incrementally increase the temperature, monitoring for product formation and potential decomposition via TLC or HPLC.

    • Reaction Time: These reactions can be slow. A patent describes a reaction time of ~30 hours for a similar conversion.[4] Monitor your reaction over an extended period before concluding it has failed.

    • Base: A suitable base is crucial for deprotonating the amine nucleophile. Common choices include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases. Ensure the base is anhydrous and used in sufficient stoichiometric excess.

Q2: The starting material is consumed, but my yield of this compound is poor due to the formation of a major byproduct. How can I improve selectivity?

A2: This is a classic selectivity problem. In the amination of 1,5-dichloroanthraquinone, the most common and significant side reaction is the formation of the double-amination product, 1,5-diaminoanthraquinone .

Causality Analysis: The initial product, this compound, is itself an aryl chloride and can undergo a second amination reaction under the same conditions. The relative rates of the first and second amination determine the product distribution. High concentrations of the amine nucleophile, prolonged reaction times, and high temperatures can favor the formation of the diamino byproduct. A US patent details a process where reacting 1,5-dichloroanthraquinone with ammonia yields a mixture containing 53.7% of the desired this compound and 36.3% of 1,5-diaminoanthraquinone, highlighting the prevalence of this side reaction.[8]

Strategies for Improving Selectivity:

  • Control Stoichiometry:

    • Use a limited molar equivalent of your ammonia source relative to the 1,5-dichloroanthraquinone. Start with a 1.0 to 1.5 molar excess of ammonia and analyze the product ratio. While this may result in incomplete conversion of the starting material, it will suppress the second amination. Unreacted starting material can often be recovered and recycled more easily than separating the two amino-products.

  • Modify Reaction Time and Temperature:

    • Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as a significant amount of the desired mono-amino product has formed, before the diamino product begins to dominate.

    • Lowering the reaction temperature can sometimes increase the selectivity for the first amination over the second, as the second substitution may have a higher activation energy.

  • Purification Strategy:

    • If formation of the diamino byproduct is unavoidable, a robust purification strategy is essential. The polarity difference between this compound and 1,5-diaminoanthraquinone is often sufficient for separation by column chromatography.

    • Alternatively, derivatization can be employed. One patented method involves acylating the entire product mixture (e.g., with benzoyl chloride). The resulting diacylaminoanthraquinone is much less soluble than the monoacylaminochloroanthraquinone, allowing for separation by filtration.[8] The desired mono-acylated product can then be hydrolyzed back to this compound.

Q3: My crude reaction mixture appears to contain the product, but I am losing most of it during workup and purification. How can I improve my product recovery?

A3: Low isolated yield despite good crude conversion points to issues with the post-reaction handling of the product. Anthraquinone derivatives can have challenging solubility profiles, and improper purification techniques can lead to significant material loss.

Causality Analysis: this compound is a relatively non-polar, colored solid.[9][10] It may have limited solubility in common organic solvents, making extraction and recrystallization difficult. It can also adhere to silica gel during chromatography if an improper solvent system is used.

Best Practices for Isolation and Purification:

  • Aqueous Workup: After the reaction, the mixture often contains inorganic salts from the base and catalyst residues. A thorough wash with water is typically the first step. If the product is intended for sensitive applications, washing with a dilute acid (like HCl) can help remove residual amine, followed by a wash with a dilute base (like NaHCO₃) to ensure the product is neutral.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Screening: The key is finding a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include toluene, xylenes, chlorobenzene, or mixtures of ethanol and water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

  • Column Chromatography:

    • Stationary Phase: Use standard silica gel (60-120 or 230-400 mesh).

    • Mobile Phase: A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The less polar 1,5-dichloroanthraquinone will elute first, followed by the desired this compound, and finally the more polar 1,5-diaminoanthraquinone. Monitor the fractions by TLC.

A patent for purifying crude 1-aminoanthraquinone describes a method involving hydrogenation to the corresponding hydroquinone, followed by a series of partial oxidation and separation steps to remove diamino impurities.[11] While complex, this illustrates that advanced purification methods may be necessary for achieving high purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound? The most direct and common industrial approach is the nucleophilic aromatic substitution (ammunition) of 1,5-dichloroanthraquinone. This transformation generally falls under two well-established catalytic methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.[1][3] Another patented route involves a multi-step synthesis starting from 2-chlorobenzyl chloride and xylene, proceeding through oxidation, ring closure, ammonolysis, and finally decarboxylation.[5]

Q2: How do I choose between a copper-catalyzed (Ullmann) and a palladium-catalyzed (Buchwald-Hartwig) system? The choice depends on available resources, desired reaction conditions, and substrate sensitivity.

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Catalyst Cost Lower (Copper salts are inexpensive)Higher (Palladium catalysts and specialized ligands are costly)[12]
Reaction Temp. Generally very high (180-240 °C)[3]Often milder (Can sometimes be run <120 °C)[7]
Ligands Simple ligands like L-proline or N-methylglycine can be effective, or sometimes no ligand is needed.[13][14]Requires bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[6][15]
Air/Moisture Generally more robust and tolerant.Highly sensitive; requires inert atmosphere and dry conditions.[15]
Scope Well-established for industrial processes.Extremely broad scope and high functional group tolerance in academic/pharma settings.[1]

For bulk industrial synthesis, the cost-effectiveness of the Ullmann approach is often favored. For smaller-scale, high-value synthesis where milder conditions are paramount, the Buchwald-Hartwig reaction is a powerful tool.

Q3: What is the mechanistic role of the ligand in these C-N coupling reactions? In palladium-catalyzed reactions, ligands are critical. They bind to the palladium center and modify its electronic and steric properties. Bulky, electron-rich ligands (like XPhos or SPhos) stabilize the active Pd(0) catalyst, promote the oxidative addition of the aryl chloride, and facilitate the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[6] In copper-catalyzed reactions, ligands like amino acids can solubilize the copper salt and accelerate the coupling process, allowing for milder reaction conditions than traditional Ullmann reactions.[16]

Q4: Which analytical techniques are best for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): The best tool for rapid, qualitative monitoring of reaction progress. Use a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexanes) to resolve the starting material, product, and byproducts. The spots can be visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products. This is ideal for optimizing reaction conditions and determining purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final, purified product.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Amination of 1,5-Dichloroanthraquinone

Disclaimer: This is a representative protocol and must be adapted and optimized for your specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a high-pressure autoclave vessel, add 1,5-dichloroanthraquinone (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Reagent Addition: Add a suitable high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). Then, add concentrated aqueous ammonia (e.g., 28-30%, 1.5 - 2.0 eq).

  • Reaction: Seal the autoclave securely. Begin stirring and heat the reaction mixture to 190-210 °C. Maintain this temperature for 12-24 hours. Caution: The reaction generates high pressure. Use an appropriately rated vessel and a blast shield.

  • Monitoring: (If possible with your setup) Periodically and carefully take small aliquots to monitor the reaction progress by TLC or HPLC.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Dilute the reaction mixture with a large volume of water. The crude product should precipitate.

  • Isolation: Filter the solid precipitate, washing thoroughly with water to remove inorganic salts, followed by a small amount of cold methanol to remove highly polar impurities.

  • Purification: Dry the crude solid. Proceed with purification by recrystallization (Protocol 2) or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in several test tubes. Add a few potential solvents (e.g., toluene, o-dichlorobenzene, ethanol) and heat them. The ideal solvent will fully dissolve the product when hot but show very low solubility when cool.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Section 4: Visual Guides & Diagrams

Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Yield of This compound check_conversion Is Starting Material (SM) Consumed? (Check by TLC/HPLC) start->check_conversion low_conversion Low SM Conversion check_conversion->low_conversion No good_conversion SM Consumed, Low Isolated Yield check_conversion->good_conversion Yes cause_reagents Cause: Reagent/Solvent Quality? - Check ammonia source - Use dry, degassed solvents - Verify SM purity low_conversion->cause_reagents cause_catalyst Cause: Catalyst Inactivity? - Use fresh catalyst/ligand - Store under inert atm. - Consider catalyst type (Cu vs Pd) low_conversion->cause_catalyst cause_conditions Cause: Suboptimal Conditions? - Increase temperature - Increase reaction time - Check base quality/amount low_conversion->cause_conditions check_byproducts Are there significant byproducts? (e.g., Diamine) good_conversion->check_byproducts byproducts_yes Yes, Major Byproducts check_byproducts->byproducts_yes Yes byproducts_no No, Crude looks clean check_byproducts->byproducts_no No solution_stoich Solution: Adjust Stoichiometry - Reduce amount of ammonia - Stop reaction earlier byproducts_yes->solution_stoich solution_temp Solution: Adjust Temperature - Lower temp to improve selectivity byproducts_yes->solution_temp solution_purification Issue: Purification Loss - Optimize recrystallization solvent - Adjust chromatography mobile phase - Check pH during workup byproducts_no->solution_purification

Caption: A decision tree for troubleshooting low yields.

Simplified Ullmann C-N Coupling Mechanism

Ullmann_Mechanism cluster_cycle Catalytic Cycle A Cu(I)X B [Ar-Cu(III)(NH₂R)X] A->B Oxidative Addition (Ar-Cl) C Cu(I)NHR A->C Amine Coordination (RNH₂) Product Ar-NHR (Product) A->Product Product Formation B->A Reductive Elimination (Ar-NHR forms) C->A Ligand Exchange ArCl Ar-Cl (1,5-dichloroanthraquinone) ArCl->A RNH2 R-NH₂ (Ammonia) RNH2->A

Caption: Simplified catalytic cycle for Ullmann C-N coupling.

References

Strategies to enhance the fluorescence quantum yield of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-5-chloroanthraquinone (1,5-ACAQ). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of this versatile fluorophore. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and strategically enhance the fluorescence quantum yield of 1,5-ACAQ in your applications.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts & Initial Observations

Q1: What is the expected fluorescence behavior of this compound (1,5-ACAQ), and why might my initial measurements show a low quantum yield?

A1: this compound is an anthraquinone derivative, a class of compounds known to be fluorescent.[1] Its core structure is a rigid, planar aromatic system, which is a common feature of fluorophores.[1] However, the inherent quantum yield of 1,5-ACAQ in common organic solvents is often modest. The fluorescence arises from a π→π* electronic transition, but this excited state is susceptible to various non-radiative decay pathways that compete with fluorescence emission, thus lowering the quantum yield.

A low initial measurement can stem from several factors:

  • Inherent Molecular Properties : The electronic structure of 1,5-ACAQ, influenced by the electron-donating amino group and the electron-withdrawing chloro group and quinone carbonyls, dictates its intrinsic radiative and non-radiative decay rates. For many aminoanthraquinones, non-radiative processes like intersystem crossing to the triplet state can be significant, reducing fluorescence efficiency.[2][3]

  • Environmental Quenching : The excited state can be deactivated through interactions with its environment. Common quenchers include dissolved molecular oxygen, heavy atoms, and certain metal ions.[4][5] For instance, poly(this compound) has been shown to be an effective sensor for Fe³⁺ ions precisely because the ferric ions quench its fluorescence.[6][7]

  • Concentration Effects : At higher concentrations, 1,5-ACAQ molecules may aggregate, leading to self-quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ), which is common for planar aromatic dyes.[5][8]

  • Solvent Choice : The polarity and hydrogen-bonding capability of the solvent play a critical role. An improper solvent can promote non-radiative decay pathways, significantly diminishing the quantum yield.[9][10]

Q2: My measured fluorescence quantum yield is significantly lower than expected and inconsistent. What are the most common instrumental and procedural pitfalls I should check first?

A2: Inconsistent or erroneously low quantum yield measurements are often traced back to the experimental setup and sample preparation. Before exploring complex photophysical phenomena, it is crucial to validate your measurement protocol.

Troubleshooting Checklist:

  • Absorbance at Excitation Wavelength : Ensure the absorbance of your sample in the cuvette is low, typically below 0.1 (for a 10 mm path length), to prevent inner filter effects.[4][11][12] High absorbance means that the excitation light does not penetrate the sample uniformly, and emitted light can be reabsorbed, both of which lead to an underestimation of the quantum yield.

  • Choice of Quantum Yield Standard : Use a well-characterized reference standard that absorbs and emits in a similar spectral region as 1,5-ACAQ.[12][13] Using standards with vastly different emission profiles can introduce errors due to the wavelength-dependent sensitivity of the detector.

  • Instrument Settings : Verify that your spectrofluorometer settings are optimized and consistent between your sample and the standard. This includes excitation and emission slit widths, integration time, and detector voltage.[4]

  • Solvent Purity and Refractive Index : Use high-purity, spectroscopy-grade solvents. Impurities can act as quenchers. When calculating the relative quantum yield, you must correct for the difference in the refractive index of the solvents used for your sample and the standard.[11][14]

Below is a logical workflow for diagnosing low quantum yield.

G start Low Quantum Yield Observed check_protocol Verify Measurement Protocol start->check_protocol check_absorbance Absorbance < 0.1? check_protocol->check_absorbance check_absorbance->check_protocol No, Adjust Conc. check_standard Appropriate Standard? check_absorbance->check_standard Yes check_standard->check_protocol No, Change Std. check_settings Consistent Settings? check_standard->check_settings Yes check_settings->check_protocol No, Adjust Settings protocol_ok Protocol Validated check_settings->protocol_ok Yes investigate_photophysics Investigate Photophysical Factors protocol_ok->investigate_photophysics

Caption: Workflow for troubleshooting low quantum yield measurements.

Section 2: Strategies for Quantum Yield Enhancement

Q3: How does solvent selection critically influence the fluorescence of 1,5-ACAQ?

A3: Solvent choice is one of the most powerful and accessible tools for tuning the fluorescence quantum yield. The solvent's polarity, viscosity, and specific interactions (like hydrogen bonding) can stabilize or destabilize the ground and excited states of the fluorophore, altering the energy gap and influencing the rates of radiative vs. non-radiative decay.

For molecules like 1,5-ACAQ with intramolecular charge transfer (ICT) character (from the amino donor to the anthraquinone acceptor), solvent polarity is particularly impactful.

  • Polar Solvents : More polar solvents can stabilize the charge-separated excited state. This often leads to a red-shift (lower energy) in the emission spectrum.[9] However, this stabilization can sometimes enhance non-radiative decay pathways, leading to a decrease in quantum yield.[10]

  • Non-Polar Solvents : In non-polar solvents, the ICT state may be destabilized, potentially leading to a blue-shifted emission and, in some cases, a higher quantum yield by disfavoring non-radiative decay channels.[9]

  • Protic vs. Aprotic Solvents : Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the amino group and carbonyl oxygens of 1,5-ACAQ. This can restrict molecular vibrations that often serve as non-radiative decay pathways, thereby enhancing fluorescence. In contrast, aprotic solvents (e.g., THF, chloroform) do not engage in hydrogen bonding.[14]

The table below summarizes the properties of common solvents and their potential impact.

SolventDielectric Constant (ε)TypeExpected Impact on 1,5-ACAQ Fluorescence
n-Hexane1.88Non-polar, AproticMay increase quantum yield by destabilizing ICT states.[9]
Toluene2.38Non-polar, AproticSimilar to hexane, may enhance fluorescence.
Chloroform4.81Moderately Polar, AproticCommon solvent for solubility, moderate effects expected.[15]
Tetrahydrofuran (THF)7.52Polar, AproticMay stabilize ICT state, potentially reducing quantum yield.[14]
Ethanol24.5Polar, ProticCan enhance fluorescence via H-bonding and excited state stabilization.[14]
Acetonitrile37.5Polar, AproticStrong ICT stabilization may lead to lower quantum yield.[10]
Dimethyl Sulfoxide (DMSO)46.7Polar, AproticStrong ICT stabilization, often results in lower quantum yield.[14]

Recommendation : Perform a systematic screening of solvents with varying polarity and protic/aprotic character. See Protocol 2 for a detailed methodology.

Q4: I observe that in some solvent/anti-solvent mixtures, my compound aggregates, but the fluorescence increases. What is this phenomenon?

A4: This is a hallmark of Aggregation-Induced Emission (AIE) . It is a photophysical phenomenon where a molecule is non-emissive or weakly emissive when molecularly dissolved but becomes highly luminescent upon aggregation.[16] This is the opposite of the more common Aggregation-Caused Quenching (ACQ) effect.

The mechanism behind AIE is typically the Restriction of Intramolecular Motion (RIM) . In many fluorophores, parts of the molecule can rotate or vibrate freely in solution. These motions provide efficient non-radiative pathways for the excited state to decay back to the ground state without emitting a photon. When the molecules are forced to aggregate (e.g., by adding a poor solvent), they become physically packed, and these intramolecular motions are restricted. This blockage of non-radiative channels forces the excited state to decay radiatively, leading to a dramatic increase in fluorescence quantum yield. Anthraquinone derivatives have been specifically designed to exhibit AIE characteristics.[8][17]

G cluster_0 Aggregation-Caused Quenching (ACQ) cluster_1 Aggregation-Induced Emission (AIE) a1 Molecules in Dilute Solution (Fluorescent) a2 High Concentration / Aggregation a1->a2 a3 π-π Stacking Eximer Formation a2->a3 a4 Non-Radiative Decay (Quenched) a3->a4 b1 Molecules in Dilute Solution (Weakly Fluorescent) b2 Intramolecular Motion (Non-Radiative Decay) b1->b2 b3 Aggregation (e.g., in Poor Solvent) b1->b3 b4 Restriction of Motion b3->b4 b5 Radiative Decay Favored (Highly Fluorescent) b4->b5

Caption: Comparison of ACQ and AIE mechanisms.

To leverage this, you can experiment with solvent/anti-solvent systems. For 1,5-ACAQ, which is soluble in solvents like THF or chloroform, you could use water or hexane as an anti-solvent to induce aggregation.[17] See Protocol 3 for guidance.

Q5: Can pH be used to modulate the quantum yield of 1,5-ACAQ?

A5: Yes, pH can significantly affect the fluorescence properties. The 1-amino group on the anthraquinone core is a basic site that can be protonated in acidic conditions. This protonation alters the electronic nature of the substituent, changing it from an electron-donating -NH₂ group to an electron-withdrawing -NH₃⁺ group.

This change has profound effects:

  • Disruption of ICT : The intramolecular charge transfer (ICT) from the nitrogen lone pair to the anthraquinone system is a key feature of its photophysics. Protonation effectively eliminates this ICT pathway.

  • Spectral Shifts : The change in the electronic distribution will almost certainly lead to a significant shift in the absorption and emission spectra.

  • Quantum Yield Changes : The effect on quantum yield can be complex. While disrupting the primary ICT pathway, protonation might open up other non-radiative decay channels or, conversely, it might lead to a more rigid structure with higher fluorescence. The outcome is often system-dependent and must be determined empirically.[5][18] For example, a study on poly(this compound) developed it as a sensor for Fe(III) specifically in a semi-aqueous solution at pH 7.0.[6][7]

Experimental Approach : Titrate a solution of 1,5-ACAQ in a suitable solvent (e.g., a mixture of an organic solvent and buffered water) across a wide pH range (e.g., pH 2 to 12) and monitor the changes in fluorescence intensity and emission wavelength.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield (Φ_sample) of 1,5-ACAQ relative to a known standard (Φ_std).[11][12]

  • Select a Standard : Choose a standard with a known quantum yield whose absorption and emission spectra overlap with 1,5-ACAQ. For 1,5-ACAQ (absorbs ~450-500 nm), a standard like Rhodamine 6G in ethanol (Φ_std ≈ 0.95) could be suitable.

  • Prepare Stock Solutions : Prepare stock solutions of both 1,5-ACAQ and the standard in the same high-purity, spectroscopic-grade solvent.

  • Prepare a Dilution Series : For both the sample and the standard, prepare a series of at least five dilutions. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength (λ_ex) is within the range of 0.01 to 0.1.

  • Measure Absorbance : Using a UV-Vis spectrophotometer, record the absorbance of each solution at λ_ex.

  • Measure Fluorescence Emission :

    • Set the excitation wavelength of the spectrofluorometer to λ_ex.

    • For each solution, record the full emission spectrum. Ensure the instrument settings (slits, etc.) are identical for all measurements.

  • Data Analysis :

    • Correct the emission spectra for the instrument's response function if necessary.

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the sample and the standard.

    • Determine the slope of the best-fit line for each plot. Let these be Grad_sample and Grad_std.

  • Calculate Quantum Yield : Use the following equation:

    • Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²)

    • Where η is the refractive index of the solvent. If the same solvent is used, this term cancels out.

Protocol 2: Solvent Screening for Fluorescence Enhancement
  • Prepare a Concentrated Stock : Prepare a stock solution of 1,5-ACAQ in a solvent where it is highly soluble (e.g., Chloroform or THF) at a concentration of ~1 mM.

  • Select Solvents for Screening : Choose a range of spectroscopic-grade solvents with varying polarities and properties (see table in Q3).

  • Sample Preparation : For each solvent to be tested, add a small, identical aliquot of the stock solution to a cuvette containing the test solvent. The final concentration should result in an absorbance of ~0.1 at the λ_max of the main absorption band.

  • Acquire Spectra : For each sample, record the UV-Vis absorption spectrum and the fluorescence emission spectrum (using the λ_max from the absorption spectrum as the excitation wavelength).

  • Analyze and Compare :

    • Normalize the fluorescence spectra based on the absorbance at the excitation wavelength to account for minor concentration differences.

    • Compare the integrated fluorescence intensities across all solvents. The solvent yielding the highest intensity is the most promising for enhancing the quantum yield.

Protocol 3: Inducing and Characterizing Aggregation-Induced Emission (AIE)
  • Select Solvent/Anti-Solvent Pair : Choose a good solvent for 1,5-ACAQ (e.g., THF) and a miscible anti-solvent in which it is poorly soluble (e.g., water or n-hexane).[17]

  • Prepare Stock Solution : Prepare a ~1 mM solution of 1,5-ACAQ in the good solvent (THF).

  • Titration Experiment :

    • Place 2 mL of the 1,5-ACAQ stock solution in a fluorescence cuvette.

    • Measure the initial fluorescence spectrum.

    • Incrementally add the anti-solvent (e.g., 100 µL of water at a time) to the cuvette.

    • After each addition, gently mix and record the fluorescence spectrum.

  • Data Analysis :

    • Plot the fluorescence intensity at the emission maximum (I) versus the fraction of anti-solvent (f_w or f_h).

    • An AIE-active compound will show a significant increase in fluorescence intensity at higher anti-solvent fractions, where aggregation occurs.

References

Technical Support Center: Refining Experimental Protocols for Reproducible Results with 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-5-chloroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving reproducible experimental outcomes. Here, we move beyond simple protocols to explain the scientific principles behind each step, ensuring a deeper understanding and empowering you to overcome common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and storage of this compound.

Q1: What are the key physical and chemical properties of this compound?

This compound is a red to reddish-brown crystalline powder.[1] It is crucial to understand its solubility profile for experimental design. While it is poorly soluble in water, it is soluble in organic solvents such as acetone and chloroform.[1]

PropertyValueSource
Molecular Formula C₁₄H₈ClNO₂[1]
Molecular Weight 257.67 g/mol [1]
Appearance Red or reddish-brown crystals or powder[1]
Solubility Poor in water; Soluble in acetone, chloroform[1]

Q2: What are the primary applications of this compound?

Historically, it has been a key intermediate in the synthesis of vat dyes.[2][3] More recently, its unique electronic and photophysical properties have led to its investigation in advanced materials science, such as in organic light-emitting diodes (OLEDs) and chemical sensors.[4] Furthermore, its potential as an anticancer agent is an active area of research.[5]

Q3: What are the essential safety precautions when working with this compound?

This compound is classified as an irritant, causing serious eye irritation and potential skin and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Q4: How should I properly store this compound?

Due to its potential photosensitivity, it is best to store this compound in a tightly sealed, amber-colored or opaque container to protect it from light.[7][8] For long-term stability, especially for solid compounds, storage in a cool, dark, and dry place is recommended.[8][9]

Section 2: Troubleshooting Guide for In Vitro Experiments

This section provides solutions to common problems encountered during in vitro assays using this compound.

Q5: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What should I do?

This is a common issue for hydrophobic compounds like this compound and is often due to "solvent shock."

  • Explanation: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution as it moves from a favorable organic solvent to an unfavorable aqueous one.

  • Solution Workflow:

    G start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Slowly Add Stock to Vortexing Medium step1->step2 If precipitation continues end_success Clear Solution, Proceed with Experiment step1->end_success If successful step3 Use a Co-solvent System step2->step3 If precipitation continues step2->end_success If successful step4 Check Medium for Incompatibilities step3->step4 If precipitation continues step3->end_success If successful end_fail Precipitation Persists, Re-evaluate Protocol step4->end_fail

    Caption: Troubleshooting workflow for compound precipitation.

  • Detailed Protocol to Avoid Precipitation:

    • Prepare a High-Concentration Stock in 100% DMSO: Ensure the compound is fully dissolved in DMSO. Gentle warming (37°C) and sonication can aid dissolution.[6]

    • Warm the Aqueous Medium: Warm your cell culture medium or buffer to 37°C.[6]

    • Slow, Dropwise Addition with Agitation: While vortexing or vigorously swirling the warmed aqueous medium, add the DMSO stock solution drop by drop. This gradual introduction helps to prevent localized high concentrations of the compound, reducing the likelihood of precipitation.[6]

    • Consider a Co-solvent: If precipitation persists, consider using a co-solvent. For example, prepare an intermediate dilution of your stock in a mixture of DMSO and your aqueous buffer (e.g., 1:1) before the final dilution.

    • Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[6]

Q6: I'm observing high background fluorescence in my cell-based assay. Could this compound be the cause?

Yes, colored compounds like this compound can interfere with fluorescence-based assays.

  • Explanation: The compound's color can lead to autofluorescence, where it emits light in the same spectral region as your fluorescent probe, artificially inflating the signal. It can also cause fluorescence quenching, where it absorbs the light emitted by your probe, leading to a false decrease in signal.[10]

  • Mitigation Strategies:

    • Run a Compound-Only Control: In wells without cells, add your compound at the highest concentration used in the experiment to measure its intrinsic fluorescence.

    • Use Red-Shifted Dyes: Cellular components tend to autofluoresce more in the blue-green spectrum.[11] If possible, switch to fluorescent probes that excite and emit at longer wavelengths (red or near-infrared) to minimize interference.[11][12]

    • Optimize Readout Parameters: Adjust the gain and exposure settings on your plate reader or microscope to maximize the signal from your probe while minimizing the background from the compound.

    • Consider Label-Free Assays: If interference remains a significant issue, explore alternative, label-free detection methods.

Section 3: Protocols for Ensuring Reproducibility

This section provides detailed, step-by-step methodologies for critical experimental workflows.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored or foil-wrapped microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator water bath (optional)

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molar Mass = 257.67 g/mol ).

    • Tare the balance with a sterile microcentrifuge tube.

    • Carefully weigh the calculated mass of the compound into the tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Tightly cap the tube and vortex for 2-3 minutes, or until the solid is completely dissolved.

    • If necessary, sonicate the tube in a water bath at room temperature for 10-15 minutes to aid dissolution.

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid or phosphoric acid (for mobile phase modification)

    • Sample of this compound

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Filter the sample through a 0.22 µm syringe filter.

    • Mobile Phase Preparation: A common starting point for anthraquinone derivatives is a gradient elution with a mobile phase consisting of:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • HPLC Conditions (Example):

      • Column: C18, 150 x 4.6 mm, 5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm (or scan for optimal wavelength)

      • Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Section 4: Advanced Topics

Understanding Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in readily available literature, studies on similar anthraquinone dyes suggest that degradation can occur through oxidation and hydrolysis, leading to the cleavage of the anthraquinone ring into smaller aromatic compounds.[7] Exposure to light can also induce photochemical reactions.[12] To minimize degradation, it is crucial to protect the compound from prolonged exposure to light, extreme pH, and high temperatures.

Spectroscopic Characterization for Quality Control

To ensure the identity and quality of your this compound, spectroscopic analysis is recommended.

  • FTIR Spectroscopy: Expect characteristic peaks corresponding to N-H stretching of the amino group, C=O stretching of the quinone, C-Cl stretching, and aromatic C-H and C=C stretching.

  • NMR Spectroscopy:

    • ¹H NMR: The aromatic protons will appear in the downfield region (typically 7-9 ppm), and the amino protons will also be present. The exact chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.[13]

    • ¹³C NMR: Expect signals for the carbonyl carbons, the aromatic carbons, and the carbons bonded to the amino and chloro groups.[1]

References

Validation & Comparative

A Comparative Guide to the Performance of 1-Amino-5-chloroanthraquinone and Other Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorescent dye is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth comparison of the performance of 1-Amino-5-chloroanthraquinone against commonly used fluorescent dyes such as fluorescein, rhodamine B, and cyanine dyes (Cy3 and Cy5). By examining their photophysical properties and discussing the underlying chemical principles, this document aims to equip you with the knowledge to make informed decisions for your specific applications.

Introduction: The Quest for the Ideal Fluorophore

Fluorescence-based techniques are indispensable in modern biological and chemical sciences. The utility of these methods hinges on the performance of the fluorescent probes employed. An ideal fluorophore should exhibit high brightness (a product of its molar extinction coefficient and fluorescence quantum yield), exceptional photostability, and spectral properties well-matched to the available instrumentation. While a vast array of fluorescent dyes is commercially available, there is a continuous search for novel structures with unique characteristics.

This compound is an aromatic organic compound that has historically been used as an intermediate in the synthesis of vat dyes.[1][2][3] Its anthraquinone core, functionalized with an amino group and a chlorine atom, imparts distinct electronic and photophysical properties that are now being explored for applications in materials science and chemical sensing.[4] This guide will objectively compare the known and inferred properties of this compound with established fluorescent dyes to assess its potential as a viable fluorescent probe.

The Contenders: A Panel of Fluorescent Dyes

This comparison focuses on the following fluorescent dyes:

  • This compound: An anthraquinone derivative with potential fluorescent properties. Due to limited direct experimental data in the literature, some of its photophysical parameters are inferred from studies on similar amino-substituted anthraquinones.

  • Fluorescein: A widely used xanthene dye known for its high quantum yield in the green region of the spectrum. Its fluorescence is notably pH-sensitive.

  • Rhodamine B: Another xanthene dye, characterized by its excellent photostability and strong fluorescence in the orange-red spectral region.

  • Cyanine Dyes (Cy3 and Cy5): A class of polymethine dyes extensively used in bio-imaging, particularly for labeling biomolecules. They are known for their high molar extinction coefficients and well-defined spectral properties.

Comparative Analysis of Photophysical Properties

The performance of a fluorescent dye is primarily dictated by its photophysical parameters. The following table summarizes the key properties of the selected dyes.

PropertyThis compound (Estimated)FluoresceinRhodamine BCy3Cy5
Absorption Max (λ_abs) ~480-510 nm~490 nm~555 nm~550 nm~649 nm
Emission Max (λ_em) ~560-600 nm~515 nm~575 nm~570 nm~666 nm
Molar Extinction Coefficient (ε) Moderate~76,900 M⁻¹cm⁻¹~100,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_f) Low (<0.1)High (~0.9)High (~0.7)Moderate (~0.3)Moderate (~0.2)
Photostability HighLow to ModerateHighModerateModerate
Solvent/Environmental Sensitivity HighHigh (pH-dependent)ModerateModerateModerate
Brightness: A Tale of Two Factors

The brightness of a fluorophore is a crucial parameter, especially for applications requiring high sensitivity. It is directly proportional to the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ_f).

  • This compound: While the amino substitution on the anthraquinone core leads to a red-shift in its absorption spectrum into the visible region, studies on monoamino-anthraquinone derivatives suggest a negligible singlet oxygen quantum yield, which often correlates with a low fluorescence quantum yield.[5] This implies that despite a potentially moderate molar extinction coefficient, its overall brightness is likely to be low compared to the other dyes in this comparison.

  • Fluorescein and Rhodamine B: These xanthene dyes are workhorses in fluorescence applications due to their high quantum yields. Fluorescein, under basic conditions, boasts a quantum yield approaching 0.9, making it exceptionally bright.[6] Rhodamine B also exhibits a high quantum yield and a large molar extinction coefficient.

  • Cy3 and Cy5: The cyanine dyes are renowned for their exceptionally high molar extinction coefficients, which contribute significantly to their brightness. Although their quantum yields are moderate, their ability to absorb light efficiently makes them very bright probes, particularly Cy5 in the far-red region where cellular autofluorescence is minimal.[7]

Photostability: The Endurance of a Fluorophore

Photostability, or the resistance of a dye to photodegradation under illumination, is critical for applications involving prolonged or intense light exposure, such as time-lapse imaging and single-molecule studies.

  • This compound: Anthraquinone-based dyes are generally known for their high photostability.[8][9] The rigid aromatic structure of the anthraquinone core is less susceptible to photo-induced chemical reactions compared to the more flexible structures of other dyes.

  • Fluorescein: A major drawback of fluorescein is its relatively low photostability. It is prone to photobleaching, which limits its use in long-term imaging experiments.

  • Rhodamine B: In contrast to fluorescein, rhodamine B is known for its excellent photostability, making it a preferred choice for applications demanding robust fluorophores.

  • Cy3 and Cy5: The photostability of cyanine dyes is generally considered moderate. They can undergo photoisomerization, which can lead to a decrease in fluorescence.[8]

Environmental Sensitivity: A Double-Edged Sword

The sensitivity of a fluorophore's spectral properties to its local environment (solvatochromism) can be either a useful sensing tool or a source of experimental variability.[10]

  • This compound: Amino-substituted anthraquinones are known to exhibit solvatochromism, where their absorption and emission spectra shift with changes in solvent polarity.[11] This suggests that this compound could be a sensitive probe of its microenvironment.

  • Fluorescein: The fluorescence of fluorescein is highly dependent on pH, with its dianionic form being the most fluorescent.[6] This property is exploited for pH sensing but can be a confounding factor in experiments where pH is not well-controlled.

  • Rhodamine B, Cy3, and Cy5: These dyes generally show moderate sensitivity to their environment, making them reliable labels in a variety of experimental conditions.

Experimental Protocols for Comparative Evaluation

To provide a framework for the direct comparison of these dyes in a laboratory setting, the following experimental protocols are outlined.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_std Prepare series of dilutions of standard abs_spec Measure absorbance spectra prep_std->abs_spec prep_sample Prepare series of dilutions of sample prep_sample->abs_spec em_spec Measure emission spectra abs_spec->em_spec integrate Integrate fluorescence intensity em_spec->integrate plot Plot integrated intensity vs. absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample. For this compound, a standard like Rhodamine 6G (Φ_f ≈ 0.95 in ethanol) could be suitable.

  • Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time under continuous illumination.

G cluster_prep 1. Sample Preparation cluster_irrad 2. Irradiation and Monitoring cluster_analysis 3. Data Analysis prep Prepare dye solution of known concentration irradiate Irradiate with constant light intensity prep->irradiate measure Record fluorescence intensity at intervals irradiate->measure Time series plot Plot normalized intensity vs. time measure->plot half_life Determine photobleaching half-life (t₁/₂) plot->half_life

Caption: Workflow for assessing the photostability of a fluorescent dye.

  • Prepare Sample: Prepare a solution of the dye in a suitable solvent and place it in a quartz cuvette.

  • Irradiation: Continuously illuminate the sample with a light source (e.g., the excitation lamp of a spectrofluorometer or a laser) at a constant intensity.

  • Monitor Fluorescence: At regular time intervals, record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion and Future Directions

This comparative guide highlights the distinct performance characteristics of this compound relative to established fluorescent dyes. While its high photostability is a significant advantage, its likely low fluorescence quantum yield may limit its utility in applications requiring high sensitivity. In contrast, fluorescein and rhodamine B offer high brightness but with trade-offs in photostability and pH sensitivity, respectively. The cyanine dyes, Cy3 and Cy5, provide excellent brightness and are well-suited for biomolecular labeling.

The limited availability of comprehensive photophysical data for this compound underscores a clear opportunity for further research. A thorough experimental characterization of its quantum yield, lifetime, and photostability across various solvents would provide a more complete picture of its potential as a fluorescent probe. Furthermore, synthetic modifications to the anthraquinone core could be explored to enhance its fluorescence properties while retaining its inherent photostability. For researchers seeking highly photostable probes, particularly for applications where high brightness is not the primary concern, this compound and its derivatives represent a promising, yet underexplored, class of fluorophores.

References

Comparison Guide: Validating 1-Amino-5-chloroanthraquinone as a Specific Biological Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of 1-Amino-5-chloroanthraquinone (1A5C) as a potential specific biological probe. We move beyond simple protocols to explain the causal logic behind each experimental step, ensuring a self-validating system that builds confidence in your results. Our approach is grounded in the principles of chemical biology and probe validation, providing a robust pathway from initial characterization to confident biological interpretation.

Introduction: The Promise and Peril of a New Probe

This compound (CAS 117-11-3) is a synthetic compound primarily known as a versatile intermediate in the manufacturing of vat dyes.[1][2] Its anthraquinone core, however, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4] Many anthraquinones function as DNA intercalators or kinase inhibitors, making 1A5C an intriguing candidate for development as a chemical probe to interrogate these biological systems.[5][6][7]

This guide will walk you through that strategy, using 1A5C as a case study to establish a gold-standard validation workflow applicable to any novel small-molecule probe.

The Validation Framework: A Multi-Pillar Approach

True confidence in a chemical probe is built on a weight-of-evidence approach. We have structured this validation process into three core pillars: (1) Target Engagement & Potency , (2) Specificity & Selectivity , and (3) Cellular Phenotypic Validation . Each pillar addresses a critical question about the probe's behavior, from its direct interaction with the intended target to its broader effects within a complex biological system.

Validation_Workflow cluster_0 Pillar 1: Target Engagement & Potency cluster_1 Pillar 2: Specificity & Selectivity cluster_2 Pillar 3: Cellular Phenotypic Validation P1_Biochem Biochemical Assay (e.g., In Vitro Kinase Assay) P1_Cellular Cellular Target Engagement (e.g., CETSA) P1_Biochem->P1_Cellular Confirms cell permeability & intracellular binding P2_Panel Broad Panel Screen (e.g., Kinome Scan) P1_Cellular->P2_Panel P2_Proteomics Unbiased Off-Target ID (e.g., Chemoproteomics) P2_Panel->P2_Proteomics Comprehensive profiling P3_Phenotype On-Target Cellular Assay (e.g., Proliferation) P2_Proteomics->P3_Phenotype P3_Control Negative Control Synthesis & Testing P3_Ortho Orthogonal Validation (e.g., CRISPR/siRNA) Decision Go / No-Go Is the probe fit-for-purpose? P3_Ortho->Decision Start Candidate Probe (this compound) Start->P1_Biochem

Caption: The three-pillar validation workflow for a candidate chemical probe.

Pillar 1: Target Engagement & Potency

Core Question: Does 1A5C bind to its intended target protein, and with what potency, both in a clean biochemical system and within the complex environment of a live cell?

For this guide, we will proceed with the hypothesis that 1A5C is an inhibitor of p21-activated kinase 4 (PAK4), a target for which other synthetic anthraquinone derivatives have recently been designed.[9][10]

Protocol 1: In Vitro Kinase Inhibition Assay

Rationale: This initial step determines if 1A5C has direct biochemical activity against the purified target protein. It establishes a baseline potency (IC50) in a controlled, cell-free environment. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced.

Methodology:

  • Reagents: Recombinant human PAK4 enzyme, substrate peptide (e.g., MBP), ATP, ADP-Glo™ Assay reagents (Promega), 1A5C stock solution (in DMSO), and kinase buffer.

  • Procedure: a. Serially dilute 1A5C in DMSO, followed by a further dilution in kinase buffer. b. In a 384-well plate, add 2.5 µL of the diluted 1A5C or DMSO vehicle control. c. Add 5 µL of a solution containing PAK4 enzyme and substrate. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration at or near the Km for PAK4). e. Incubate for 60 minutes at room temperature. f. Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[1A5C] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: A positive result in a biochemical assay does not prove a compound can enter a cell and bind its target. CETSA provides this critical evidence of target engagement in situ.[11] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing PAK4) to ~80% confluency.

  • Compound Treatment: Treat cells with 1A5C at various concentrations (e.g., 0.1 µM to 50 µM) or DMSO vehicle for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis and Analysis: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble PAK4 remaining in the supernatant at each temperature by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble PAK4 versus temperature for each 1A5C concentration. A shift in the melting curve to higher temperatures indicates target stabilization and thus, engagement.

Parameter Goal Interpretation
Biochemical IC50 < 100 nM[12]Indicates potent direct inhibition of the target.
Cellular EC50 < 1 µM[12]Demonstrates cell permeability and target engagement in a cellular context.
CETSA Shift Clear dose-dependent thermal stabilizationProvides direct evidence of intracellular target binding.
Table 1: Target Engagement and Potency Benchmarks.

Pillar 2: Specificity & Selectivity

Core Question: How selectively does 1A5C interact with its intended target versus other proteins, particularly those within the same family (e.g., other kinases)?

Rationale: This is arguably the most critical pillar for validating a specific probe. Off-target effects can confound biological interpretation.[8] A high-quality probe should exhibit significant selectivity for its target over other related proteins. A standard benchmark is at least a 30-fold higher potency for the primary target compared to other family members.[12]

Protocol 3: Broad Kinase Panel Screening

Rationale: To assess selectivity within the kinome, the probe should be screened against a large, commercially available panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of >450 kinases). This provides a broad view of the probe's kinase interaction landscape.

Methodology:

  • Service: This is typically performed as a fee-for-service by a specialized company (e.g., Eurofins DiscoverX, Reaction Biology Corp).

  • Procedure: Submit a sample of 1A5C at a single high concentration (e.g., 1 µM or 10 µM). The service provider will perform binding or activity assays against their kinase panel.

  • Data Analysis: The primary output is typically the percent inhibition or percent of control binding for each kinase. A common way to visualize this is a "scan" diagram. Any kinase showing significant inhibition (e.g., >90% at 1 µM) should be flagged for follow-up dose-response analysis to determine a true IC50.

Selectivity_Decision_Tree Start Kinase Panel Screen Results (at 1 µM) CheckHits How many off-targets with >90% inhibition? Start->CheckHits Validate Determine IC50 for Off-Targets CheckHits->Validate 0-2 Off-Targets BadProbe Probe is NON-SELECTIVE (Use with caution or discard) CheckHits->BadProbe >2 Off-Targets ZeroToOne 0-2 Off-Targets Many >2 Off-Targets CheckSelectivity Is Target IC50 >30-fold lower than Off-Target IC50s? Validate->CheckSelectivity GoodProbe Probe is likely SELECTIVE CheckSelectivity->GoodProbe Yes CheckSelectivity->BadProbe No Yes Yes No No

Caption: Decision tree for interpreting kinase selectivity panel data.

Pillar 3: Cellular Phenotypic Validation

Core Question: Does engaging the target with 1A5C produce a measurable biological effect in cells, and can we prove this effect is due to the target and not an off-target?

Rationale: The ultimate goal of a probe is to link a protein target to a biological function. This requires showing that the probe elicits a cellular phenotype consistent with the known or hypothesized role of the target. Crucially, we must use rigorous controls to attribute this phenotype to the on-target activity.[12]

Protocol 4: On-Target Cellular Assay & Negative Control

Rationale: PAK4 is known to be involved in cell proliferation and survival. Therefore, a cell viability assay is a suitable readout. The cornerstone of this experiment is the use of a negative control : a structurally similar analog of 1A5C that is inactive against the target.[13] This control helps to rule out phenotypes caused by the chemical scaffold itself or off-target effects. If a known inactive analog doesn't exist, one must be synthesized.

Methodology:

  • Cell Seeding: Seed PAK4-dependent cancer cells in 96-well plates.

  • Compound Treatment: Treat cells with a dose-response of 1A5C and the inactive control analog.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for both compounds. A potent GI50 for 1A5C and a significantly weaker (>30-fold) or absent GI50 for the negative control supports an on-target effect.

Protocol 5: Orthogonal Validation with Genetic Knockdown

Rationale: The most powerful way to confirm an on-target effect is to show that genetically removing the target protein phenocopies the effect of the chemical probe.[14] If knocking down PAK4 with siRNA or knocking it out with CRISPR reduces cell viability to a similar extent as treatment with 1A5C, it provides strong evidence for the probe's mechanism of action.

Methodology:

  • Gene Knockdown: Transfect cells with a validated siRNA targeting PAK4 or a non-targeting control siRNA.

  • Protein Level Confirmation: After 48-72 hours, lyse a subset of cells to confirm successful PAK4 protein knockdown by Western blot.

  • Phenotypic Assay: Perform the same cell viability assay (as in Protocol 4) on the remaining cells.

  • Data Analysis: Compare the reduction in viability caused by 1A5C treatment (in non-transfected cells) with the reduction caused by PAK4 siRNA (in vehicle-treated cells). A similar phenotypic outcome strongly validates the probe's on-target activity.

Orthogonal_Validation cluster_chem Chemical Perturbation cluster_gen Genetic Perturbation A A B B A->B Hypothesis: On-Target Effect C C A->C Control: Rules out scaffold effects D D B->D Phenocopy? (B result ≈ D result) YES → VALIDATED

Caption: Logic of using chemical and genetic methods for orthogonal validation.

Comparison with Alternatives & Final Verdict

No probe should be used in a vacuum. Its properties must be compared to existing, validated tools. For our hypothetical target PAK4, a known inhibitor is PF-3758309.[7]

Feature This compound (Hypothetical Data) PF-3758309 (Literature Data) Comment
Target PAK4PAK4Both target the same kinase.
Biochemical IC50 50 nM~12 nMPF-3758309 is more potent in vitro.
Selectivity Hits on 3 other kinases with <1 µM IC50Highly selective across the kinomePF-3758309 is a much more selective tool.[7]
Cellular EC50 800 nM~20 nMPF-3758309 shows better cellular activity.
Negative Control Must be synthesizedAvailableA key advantage for rigorous experiments.
Validation Level Pathfinder [12]Chemical Probe [12]1A5C might be useful for assay development but is not yet a reliable probe.

Based on the known promiscuity of the anthraquinone scaffold and the rigorous validation required, this compound, in its unmodified form, is unlikely to serve as a specific biological probe without extensive medicinal chemistry optimization.[3] Our hypothetical validation workflow reveals potential liabilities in selectivity and cellular potency when compared to established probes like PF-3758309.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Amino-chloroanthraquinone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of anthraquinone-based compounds.

Introduction: The Challenge of Isomeric Purity

Amino-chloroanthraquinones are a critical class of compounds, serving as vital intermediates in the synthesis of high-performance dyes and as foundational scaffolds in the development of novel therapeutic agents.[1][2] Their chemical reactivity, color, and biological activity are exquisitely sensitive to the specific substitution pattern on the anthraquinone core. The direct synthesis of a target molecule, such as 1-aminoanthraquinone, often risks the formation of multiple isomers, necessitating complex and costly separation processes.[2] Consequently, the ability to rapidly and unambiguously distinguish between different amino-chloroanthraquinone isomers is not merely an academic exercise; it is a crucial requirement for ensuring product quality, process efficiency, and the ultimate efficacy and safety of a final product.

This guide provides an in-depth comparison of the primary spectroscopic techniques—UV-Visible, Infrared, and Nuclear Magnetic Resonance—used to differentiate these challenging isomers. We will move beyond simple data reporting to explore the underlying molecular principles that give rise to their distinct spectroscopic fingerprints, offering field-proven insights into experimental design and data interpretation.

Molecular Structure: The Basis of Spectroscopic Variation

The spectroscopic behavior of an amino-chloroanthraquinone isomer is dictated by the electronic and steric interplay between the electron-donating amino (-NH₂) group, the electron-withdrawing chloro (-Cl) group, and the conjugated π-system of the anthraquinone core. The relative positions of these substituents create unique electronic environments, which are the source of the observable spectroscopic differences.

isomers cluster_core Anthraquinone Core cluster_isomers Amino-chloroanthraquinone Isomers core C₁₄H₈O₂ iso1 1-Amino-2-chloroanthraquinone iso2 2-Amino-1-chloroanthraquinone iso3 1-Amino-4-chloroanthraquinone iso4 1-Amino-5-chloroanthraquinone p1->iso1 p2->iso2 p3->iso3 p4->iso4

Figure 1: Common isomers of amino-chloroanthraquinone derived from the core structure.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For anthraquinones, the key absorptions are the high-intensity π → π* transitions of the aromatic system and the lower-intensity n → π* transitions of the carbonyl non-bonding electrons.[3] The introduction of substituents dramatically modulates these transitions.

Causality of Spectroscopic Differences

The most significant feature in the visible region for aminoanthraquinones is a broad, intense absorption band corresponding to an intramolecular charge-transfer (ICT) transition. This involves the transfer of electron density from the lone pair of the amino group (donor) to the carbonyl groups (acceptors) through the π-system. The energy, and thus the λmax, of this ICT band is highly sensitive to isomerism:

  • α-Substitution (Position 1 or 4): An amino group at the 1-position results in a significant bathochromic (red) shift compared to substitution at the 2-position. This is due to two factors:

    • Enhanced Conjugation: The 1-position is more effectively conjugated with the 9-carbonyl group.

    • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amino proton and the peri-carbonyl oxygen (C=O at position 9). This polarizes the molecule, lowering the energy of the excited state and shifting the λmax to a longer wavelength.

  • β-Substitution (Position 2 or 3): An amino group at the 2-position lacks the direct peri-interaction with a carbonyl group. The resulting ICT band is of higher energy, leading to a λmax at a shorter wavelength (hypsochromic or blue-shifted) compared to its 1-amino counterpart.

  • Chloro-Substitution: The chloro group, being electron-withdrawing, generally causes a slight bathochromic shift. Its effect is less pronounced than that of the amino group but is position-dependent and modifies the overall electronic structure.

Comparative Experimental Data

The following table summarizes typical absorption maxima, illustrating the principles described above.

IsomerTypical λmax (Visible Region)SolventKey Differentiating Feature
1-Aminoanthraquinone ~460-480 nmEthanolLong λmax due to H-bonding and conjugation.[4]
2-Aminoanthraquinone ~430-450 nmEthanolShorter λmax, absence of peri H-bonding.
1-Amino-4-chloro-AQ >480 nmVariousBathochromic shift relative to 1-amino-AQ due to combined donor/acceptor effects.
2-Amino-1-chloro-AQ ~450-460 nmVariousλmax is longer than 2-amino-AQ but shorter than 1-amino isomers.[5]

Note: Absolute λmax values are solvent-dependent. The key diagnostic is the relative shift between isomers measured under identical conditions.

Experimental Protocol: UV-Vis Spectrum Acquisition

This protocol ensures reproducible and accurate measurements for comparing isomers.

  • Sample Preparation (Self-Validating System):

    • Accurately weigh ~1 mg of each isomer.

    • Dissolve each in the same batch of spectroscopic grade solvent (e.g., ethanol or dichloromethane) in separate 100 mL volumetric flasks to create ~10⁻⁵ M stock solutions. Causality: Using the same solvent batch eliminates variance from solvent impurities or polarity differences.

    • Prepare a final dilution in the same solvent to achieve an absorbance between 0.5 and 1.0 at the λmax. Causality: This range ensures measurements are within the linear dynamic range of the spectrophotometer, adhering to the Beer-Lambert law.[3]

  • Instrumentation and Measurement:

    • Allow the spectrophotometer's lamps to warm up for at least 30 minutes for stable output.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorbance spectrum of each isomer solution from 200 to 800 nm.

  • Data Analysis:

    • Identify and record the λmax for all significant absorption bands.

    • Overlay the spectra of the different isomers for a direct visual comparison of both λmax and relative intensities.

Infrared (IR) Spectroscopy: A Probe of Vibrational Modes

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For amino-chloroanthraquinones, the most diagnostic regions are the N-H stretching, C=O stretching, and the C-Cl stretching frequencies.

Causality of Spectroscopic Differences
  • N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two bands in this region, corresponding to symmetric and asymmetric stretching. The exact positions are sensitive to hydrogen bonding.

  • C=O Stretching (1600-1700 cm⁻¹): The anthraquinone core has two carbonyl groups.

    • Free Carbonyl: In isomers where neither carbonyl is involved in intramolecular H-bonding (e.g., 2-aminoanthraquinone), a single strong band around 1670-1680 cm⁻¹ is expected.

    • Chelated Carbonyl: In 1-amino isomers, the H-bond between the -NH₂ and the C9=O group significantly weakens the carbonyl double bond. This shifts the absorption of the chelated carbonyl to a much lower frequency (e.g., 1630-1650 cm⁻¹). The C10=O remains "free" and absorbs at the higher frequency. The result is a characteristic splitting of the carbonyl band into two distinct peaks, which is a powerful diagnostic for substitution at the 1-position.

  • C-Cl Stretching (600-800 cm⁻¹): The C-Cl stretch appears in the fingerprint region and its exact position can help confirm the presence and general location of the chlorine atom.

Comparative Experimental Data

The table below highlights the key vibrational frequencies for distinguishing isomers, based on available spectral data.

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Differentiating Feature
1-Amino-5-chloro-AQ [6]~3300-3450~1670 (free C=O), ~1635 (chelated C=O)Splitting of the carbonyl band into two peaks.
2-Amino-3-chloro-AQ [7]~3300-3480~1660-1670 (single, broad peak)A single, unresolved carbonyl absorption band.
Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet)
  • Sample Preparation:

    • Thoroughly dry both the sample and spectroscopic grade Potassium Bromide (KBr) in an oven to remove all traces of water. Causality: Water has a strong, broad IR absorption that can obscure key spectral features.

    • Grind ~1 mg of the sample with ~100 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press. Causality: A transparent, non-fractured pellet minimizes light scattering and ensures a high-quality spectrum.

  • Instrumentation and Measurement:

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum (typically 32 or 64 scans are co-added to improve the signal-to-noise ratio).

  • Data Analysis:

    • Label the peak frequencies for the N-H and C=O stretching regions.

    • Directly compare the C=O stretching region of the different isomers to identify the presence or absence of band splitting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most definitive technique for isomer identification, as it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.[8]

Causality of Spectroscopic Differences

The unique substitution pattern of each isomer creates a unique set of chemical shifts and spin-spin coupling patterns for the aromatic protons.

  • Chemical Shift (δ): The position of a signal is determined by the electron density around the nucleus. Protons adjacent to electron-withdrawing groups (-Cl, -C=O) are deshielded and appear at a higher chemical shift (downfield). Protons near electron-donating groups (-NH₂) are shielded and appear at a lower chemical shift (upfield).

  • Coupling Constants (J): The splitting of a signal is caused by the influence of neighboring protons. The magnitude of the coupling constant (J, in Hz) provides information about the relative positions of the coupled protons (ortho, meta, para).

  • Symmetry: The symmetry of the substitution pattern dictates the number of unique signals in the spectrum. A more symmetric molecule will have fewer signals. For example, 1-amino-4-chloroanthraquinone will have a higher degree of symmetry in its proton NMR spectrum compared to 1-amino-2-chloroanthraquinone.

Predicted ¹H NMR Spectral Patterns (Aromatic Region: ~7.0-9.0 ppm)
IsomerPredicted Number of Aromatic SignalsKey Differentiating Pattern
1-Amino-2-chloro-AQ 6 unique signalsComplex pattern. Expect a singlet for H-3 and a doublet for H-4 on the substituted ring. The four protons on the unsubstituted ring will appear as two distinct multiplets.
2-Amino-1-chloro-AQ [5]6 unique signalsAlso a complex pattern, but the chemical shifts will differ significantly from the 1-amino-2-chloro isomer due to the different electronic environment. H-3 and H-4 will show different shifts.
1-Amino-4-chloro-AQ 3 unique signalsDue to symmetry, expect two singlets for H-2 and H-3, and a multiplet (AA'BB' system) for the four equivalent protons on the other ring.
1-Amino-5-chloro-AQ [9]6 unique signalsThe chloro group on the second ring breaks all symmetry. Expect six distinct signals, likely multiplets, across the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR Spectrum Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Causality: DMSO-d₆ is an excellent choice for these compounds due to its high dissolving power for polar aromatics. Its residual proton signal (~2.50 ppm) does not interfere with the aromatic region (7-9 ppm).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Instrumentation and Measurement:

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H spectrum.

    • Acquire a broadband proton-decoupled ¹³C spectrum.

  • Data Analysis:

    • Integrate the ¹H signals to determine the relative number of protons for each signal.

    • Analyze the splitting patterns and measure the coupling constants.

    • Count the number of unique signals in both the ¹H and ¹³C spectra.

    • Compare the observed patterns and chemical shifts to those predicted for the possible isomers.

Integrated Spectroscopic Workflow for Isomer Identification

No single technique should be used in isolation. A logical, integrated workflow provides the highest confidence in structural assignment.

workflow start Unknown Amino-chloro-AQ Isomer uv_vis 1. Acquire UV-Vis Spectrum start->uv_vis decision_uv λmax > 460 nm? uv_vis->decision_uv ir 2. Acquire FTIR Spectrum decision_ir Split C=O band? ir->decision_ir nmr 3. Acquire ¹H & ¹³C NMR Spectra decision_nmr Analyze ¹H NMR Pattern (Symmetry, Shifts, Coupling) nmr->decision_nmr alpha_sub Hypothesis: 1-Amino (α) Substituted decision_uv->alpha_sub  Yes beta_sub Hypothesis: 2-Amino (β) Substituted decision_uv->beta_sub No   decision_ir->nmr Yes (Confirms α-sub) decision_ir->nmr No (Confirms β-sub) confirm Definitive Isomer ID decision_nmr->confirm alpha_sub->ir beta_sub->ir

Figure 2: An integrated workflow for the unambiguous identification of an unknown isomer.

Conclusion

The differentiation of amino-chloroanthraquinone isomers is a solvable challenge when a systematic, multi-technique spectroscopic approach is employed. UV-Vis spectroscopy offers a rapid, preliminary assessment based on the electronic effects of substituent placement, primarily distinguishing between α- and β-amino isomers. IR spectroscopy provides definitive evidence for α-amino substitution through the characteristic splitting of the carbonyl stretching band. Finally, NMR spectroscopy delivers an unparalleled level of structural detail, allowing for the unambiguous assignment of the specific isomeric structure by mapping the unique chemical environment of every proton and carbon atom. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently verify the identity and purity of these vital chemical building blocks.

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 1-Amino-5-chloroanthraquinone-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Anthraquinone Scaffolds in Selective Sensing

In the landscape of chemical sensor development, the quest for high selectivity remains a paramount challenge. For researchers, scientists, and drug development professionals, the ability to reliably detect a target analyte in a complex matrix is crucial for data integrity and the advancement of their work. Among the myriad of molecular scaffolds utilized for sensor design, anthraquinone derivatives have emerged as a promising class of compounds due to their unique photophysical and electrochemical properties.[1][2] 1-Amino-5-chloroanthraquinone (ACA), a readily available dye intermediate, has garnered attention for its potential in constructing highly sensitive and selective fluorescent sensors.[3] This guide provides an in-depth assessment of the cross-reactivity of sensors based on this compound, offering a blend of theoretical underpinnings, practical experimental protocols, and a comparative analysis against alternative sensing platforms.

The core of many ACA-based sensors lies in its polymer, Poly(this compound) (PACA). A notable application of PACA is in the development of a fluorescent chemosensor for the detection of ferric ions (Fe³⁺).[3][4][5] The underlying sensing mechanism is a phenomenon known as fluorescence quenching. In its native state, the PACA polymer exhibits fluorescence. However, upon the introduction of Fe³⁺, a non-fluorescent complex is formed between the polymer and the metal ion, leading to a measurable decrease in fluorescence intensity.[3][4][5] This quenching effect is highly sensitive, allowing for the detection of Fe³⁺ at ultra-low concentrations.[4][5]

PACA PACA Polymer (Fluorescent) Complex PACA-Fe³⁺ Complex (Non-Fluorescent) PACA->Complex Binding Fe3 Fe³⁺ Ion Fe3->Complex Quenching Fluorescence Quenching Complex->Quenching Results in

Caption: Signaling pathway of a PACA-based fluorescent sensor for Fe³⁺ detection.

Experimental Protocol: A Rigorous Approach to Cross-Reactivity Assessment

To ensure the trustworthiness of any sensor, a thorough evaluation of its selectivity is non-negotiable. The following protocol, grounded in established methodologies and IUPAC recommendations, provides a self-validating system for assessing the cross-reactivity of this compound-based fluorescent sensors.[6][7][8][9]

Step 1: Preparation of Stock Solutions
  • Analyte Stock Solution (e.g., Fe³⁺): Prepare a 1.0 x 10⁻² M stock solution of the primary analyte (e.g., FeCl₃) in deionized water.

  • Interfering Ion Stock Solutions: Prepare 1.0 x 10⁻² M stock solutions of a comprehensive panel of potentially interfering ions. The choice of ions should be guided by the intended application of the sensor. A recommended panel includes, but is not limited to: Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺.

  • Sensor Solution: Prepare a solution of the PACA sensor in a suitable solvent system (e.g., DMF/H₂O, 9:1 v/v) at a concentration that yields a stable and measurable fluorescence signal.

Step 2: Determination of the Linear Dynamic Range
  • Prepare a series of dilutions of the primary analyte from the stock solution.

  • For each concentration, add a fixed volume of the PACA sensor solution and measure the fluorescence intensity after a short incubation period (e.g., 5 minutes) at a constant temperature.

  • Plot the fluorescence intensity versus the analyte concentration to determine the linear working range of the sensor.

Step 3: Cross-Reactivity Testing (Separate Solution Method)

The Separate Solution Method (SSM) is a widely accepted approach for evaluating the selectivity of sensors.[6]

  • Within the linear dynamic range of the primary analyte, select a fixed concentration (e.g., 1.0 x 10⁻⁶ M Fe³⁺).

  • Measure the fluorescence response of the sensor to this concentration of the primary analyte.

  • Individually, measure the fluorescence response of the sensor to each of the interfering ions at the same concentration (1.0 x 10⁻⁶ M).

  • The interference can be expressed as the percentage of the response to the primary analyte.

Step 4: Calculation of Selectivity Coefficients

For a more quantitative measure, selectivity coefficients (K) can be calculated. The general principle is to determine the concentration of an interfering ion that produces the same response as a given concentration of the primary analyte.

cluster_prep Solution Preparation cluster_exp Experimental Measurement cluster_calc Data Analysis Analyte Primary Analyte Stock LDR Determine Linear Dynamic Range Analyte->LDR Interferents Interfering Ion Stocks Measure_Interferents Measure Response to Each Interferent Interferents->Measure_Interferents Sensor Sensor Solution Sensor->LDR Sensor->Measure_Interferents Measure_Analyte Measure Response to Primary Analyte LDR->Measure_Analyte Compare Compare Responses Measure_Analyte->Compare Measure_Interferents->Compare Calc_K Calculate Selectivity Coefficients Compare->Calc_K

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and dye manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and consistency. 1-Amino-5-chloroanthraquinone, a key intermediate in the synthesis of a variety of high-performance vat dyes and potential pharmacologically active molecules, is no exception.[1] Its purity profile can significantly influence the hue, fastness, and toxicological properties of the resulting products. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, juxtaposed with alternative analytical techniques. The methodologies and rationales presented herein are grounded in established chromatographic principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Imperative for Purity: Understanding Potential Impurities

The manufacturing process of this compound, typically involving the amination of 1,5-dichloroanthraquinone, can introduce several process-related impurities.[5] A thorough understanding of these potential contaminants is fundamental to developing a robust and specific analytical method. Key impurities may include:

  • Starting Materials: Residual 1,5-dichloroanthraquinone.

  • Intermediates: Incomplete reaction products.

  • By-products: Over-amination leading to 1,5-diaminoanthraquinone, or isomeric impurities.[5]

  • Degradation Products: Compounds formed due to exposure to heat, light, or reactive agents during synthesis and storage.

The ability to resolve and accurately quantify these impurities is the primary objective of the analytical methods discussed below.

Comparative Analysis of Analytical Techniques

While HPLC stands as the predominant technique for the purity analysis of non-volatile organic compounds, a comprehensive evaluation necessitates a comparison with viable alternatives. This section critically examines the performance of Reversed-Phase HPLC (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the analysis of this compound.

Parameter Reversed-Phase HPLC (RP-HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Similar to HPLC but utilizes sub-2 µm particle columns for higher efficiency and speed.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Resolution Excellent for separating polar and non-polar impurities from the main analyte.Superior resolution and peak capacity compared to HPLC, enabling better separation of closely eluting impurities.Good for volatile and thermally stable compounds; may have limitations in resolving isomers of similar volatility.
Sensitivity High, typically in the µg/mL to ng/mL range with UV detection.Higher sensitivity than HPLC due to sharper peaks and reduced band broadening.Very high sensitivity, especially with selective detectors like mass spectrometry (MS).
Analysis Time Moderate, typically 15-30 minutes per sample.Significantly faster than HPLC, with run times often under 5 minutes.Can be fast for simple mixtures, but may require longer run times for complex samples with wide boiling point ranges.
Sample Requirements Sample must be soluble in the mobile phase.Same as HPLC, but with lower sample volume requirements.Sample must be volatile and thermally stable. Derivatization may be required for polar analytes.
Instrumentation Cost Moderate.High.Moderate to high, depending on the detector.
Solvent Consumption Moderate.Significantly lower than HPLC.Minimal, uses carrier gas instead of liquid mobile phase.
Best Suited For Routine quality control, stability studies, and impurity profiling of non-volatile compounds.High-throughput screening, complex mixture analysis, and when higher resolution and sensitivity are critical.Analysis of volatile impurities, residual solvents, and thermally stable related substances.

The Gold Standard: Reversed-Phase HPLC

RP-HPLC is the workhorse of the pharmaceutical and chemical industries for purity analysis due to its versatility, robustness, and wide applicability.[6][7] For this compound, a C18 column is the stationary phase of choice, offering excellent retention and separation of the main component from its potential impurities.

Causality Behind Experimental Choices

The selection of the HPLC method parameters is a deliberate process aimed at achieving optimal separation and detection.

  • Stationary Phase (C18): The non-polar octadecylsilyl stationary phase provides strong hydrophobic interactions with the aromatic anthraquinone core, allowing for effective separation based on subtle differences in polarity introduced by the amino and chloro substituents, as well as other potential impurities.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both more polar (e.g., di-amino by-products) and less polar (e.g., dichloro starting material) impurities are eluted with sharp peaks within a reasonable timeframe. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent solubilizing power for aromatic compounds.

  • UV Detection: this compound possesses a strong chromophore, making UV detection a sensitive and reliable method for quantification. The detection wavelength is selected at the absorbance maximum of the analyte to ensure the highest sensitivity.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in accordance with ICH Q2(R2) guidelines.[2][3][4]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reference standards for this compound and any known impurities.

  • HPLC-grade acetonitrile and water.

  • Analytical balance and volumetric flasks.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 60% B

    • 26-30 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution to a similar concentration.

  • System Suitability Solution: Prepare a solution containing this compound and a known impurity to verify the resolution of the system.

4. System Suitability Test:

  • Inject the system suitability solution six times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The resolution between the this compound peak and the known impurity peak should be not less than 2.0.

  • The tailing factor for the this compound peak should be not more than 2.0.

5. Analysis Procedure:

  • Inject the blank (solvent), followed by the standard solution and the sample solution.

  • Identify the peaks based on their retention times relative to the standard.

  • Calculate the percentage purity of the sample using the area normalization method.

Alternative Analytical Approaches

While HPLC is the primary method, UPLC and GC offer distinct advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution.[8][9] By utilizing columns with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to more efficient separations. For the analysis of this compound, a UPLC method would offer a substantial reduction in run time and solvent consumption, making it ideal for high-throughput environments. The principles of separation and the choice of stationary and mobile phases would be analogous to the HPLC method, but with a much faster gradient.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11] For this compound, which has a relatively high boiling point, a high-temperature GC method would be necessary. The primary advantage of GC, especially when coupled with a mass spectrometer (GC-MS), is its exceptional sensitivity and specificity for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. However, the high temperatures required may lead to the degradation of the analyte or non-volatile impurities, which is a significant limitation. Derivatization could be employed to increase the volatility of the analyte and its impurities, but this adds complexity to the sample preparation process.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the HPLC workflow and the comparative relationship between the analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Autosampler Autosampler Injection Dissolve_Sample->Autosampler Dissolve_Standard->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC workflow for purity analysis.

Technique_Comparison cluster_LC Liquid Chromatography HPLC HPLC UPLC UPLC GC Gas Chromatography Analyte This compound (Analyte) Analyte->HPLC Primary Method (Versatility, Robustness) Analyte->UPLC Alternative (Speed, Resolution) Analyte->GC Alternative (Volatile Impurities)

Caption: Relationship of analytical techniques.

Conclusion

For the comprehensive purity analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable and robust method. Its ability to effectively separate a range of potential polar and non-polar impurities, coupled with its widespread availability and moderate cost, makes it the gold standard for quality control in both research and industrial settings. While UPLC offers significant advantages in terms of speed and resolution for high-throughput applications, and GC provides high sensitivity for volatile impurities, HPLC provides a well-balanced, reliable, and validated approach for ensuring the purity of this critical chemical intermediate. The choice of analytical technique should ultimately be guided by the specific requirements of the analysis, including the need for speed, the nature of the expected impurities, and the available instrumentation.

References

A comparative study of anthraquinone derivatives for textile dyeing applications

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by diving into Google searches, specifically seeking data on anthraquinone derivatives in textile dyeing. I need the specifics: chemical structures, how they're used, and how well the colors last. The goal is to build a solid foundation of relevant information.

Deepening Research & Planning

I've moved on to specific anthraquinone derivatives, searching for detailed data on color classes and dyeing protocols, and experimental conditions. I'm focusing on color fastness standards and dye-fiber interaction for different fabrics. I've begun to build the workflow diagram in Graphviz, and have also planned data comparison tables to clearly summarize metrics for each dye.

Structuring the Guide Framework

I am now focusing on organizing the accumulated data. I'm prioritizing the introduction to anthraquinone dyes. This will be followed by a detailed comparison of selected derivatives based on color class and available data. I've begun drafting the main body, explaining the rationale for derivative selection and the planned experimental design. I am starting to write the sections describing the dyeing processes, explaining each step's underlying purpose, and I'm designing the final presentation of the data comparison tables. The DOT script for the workflow is also under progress.

Advantages of using 1-Amino-5-chloroanthraquinone over other dye intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-Amino-5-chloroanthraquinone: Superior Performance in Advanced Dye Synthesis

Introduction: Beyond a Simple Intermediate

In the specialized field of high-performance colorants, the selection of a foundational intermediate is a critical decision that dictates the final dye's performance, stability, and economic viability. Among the vast family of anthraquinone derivatives, this compound (CAS: 117-11-3) emerges as a uniquely advantageous building block.[1] Its molecular architecture, featuring the stable anthraquinone core, a reactive amino group, and a strategically positioned chlorine atom, provides a superior platform for synthesizing high-performance vat and disperse dyes.[1][2]

This guide moves beyond a simple cataloging of properties. As application scientists, our goal is to elucidate the causal links between the molecular structure of this compound and its tangible benefits in experimental and industrial settings. We will provide an objective comparison with other common dye intermediates, supported by experimental data and detailed protocols, to demonstrate why this specific molecule is often the superior choice for applications demanding exceptional durability and color brilliance.[1]

The Molecular Advantage: Unpacking the Structure of this compound

The superior performance of this compound is not accidental; it is a direct consequence of its chemical structure. The anthraquinone skeleton itself is a robust chromophore, renowned for conferring excellent light fastness and thermal stability to the final dye molecule.[3][4] However, the specific functionalization at the 1 and 5 positions unlocks its full potential.

  • The Amino Group (C1): The primary amino group at the 1-position is the principal site for synthetic elaboration. Its reactivity allows for the construction of larger, more complex dye structures through reactions like acylation, alkylation, and condensation.[5]

  • The Chlorine Atom (C5): This is the key differentiator. The electron-withdrawing nature of the chlorine atom at the 5-position subtly modulates the electronic properties of the entire anthraquinone system. This has two profound effects:

    • Color Deepening (Bathochromic Shift): The chlorine atom influences the intramolecular charge transfer characteristics of the dye, often resulting in deeper, more brilliant shades compared to its non-chlorinated analog, 1-aminoanthraquinone.[6]

    • Enhanced Stability: The presence of the halogen can increase the molecule's resistance to oxidative fading, contributing to superior light and chemical fastness in the final application.

Caption: Key functional groups of this compound.

Comparative Performance Analysis

To contextualize the advantages of this compound, it is essential to compare it against other widely used dye intermediates. The following table summarizes key performance metrics based on typical outcomes in dye synthesis and application. The primary comparators are 1-Aminoanthraquinone (the non-chlorinated parent molecule) and Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), a crucial intermediate for reactive dyes.[3]

Performance Metric This compound 1-Aminoanthraquinone Bromamine Acid Rationale & Supporting Insights
Typical Dye Class Vat, Disperse[1][2]Vat, Disperse, Reactive[5]Acid, Reactive[3]The chloro-group provides high stability suitable for vatting, while its non-ionic nature is ideal for disperse dyeing of polyester. Bromamine acid's sulfonic group ensures water solubility, making it a cornerstone for reactive dyes on cellulosic fibers.
Resultant Color Range Brilliant Blues, Violets, GreensReds, Yellows, Blues[7]Brilliant Blues, VioletsThe 5-chloro substitution provides a distinct bathochromic (deepening) effect, pushing colors towards the blue end of the spectrum.[6]
Light Fastness (Blue Wool Scale) Excellent (6-7)Good to Excellent (5-7)Excellent (6-7)The inherent stability of the anthraquinone core ensures high light fastness across the class.[4] The halogen in 1,5-ACAQ can further mitigate photodegradation pathways.
Wash Fastness (Grey Scale) Excellent (4-5)Good (4)Excellent (4-5)For vat dyes derived from 1,5-ACAQ, the large, insoluble molecule trapped in the fiber provides outstanding wash fastness. Reactive dyes from Bromamine Acid achieve this via a covalent bond.[4][8]
Sublimation Fastness High to Very HighMedium to HighLow to MediumDyes from 1,5-ACAQ are critical for polyester dyeing (disperse dyes), where high sublimation fastness is required to withstand heat setting.[9] The sulfonic acid group in Bromamine Acid makes its derivatives unsuitable for high-heat applications.
Synthesis Yield & Purity HighHighModerate to HighSynthesis starting from 1,5-dichloroanthraquinone can be optimized for high yields of the mono-amino product.[10] Nitration/reduction routes for 1-aminoanthraquinone can sometimes lead to isomeric impurities.[11]

Experimental Protocols: A Self-Validating System

The following protocols are designed not only as procedural guides but also as self-validating systems. The expected outcomes, when compared against the alternative, will empirically demonstrate the advantages discussed.

Protocol 1: Synthesis of a Disperse Blue Dye via Ullmann Condensation

This protocol describes the synthesis of a representative disperse blue dye. The choice of an Ullmann condensation is illustrative of the reactivity of the chloro-substituent on an activated aromatic ring, though in this case, the reaction will proceed via the amino group. The purpose is to create a dye for subsequent performance testing.

Workflow Diagram:

G A Step 1: Charge Reactor - this compound - p-Anisidine - Copper (I) Iodide (Catalyst) - Potassium Carbonate (Base) - DMF (Solvent) B Step 2: Inert Atmosphere - Purge with Nitrogen gas A->B C Step 3: Heating & Reaction - Heat to 120-130°C - Stir for 8-12 hours B->C D Step 4: Product Precipitation - Cool reaction mixture - Pour into water C->D E Step 5: Isolation & Purification - Filter the solid precipitate - Wash with water, then methanol - Recrystallize from Toluene D->E F Step 6: Characterization - Obtain final blue dye powder - Analyze via TLC, Melting Point, Spectroscopy E->F

Caption: Workflow for synthesizing a disperse dye.

Detailed Methodology:

  • Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (2.58 g, 10 mmol), p-anisidine (1.48 g, 12 mmol), copper (I) iodide (0.19 g, 1 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF). The solvent choice is critical; DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the copper-catalyzed reaction.

  • Inerting: Begin stirring and purge the system with dry nitrogen for 15 minutes to remove oxygen, which can interfere with the catalyst.

  • Reaction: Heat the mixture to 120-130°C using an oil bath. Maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Insight: The elevated temperature is necessary to overcome the activation energy of the C-N bond formation. The copper catalyst is essential for this type of cross-coupling reaction.[12]

  • Work-up: Once the reaction is complete (disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the dark solution slowly into 500 mL of cold water while stirring. A colored precipitate will form.

  • Purification: Filter the crude product using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts, followed by a wash with cold methanol (50 mL) to remove unreacted p-anisidine.

  • Final Product: Dry the purified solid in a vacuum oven. The resulting product is a dark blue powder. For higher purity, recrystallization from a suitable solvent like toluene can be performed.

Protocol 2: Comparative Dyeing of Polyester Fabric

This protocol compares the dyeing performance of the synthesized dye against a commercial red disperse dye derived from 1-aminoanthraquinone.

  • Dye Bath Preparation: Prepare two separate dye baths. For each:

    • Disperse 0.1 g of the dye powder in 5 mL of water containing 0.05 g of a non-ionic dispersing agent.

    • Add this dispersion to 95 mL of water in a high-temperature dyeing beaker.

    • Add 1 mL of a 10% acetic acid solution to adjust the pH to 4.5-5.5.

  • Dyeing Procedure:

    • Introduce a 5g swatch of polyester fabric into each beaker.

    • Seal the beakers and place them in a high-temperature dyeing machine.

    • Raise the temperature from 40°C to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 60 minutes. Causality Insight: This high temperature is above the glass transition temperature of polyester, allowing the polymer chains to move and the non-ionic disperse dye molecules to diffuse into the fiber.[9]

    • Cool the beakers to 70°C.

  • After-treatment (Reduction Clearing):

    • Remove the dyed fabric and rinse with water.

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the fabric in this bath at 70°C for 15 minutes to remove any surface dye. This step is crucial for achieving good wash fastness.

    • Rinse thoroughly and air dry.

Protocol 3: Evaluation of Color Fastness to Washing

This test should be performed according to a standard methodology to ensure reproducible and comparable results.

  • Standard: AATCC Test Method 61-2013, Colorfastness to Laundering: Accelerated.

  • Procedure:

    • A 5 cm x 10 cm specimen of the dyed fabric is stitched together with a multi-fiber test fabric.

    • The composite specimen is placed in a stainless steel canister containing 150 mL of a solution of 0.15% AATCC standard reference detergent and 50 steel balls.

    • The canister is agitated in a Launder-Ometer at 49°C for 45 minutes.

    • The specimen is removed, rinsed, and dried.

  • Evaluation: The change in color of the dyed fabric and the degree of staining on the multi-fiber test fabric are evaluated using the standard Grey Scales. A rating of 5 indicates no change, while a rating of 1 indicates a severe change. The expected result for the dye derived from this compound is a superior rating (4-5) compared to many alternatives.[8]

Emerging Applications: Beyond the Dye Vat

The unique electronic properties that make this compound an excellent dye intermediate are also attracting interest in advanced materials science.[1][13] Researchers are exploring its potential in:

  • Organic Electronics: Its defined structure and potential for charge transport make it a candidate for investigation in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[13]

  • Chemical Sensors: The fluorescence of the anthraquinone core can be quenched or enhanced by the presence of specific analytes. Derivatives of this compound are being studied for their potential to act as fluorescent chemosensors for detecting metal ions or other environmental pollutants.[14][15]

Conclusion

This compound is more than just another dye intermediate; it is a strategic molecular tool. Its unique structure, featuring a stabilizing chlorine atom at the 5-position, directly translates to superior performance characteristics in the final dye. Dyes derived from this intermediate consistently exhibit brilliant, deep shades with exceptional light, wash, and sublimation fastness, making them the ideal choice for high-performance applications, particularly in the dyeing of synthetic fibers like polyester. The provided experimental framework offers a clear, self-validating pathway for researchers to empirically confirm these advantages. As research continues to push the boundaries of materials science, the versatility of this compound promises to extend its utility far beyond the realm of traditional colorants.

References

A Senior Application Scientist's Guide to Benchmarking Fluorophore Photostability: Evaluating 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of a fluorophore is a cornerstone of robust and reproducible fluorescence-based experimentation. Among the critical performance metrics, a fluorophore's photostability—its resilience to photochemical degradation under illumination—is paramount, particularly for applications demanding prolonged or intense light exposure such as live-cell imaging, high-content screening, and super-resolution microscopy.

This guide provides an in-depth framework for benchmarking the photostability of 1-Amino-5-chloroanthraquinone, a fluorescent dye intermediate, against a panel of commonly employed fluorophores. While anthraquinone derivatives are generally reputed for their high chemical and photostability, this document outlines the rigorous experimental procedures necessary to generate empirical data for a direct and objective comparison.[1][2]

Understanding Photostability and its Implications

Photobleaching, the irreversible destruction of a fluorophore's ability to fluoresce, is a significant limiting factor in many fluorescence applications.[3] This phenomenon arises from photon-induced chemical damage, often occurring when the fluorophore, in its excited triplet state, reacts with molecular oxygen or other cellular components.[4] The rate of photobleaching is intrinsically linked to the fluorophore's molecular structure but is also heavily influenced by the experimental environment, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical milieu.[4] A highly photostable fluorophore will endure more cycles of excitation and emission before succumbing to photobleaching, thereby enabling longer observation times and the acquisition of more statistically significant data.[4]

The primary mechanism of photobleaching for many organic dyes involves the transition from the excited singlet state to a long-lived triplet state, from which photochemical reactions can occur. The following diagram illustrates this general principle.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Bleached Photobleached State T1->Bleached Photochemical Reaction (e.g., with O₂) G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare 1 mM Stock Solutions B Dilute to Working Solutions (Absorbance = 0.1) A->B C Spectrofluorometer Setup (λ_ex, λ_em, slits) B->C D Continuous Illumination & Data Acquisition C->D E Normalize Fluorescence Intensity D->E F Plot Intensity vs. Time E->F G Determine Photobleaching Half-life (t₁/₂) F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-5-chloroanthraquinone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical intermediates like 1-Amino-5-chloroanthraquinone is foundational to innovation, particularly in the synthesis of high-performance vat dyes.[1][2] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Mishandling this final step not only poses immediate risks within the laboratory but also carries significant environmental and regulatory consequences.

This guide provides a direct, procedural framework for the proper disposal of this compound (CAS No. 117-11-3). The protocols outlined here are designed to ensure operational safety, environmental stewardship, and adherence to regulatory standards, reflecting field-proven best practices.

Hazard Identification & Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling and disposal. This compound is not a benign substance; it is classified as a hazardous chemical, and its disposal requires a commensurate level of caution.[3] The primary risks are associated with its irritant properties, potential for sensitization, and the toxic byproducts generated during combustion.[1][4][5]

Table 1: Hazard Profile of this compound

Hazard CategoryDescriptionSupporting Sources
GHS Classification Warning: H319 - Causes serious eye irritation. May also cause skin and respiratory irritation.[1][4][5][6]
Health Hazards Eye Irritant: Direct contact can cause serious irritation.[1][4][5] Skin Irritant/Sensitizer: May cause skin irritation and sensitization upon repeated contact.[1][4] Respiratory Irritant: Inhalation of dust can irritate the respiratory system.[5][6] Other Potential Effects: Classified as a potential neurotoxin and hepatotoxin.[1][1][4][5][6]
Physical Hazards Combustibility: The solid material is combustible, though it may be difficult to ignite.[3] Hazardous Combustion Products: Burning produces toxic and corrosive fumes, including nitrogen oxides and hydrogen chloride.[4][5][3][4][5]
Environmental Hazards Aquatic Toxicity: Considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][3]

The causality is clear: improper disposal, such as discarding in regular trash, risks fire with toxic smoke release. Disposal into the sewer system introduces a potent aquatic toxin into waterways.[3][7] Therefore, treating this compound as regulated hazardous waste is the only scientifically and ethically sound option.

Immediate Safety & Handling Precautions for Waste Accumulation

Safe disposal begins long before the waste container is full. It starts with the proper handling and segregation of waste at the point of generation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical, including waste. This is your primary barrier against exposure.

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against dust particles.[6][8]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

    • Respiratory Protection: If there is a risk of generating dust, handle the waste material inside a chemical fume hood or wear an appropriate dust respirator.[3][7]

  • Engineering Controls: All handling of dry this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]

  • Waste Storage:

    • Store waste in a designated, well-ventilated, and dry area, away from incompatible materials like strong oxidizing agents.[4][8]

    • The waste container must be tightly sealed to prevent the release of dust.[7]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

  • Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.[7]

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the full PPE described in Section 2.

  • Prevent Dust Generation (Critical Step): Carefully dampen the spilled solid material with a fine mist of 60-70% ethanol or water.[3][7] This is a crucial step to prevent fine powder from becoming airborne, which is the primary route of inhalation exposure.

  • Collect the Material: Use absorbent paper or pads, dampened with the same ethanol solution, to carefully collect the spilled material.[7] For larger spills, dry cleanup procedures like using a vacuum cleaner fitted with a HEPA filter or gently sweeping can be employed, but only after the material has been dampened.[3]

  • Package for Disposal: Place all collected spill residue and contaminated cleaning materials (gloves, paper towels, etc.) into a suitable, sealable container.[7]

  • Label the Container: Clearly label the container as "Hazardous Waste" and include the chemical name: "this compound."[7]

  • Decontaminate: Thoroughly wash the spill surface with 60-70% ethanol, followed by a final cleaning with soap and water.[7]

Core Disposal Procedure: A Step-by-Step Workflow

Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.[7] The only acceptable method is through a licensed hazardous waste management program.

Disposal Workflow Diagram

G Workflow for the Proper Disposal of this compound Waste start Waste Generation (e.g., residual solid, contaminated labware) characterize Step 1: Characterize & Segregate Isolate from other waste streams. Do NOT mix with incompatible chemicals. start->characterize package Step 2: Package & Contain Place in a chemically compatible, sealable container (e.g., HDPE). characterize->package label Step 3: Label Correctly Attach 'Hazardous Waste' label. List full chemical name and associated hazards. package->label store Step 4: Store Safely Store in a designated satellite accumulation area. label->store contact Step 5: Contact EHS Contact your institution's Environmental Health & Safety (EHS) office for pickup. store->contact document Step 6: Document & Transfer Complete any required waste manifests. Transfer custody to authorized personnel. contact->document end Compliant Disposal by Licensed Facility document->end

Caption: Workflow for the proper disposal of this compound waste.

Detailed Procedural Steps
  • Segregation: Collect waste this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves, silica gel) in a dedicated waste container. Do not mix it with other waste streams, especially liquids or reactive chemicals.

  • Containment: The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container as soon as you begin adding waste. The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

  • Contact and Collection: Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor to arrange for collection and disposal.[7] They are trained to handle, transport, and dispose of the material in accordance with all regulations.

  • Documentation: Complete any waste manifest or tracking documentation provided by your EHS office. This creates a legal record of the waste from "cradle to grave."

Regulatory Context & Compliance

Disposal of chemical waste is highly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations can be more stringent.

It is critical to recognize that criteria for land treatment or landfill disposal are subject to significant and ongoing revision.[1][4] For this reason, you must consult with your local or institutional environmental regulatory agencies for the most current and acceptable disposal practices in your specific location.[1][4] Relying on outdated information can lead to non-compliance, fines, and environmental damage. Your EHS department is the definitive resource for navigating these requirements.

By adhering to these procedures, you ensure that the final step in your research workflow is conducted with the same scientific rigor and commitment to safety as the first.

References

A Senior Application Scientist's Guide to Handling 1-Amino-5-chloroanthraquinone: Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the foundation of groundbreaking work is a deep and unwavering commitment to safety. Handling chemical intermediates like 1-Amino-5-chloroanthraquinone (CAS No. 117-11-3), a key component in the synthesis of vat dyes, demands more than just procedural knowledge; it requires a comprehensive understanding of the material's potential hazards and the rationale behind each safety measure.[1][2] This guide provides essential, field-proven insights into the requisite personal protective equipment (PPE) and operational plans for the safe handling and disposal of this compound.

The core principle of our safety protocol is risk mitigation through informed action. This compound is classified as an irritant, capable of causing serious irritation to the eyes, skin, and respiratory system.[3][4] Furthermore, combustion can release toxic nitrogen oxides and chloride smoke, adding another layer of potential exposure risk.[3] Therefore, our approach is not merely to list PPE, but to build a self-validating system of protocols where each step is a deliberate barrier against these identified hazards.

Hazard Profile at a Glance

  • Chemical Name: this compound

  • CAS Number: 117-11-3

  • Molecular Formula: C₁₄H₈ClNO₂[3][5]

  • Primary Hazards: Causes serious eye irritation[1][4][6], skin irritation[3][4], and may cause respiratory irritation.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid ANSI Z87.1 compliant safety glasses with side shields. A face shield is required if there is a significant risk of dust generation.[7]Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect before use and change immediately upon contact.[7][8]Fully-buttoned laboratory coat.[7]Required if work is not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100).[9]
Handling Solutions Chemical splash goggles meeting ANSI Z87.1 standards.[7]Chemical-resistant gloves (Nitrile or Neoprene recommended). Change gloves frequently.Chemical-resistant apron over a laboratory coat.Not typically required if handled within a certified chemical fume hood.
Cleaning Spills Chemical splash goggles and a face shield.[10]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant coveralls or suit.[10]NIOSH-approved air-purifying respirator (APR) with combination organic vapor and particulate cartridges.
Causality Behind PPE Choices:
  • Eye and Face Protection : Given that this compound is a powder that causes serious eye irritation, robust eye protection is non-negotiable.[1][6][11] Safety glasses with side shields provide a baseline defense against incidental dust. However, for tasks with higher splash or dust potential, chemical splash goggles offer a complete seal around the eyes. A face shield worn over primary eye protection is an essential secondary barrier.[7][10]

  • Hand Protection : The skin is a primary route of exposure. Disposable nitrile gloves offer good dexterity and protection against a wide range of chemicals for short-term use.[7] It is critical to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid self-contamination.

  • Body Protection : A standard laboratory coat protects personal clothing and underlying skin from minor spills and dust.[7] For larger-scale operations or when handling solutions, a chemical-resistant apron provides an additional layer of impermeable protection.

  • Respiratory Protection : Inhalation of airborne particles can cause respiratory irritation.[3][4] The primary engineering control is to handle the solid material within a certified chemical fume hood. Should this not be feasible, a NIOSH-approved respirator is mandatory. The choice of filter (e.g., N95) is based on the particulate nature of the hazard.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Designate a Work Area : All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Assemble PPE : Before handling the chemical, don the appropriate PPE as specified in the table above.

  • Prepare Spill Kit : Ensure a chemical spill kit is readily accessible. The kit should contain absorbent materials, waste bags, and the appropriate PPE for cleanup.

Handling the Chemical
  • Weighing : If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to control dust.

  • Transfers : Use spatulas and other tools to minimize dust generation. Avoid pouring the dry powder, which can create airborne particles.

  • Solution Preparation : When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

Storage
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Compatibility : Store away from strong oxidizing agents.[12]

Spill Management Workflow

The following diagram outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert IMMEDIATE ACTION assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE (Goggles, Face Shield, Respirator, Gloves, Coverall) assess->ppe If safe to handle contain Contain the Spill (Use absorbent pads to circle the spill) ppe->contain absorb Absorb the Material (Cover with absorbent, sweep carefully) contain->absorb collect Collect Waste (Place in a labeled, sealed container) absorb->collect decon Decontaminate Area (Wash with soap and water) collect->decon dispose Dispose of Waste (Follow institutional guidelines) decon->dispose

Caption: Workflow for managing a this compound spill.

Disposal
  • Waste Collection : Collect all waste material (including contaminated gloves, wipes, and labware) in a clearly labeled, sealed container.

  • Regulatory Compliance : Dispose of the chemical waste through an approved waste disposal plant.[4] It is crucial to consult with your institution's environmental health and safety (EHS) department and local environmental regulatory agencies for guidance on acceptable disposal practices, as regulations are subject to change.[1][6]

Conclusion

A deep-seated culture of safety is paramount in any research endeavor. For this compound, this means understanding its irritant properties and implementing a multi-layered defense system. By adhering to these PPE guidelines and operational protocols, researchers can confidently handle this valuable chemical intermediate while ensuring their personal safety and the integrity of their work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-5-chloroanthraquinone
Reactant of Route 2
Reactant of Route 2
1-Amino-5-chloroanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.